Ethyl 4-hydroxycyclohexanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKQJSLASWRDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169135, DTXSID001189263 | |
| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17159-80-7, 3618-04-0, 75877-66-6 | |
| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17159-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl trans-4-hydroxycyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl cis-4-hydroxycyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075877666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxycyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CIS-4-HYDROXYCYCLOHEXANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7LV2TYU78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYL TRANS-4-HYDROXYCYCLOHEXANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYE45Z9SRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mass spectrometry fragmentation pattern of Ethyl 4-hydroxycyclohexanecarboxylate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-hydroxycyclohexanecarboxylate
Introduction: Characterizing a Bifunctional Molecule
This compound (EHCH) is a bifunctional organic molecule featuring both an ester and a secondary alcohol group attached to a cyclohexane ring.[1][2] With a molecular formula of C₉H₁₆O₃ and a monoisotopic mass of approximately 172.11 Da, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][3] Understanding its behavior under mass spectrometric analysis, particularly using Electron Ionization (EI), is critical for reaction monitoring, purity assessment, and structural confirmation in research and drug development settings.
The presence of two distinct functional groups predicts a complex and competitive fragmentation landscape. The initial ionization event creates a high-energy molecular ion (M+•) that is prone to multiple, energetically favorable decomposition pathways. This guide will elucidate these primary fragmentation routes, predict the resultant mass spectrum, and provide a robust experimental framework for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
The Molecular Ion: A Transient Species
Upon electron ionization, EHCH will form a molecular ion (M+•) with an expected mass-to-charge ratio (m/z) of 172.
M (C₉H₁₆O₃) + e⁻ → [C₉H₁₆O₃]+• (M+•) + 2e⁻
However, consistent with the behavior of aliphatic alcohols and esters, the molecular ion peak at m/z 172 is anticipated to be of low abundance or potentially absent altogether.[4][5] The high internal energy of the M+• following ionization provides a strong driving force for immediate fragmentation through several competing channels, which are dictated by the stability of the resulting fragment ions and neutral losses.
Primary Fragmentation Pathways under Electron Ionization
The fragmentation of the EHCH molecular ion is primarily governed by the cleavage of bonds adjacent to the oxygen atoms of the ester and alcohol functionalities, as well as cleavages within the cyclohexyl ring. We will explore the most probable pathways.
Pathway A: Fragmentation Driven by the Hydroxyl Group
The secondary alcohol is a common initiation site for fragmentation. The most characteristic fragmentation for cyclic alcohols is the facile elimination of a neutral water molecule (H₂O, 18 Da).[5]
-
Loss of Water ([M-18]): The molecular ion readily loses water, leading to a prominent radical cation at m/z 154 . This fragment is often significantly more abundant than the molecular ion itself. The formation of a double bond within the ring stabilizes this ion.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon can also occur, though the loss of water is typically the more dominant pathway for cyclic alcohols.
Pathway B: Fragmentation Driven by the Ester Group
The ethyl ester group provides several predictable cleavage points, characteristic of this functional class.[4][6]
-
Loss of the Ethoxy Radical ([M-45]): Alpha-cleavage involving the C-O single bond results in the loss of an ethoxy radical (•OC₂H₅, 45 Da). This pathway yields a highly stable, resonance-stabilized acylium ion at m/z 127 . This is often a significant peak in the spectra of ethyl esters.
-
Loss of an Ethyl Radical ([M-29]): Cleavage of the C-C bond in the ethyl group is less common but can lead to the loss of an ethyl radical (•C₂H₅, 29 Da), forming an ion at m/z 143.
-
McLafferty Rearrangement (Not Favored): While common for linear esters, a classic McLafferty rearrangement is sterically hindered by the cyclohexane ring structure and is not considered a primary fragmentation route for this molecule.
Pathway C: Cyclohexane Ring Fragmentation
The saturated carbocyclic ring can also undergo cleavage, often following an initial fragmentation step like the loss of water.
-
Ring Opening and Cleavage: The ion at m/z 154 ([M-H₂O]+•) can undergo further fragmentation. Ring-opening followed by the loss of a neutral ethene molecule (C₂H₄, 28 Da) is a common route for cyclohexene-type structures, which would produce a fragment at m/z 126 .
-
Complex Rearrangements: The high-energy environment can lead to more complex rearrangements and the formation of a cluster of lower-mass hydrocarbon fragments, typically separated by 14 Da (-CH₂-), such as those at m/z 81, 67, and 55, which are characteristic of cyclic systems.
The interplay between these pathways is visualized in the fragmentation diagram below.
Caption: Predicted EI fragmentation pathways of this compound.
Predicted Mass Spectrum: A Summary of Key Fragments
Based on the established fragmentation principles, a hypothetical EI mass spectrum for EHCH can be constructed. The base peak is likely to be one of the stable, even-electron ions, such as the acylium ion at m/z 127 or a fragment resulting from the initial loss of water.
| m/z | Proposed Identity | Neutral Loss | Pathway | Predicted Relative Abundance |
| 172 | Molecular Ion [M]+• | - | - | Very Low / Absent |
| 154 | [M - H₂O]+• | H₂O (18 Da) | A | High |
| 127 | [M - •OC₂H₅]+ | •OC₂H₅ (45 Da) | B | High |
| 126 | [M - H₂O - C₂H₄]+• | H₂O + C₂H₄ (46 Da) | A, C | Medium |
| 99 | [M - H₂O - •C₂H₅O]+ | H₂O + •C₂H₅O (63 Da) | A, C | Medium |
| 81 | [C₆H₉]+ | C₃H₇O₃ | Ring Fragments | Medium-Low |
| 55 | [C₄H₇]+ | C₅H₉O₃ | Ring Fragments | High |
Experimental Protocol: GC-MS Analysis
Acquiring a high-quality mass spectrum for EHCH requires careful optimization of the gas chromatography separation and the mass spectrometer parameters.
Workflow for GC-MS Analysis
Caption: Standard workflow for the GC-MS analysis of EHCH.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Transfer the solution to a 2 mL autosampler vial with a septum cap.
-
-
Gas Chromatography (GC) Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A mid-polarity column is recommended to handle both the ester and alcohol groups. A DB-17ms (50% Phenyl)-methylpolysiloxane or a DB-WAX (polyethylene glycol) column (30 m x 0.25 mm ID, 0.25 µm film thickness) would be suitable.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow mode at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
EI Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns that are comparable to library spectra.[7]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 250. This range will capture all relevant fragments from the ethyl group up to the molecular ion region.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
-
Conclusion: A Predictive Framework for Structural Elucidation
The mass spectrum of this compound is a composite of fragmentation patterns initiated by its constituent functional groups. The analysis predicts a spectrum characterized by a weak or absent molecular ion at m/z 172, with dominant fragments corresponding to the loss of water (m/z 154) and the loss of the ethoxy radical (m/z 127). Subsequent fragmentation of the [M-H₂O]+• ion and general ring cleavage will produce a series of informative ions at lower mass-to-charge ratios. This predictive guide, grounded in the fundamental principles of mass spectrometry, provides researchers and drug development professionals with a robust framework for identifying this compound, confirming its structure, and assessing its purity in complex mixtures.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86973, this compound. Retrieved from [Link]
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Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
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American Elements (n.d.). trans-Ethyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]
-
Zhao, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 452, 116335. Retrieved from [Link]
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Knowbee (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]
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Mrs Burton's Chemistry (2018). MS fragmentation patterns. YouTube. Retrieved from [Link]
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Human Metabolome Database (2021). Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988). Retrieved from [Link]
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons. (Note: While a specific chapter URL isn't available, this textbook is a standard authoritative reference for fragmentation patterns of functional groups like cyclic alcohols.)
-
University of Arizona (n.d.). Structure Determination of Organic Compounds - Fragmentation Processes. Retrieved from [Link]
-
NIST (n.d.). Cyclohexanecarboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Fialkov, A. B., Gordin, A., & Amirav, A. (2003). Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis. Journal of Chromatography A, 991(2), 217-240.
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An In-depth Technical Guide to the FTIR Spectroscopy of cis-Ethyl 4-hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of cis-Ethyl 4-hydroxycyclohexanecarboxylate. This document delves into the theoretical underpinnings of the vibrational modes of this molecule, offers a detailed, field-proven protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR, and provides an in-depth interpretation of the resulting spectrum. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this compound and its analogs, ensuring scientific integrity and reproducibility in their work.
Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the elucidation of molecular structures. By probing the vibrational transitions within a molecule, FTIR provides a unique "fingerprint" that is highly specific to its chemical composition and stereochemistry. For a molecule such as cis-Ethyl 4-hydroxycyclohexanecarboxylate, which possesses key functional groups including a hydroxyl (-OH), an ester (-COOC2H5), and a cyclohexane ring, FTIR spectroscopy offers a rapid and non-destructive method to confirm its identity and purity.
The vibrational spectrum of a molecule is governed by the masses of its atoms and the force constants of the bonds that connect them. The absorption of infrared radiation occurs when the frequency of the radiation matches the frequency of a specific molecular vibration, resulting in a change in the dipole moment of the molecule. The resulting spectrum, a plot of infrared intensity versus wavenumber, reveals a series of absorption bands, each corresponding to a specific vibrational mode.
Molecular Structure and Expected Vibrational Modes
cis-Ethyl 4-hydroxycyclohexanecarboxylate (C9H16O3) is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxyl group and an ethyl ester group in a cis-1,4-configuration.[1] The chair conformation of the cyclohexane ring is the most stable, and in the cis-isomer, one substituent will be in an axial position and the other in an equatorial position. This stereochemical arrangement influences the vibrational frequencies of the molecule.
The key functional groups that will dominate the FTIR spectrum are:
-
Hydroxyl group (-OH): This group will exhibit a characteristic stretching vibration. Due to intermolecular hydrogen bonding, this band is expected to be broad.
-
Ester group (C=O and C-O): The carbonyl (C=O) stretch is typically a strong and sharp absorption. The C-O stretches of the ester will also produce strong bands.
-
Cyclohexane ring (C-H and C-C): The methylene (-CH2-) groups of the cyclohexane ring will show characteristic stretching and bending vibrations.
-
Ethyl group (C-H): The ethyl moiety of the ester will also contribute to the C-H stretching and bending regions of the spectrum.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred sampling technique for viscous liquids like ethyl 4-hydroxycyclohexanecarboxylate, as it requires minimal sample preparation and is easy to clean.
Instrumentation
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Deuterated triglycine sulfate (DTGS) detector.
Sample Preparation and Data Acquisition
-
Crystal Cleaning: Meticulously clean the diamond ATR crystal with a solvent known to dissolve the analyte and any potential contaminants (e.g., isopropanol or acetone), followed by a final rinse with a volatile solvent like methanol. Ensure the crystal is completely dry before acquiring the background spectrum.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the ambient environment (e.g., CO2 and water vapor). A typical background scan consists of 32 co-added scans at a resolution of 4 cm-1.
-
Sample Application: Place a small drop of cis-Ethyl 4-hydroxycyclohexanecarboxylate directly onto the center of the diamond ATR crystal. Ensure complete coverage of the crystal surface.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same acquisition parameters as the background scan (32 co-added scans, 4 cm-1 resolution).
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum. Perform a baseline correction if necessary.
Diagram of the ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR analysis of a liquid sample.
Interpretation of the FTIR Spectrum
Key Spectral Regions and Band Assignments
Table 1: Principal FTIR Absorption Bands and their Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Characteristics |
| ~3400 | O-H stretching | Hydroxyl (-OH) | Strong | Broad |
| 2930, 2860 | C-H asymmetric and symmetric stretching | Cyclohexane & Ethyl (-CH₂) | Strong | Sharp |
| ~1730 | C=O stretching | Ester (C=O) | Strong | Sharp |
| ~1450 | -CH₂ scissoring (bending) | Cyclohexane & Ethyl (-CH₂) | Medium | Sharp |
| ~1170 | C-O stretching | Ester (C-O) | Strong | Sharp |
| ~1050 | C-O stretching | Hydroxyl (C-O) | Strong | Sharp |
Detailed Analysis of Vibrational Modes
-
O-H Stretching Region (3600-3200 cm⁻¹): A prominent, broad absorption band centered around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
-
C-H Stretching Region (3000-2800 cm⁻¹): Strong, sharp peaks are observed around 2930 cm⁻¹ and 2860 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) groups of the cyclohexane ring and the ethyl group.
-
Carbonyl Stretching Region (1750-1700 cm⁻¹): A very strong and sharp absorption peak is present at approximately 1730 cm⁻¹. This is the characteristic C=O stretching vibration of the saturated ester functional group. Its high intensity is due to the large change in dipole moment during this vibration.
-
Fingerprint Region (1500-600 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations.
-
Around 1450 cm⁻¹, a medium intensity peak arises from the scissoring (bending) vibration of the -CH₂ groups.
-
A strong, sharp band is observed near 1170 cm⁻¹, which is attributed to the C-O stretching vibration of the ester group (specifically the C-O bond adjacent to the carbonyl group).
-
Another strong, sharp peak is found around 1050 cm⁻¹, corresponding to the C-O stretching vibration of the secondary hydroxyl group.
-
Diagram of the Molecular Structure and Key Vibrational Modes
Caption: Key functional groups and their corresponding FTIR vibrational modes.
Conclusion
FTIR spectroscopy, particularly with the use of an ATR accessory, provides a powerful and efficient method for the structural characterization of cis-Ethyl 4-hydroxycyclohexanecarboxylate. The resulting spectrum is rich with information, displaying characteristic absorption bands for the hydroxyl, ester, and cyclohexane moieties. By understanding the origins of these vibrational modes, researchers can confidently verify the identity and assess the purity of this compound, which is crucial in research, development, and quality control settings. This guide provides a solid foundation for the application and interpretation of FTIR spectroscopy for this and structurally related molecules.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound - ATR-IR Spectra. National Center for Biotechnology Information. [Link]
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Physical and chemical properties of trans-Ethyl 4-hydroxycyclohexanecarboxylate
An In-depth Technical Guide to trans-Ethyl 4-hydroxycyclohexanecarboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of trans-Ethyl 4-hydroxycyclohexanecarboxylate, a key bifunctional molecule utilized in organic synthesis and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its characterization, reactivity, and application.
Introduction and Strategic Importance
trans-Ethyl 4-hydroxycyclohexanecarboxylate is a valuable building block in the synthesis of complex organic molecules. Its structure incorporates two key functional groups—a hydroxyl group and an ethyl ester—on a cyclohexane scaffold. The trans stereochemistry of these groups provides a specific three-dimensional orientation that is crucial for its application in targeted synthesis, particularly in the development of novel therapeutics. Its utility has been demonstrated in the synthesis of kinase inhibitors and other biologically active compounds, making a thorough understanding of its properties essential for chemists in the pharmaceutical industry.[][2][3]
Molecular Identity and Structural Elucidation
The foundational step in utilizing any chemical compound is to confirm its identity and structure. trans-Ethyl 4-hydroxycyclohexanecarboxylate is a disubstituted cyclohexane derivative.
Key Identifiers:
| Identifier | Value | Source(s) |
| CAS Number | 3618-04-0 | [2][4] |
| Molecular Formula | C₉H₁₆O₃ | [4][5] |
| Molecular Weight | 172.22 g/mol | [4][6] |
| IUPAC Name | ethyl 4-hydroxycyclohexane-1-carboxylate | [][4][6] |
| Canonical SMILES | CCOC(=O)C1CCC(CC1)O | [][6] |
| InChI Key | BZKQJSLASWRDNE-UHFFFAOYSA-N | [4][6][7] |
Physicochemical Properties
The physical properties of a compound govern its behavior in different environments and are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation strategies.
Table of Physical Properties:
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [2][3][8] |
| Boiling Point | 251.4 °C at 760 mmHg; 144 °C at 12 mmHg | [2][3][4][9] |
| Density | ~1.093 g/cm³ | [2][3][4][9] |
| Refractive Index | 1.4630 to 1.4670 | [2][3][9] |
| Flash Point | 100.193 °C | [4] |
| pKa (Predicted) | 14.98 ± 0.40 | [2][3][9] |
| Water Solubility | Immiscible or difficult to mix | [7][8][10] |
| Storage Temperature | Room temperature, sealed in a dry place | [2][3][9] |
The relatively high boiling point is characteristic of a molecule with hydrogen bonding capability (due to the hydroxyl group) and a moderate molecular weight. Its immiscibility in water is expected for an ester of this size, suggesting that organic solvents are required for reactions and extractions.[7][8][10]
Spectroscopic and Analytical Characterization
Rigorous characterization is the cornerstone of chemical synthesis. The identity and purity of trans-Ethyl 4-hydroxycyclohexanecarboxylate are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the trans stereochemistry. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the ester group (CH-COOEt) would appear as broad multiplets. The relative positions and splitting patterns of these protons are influenced by their axial or equatorial positions in the chair conformation of the cyclohexane ring. A typical ¹H NMR spectrum (in CDCl₃) shows signals around 4.1-4.2 ppm (quartet, -OCH₂CH₃), 3.6-3.7 ppm (multiplet, CH-OH), and 1.2-2.2 ppm (multiplets for the cyclohexane ring protons and the methyl group of the ester).[2][3]
-
¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments. One would expect to see signals for the carbonyl carbon of the ester (~175 ppm), the two carbons attached to oxygen (CH-OH and -OCH₂-), the carbons of the cyclohexane ring, and the methyl carbon of the ester.[6][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.
-
A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretching of the ester functional group.
-
C-O stretching vibrations will appear in the fingerprint region between 1000-1300 cm⁻¹ .[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of the compound.[6]
Analytical Workflow
The following diagram illustrates a standard workflow for the analytical validation of synthesized trans-Ethyl 4-hydroxycyclohexanecarboxylate.
Caption: Standard workflow for synthesis and analytical validation.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of trans-Ethyl 4-hydroxycyclohexanecarboxylate stems from the distinct reactivity of its hydroxyl and ester functional groups. This allows for selective modification at either site, making it a valuable intermediate.
-
Reactions of the Hydroxyl Group: The secondary alcohol can undergo oxidation to form the corresponding ketone, ethyl 4-oxocyclohexanecarboxylate.[12] It can also be converted into a better leaving group for nucleophilic substitution reactions or be protected during reactions at the ester functionality.
-
Reactions of the Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield trans-4-hydroxycyclohexanecarboxylic acid.[13] It can also undergo transesterification with other alcohols or be reduced to the corresponding primary alcohol.
Caption: Key chemical transformations of the title compound.
Synthesis Protocol
A common and reliable method for the preparation of ethyl 4-hydroxycyclohexanecarboxylate is the reduction of the corresponding ketone, ethyl 4-oxocyclohexanecarboxylate, using a mild reducing agent like sodium borohydride.[2][3] This reaction typically yields a mixture of cis and trans isomers, which can then be separated.
Experimental Protocol: Reduction of Ethyl 4-oxocyclohexanecarboxylate
-
Dissolution: Dissolve ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in methanol in a round-bottom flask.[2][3]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[2][3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours until the starting material is consumed (monitored by TLC).[3]
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.[2][3]
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product (a mixture of cis and trans isomers) by silica gel column chromatography to isolate the trans isomer.[2][3]
Caption: Workflow for the synthesis of the title compound.
Applications in Drug Discovery
Substituted cyclohexanes are prevalent motifs in medicinal chemistry, offering a three-dimensional scaffold that can improve metabolic stability and binding affinity compared to flat aromatic rings.[14][15] trans-Ethyl 4-hydroxycyclohexanecarboxylate serves as a key intermediate in this context.
-
Kinase Inhibitors: It has been used as a reagent in the discovery of Mer kinase inhibitors, which are being investigated for the treatment of pediatric acute lymphoblastic leukemia.[][2][3]
-
Antiviral Agents: The compound has been employed in structure-activity relationship (SAR) studies of piperidine-based derivatives as novel inhibitors of the influenza virus.[][2][3]
-
General Scaffolding: The distinct functional handles allow for its incorporation into larger molecules through multi-component reactions or sequential modifications, making it a versatile tool in combinatorial chemistry and library synthesis for drug discovery.[16]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4][6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4][6]
-
Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[9][10][17]
Conclusion
trans-Ethyl 4-hydroxycyclohexanecarboxylate is a fundamentally important molecule whose value is defined by its bifunctional nature and fixed stereochemistry. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective use. Its demonstrated application as a key building block in the synthesis of high-value compounds, particularly in the pharmaceutical sector, underscores its significance for researchers and drug development professionals.
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Cis/trans isomerization mechanism of Ethyl 4-hydroxycyclohexanecarboxylate
An In-Depth Technical Guide to the Cis/Trans Isomerization of Ethyl 4-hydroxycyclohexanecarboxylate
Introduction: The Strategic Importance of Stereoisomerism
This compound is a vital bifunctional building block in modern medicinal chemistry and materials science. Its cyclohexane core, substituted with both a hydroxyl and an ethyl ester group, provides a versatile scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][] The 1,4-substitution pattern allows for the existence of two distinct geometric isomers: cis and trans. The spatial orientation of these functional groups is not a trivial detail; it fundamentally dictates the molecule's three-dimensional shape, polarity, and ability to interact with biological targets such as enzymes and receptors. Consequently, controlling the stereochemical outcome of reactions involving this scaffold is paramount, as different isomers can exhibit profoundly different biological activities, metabolic stabilities, and physical properties.[3]
This technical guide offers a deep dive into the mechanistic underpinnings of the cis/trans isomerization of this compound. As senior application scientists, we move beyond simple definitions to explore the causality behind the isomerization process, providing field-proven insights into both the theoretical mechanisms and the practical experimental protocols required to control and analyze these isomers.
Part 1: Conformational Landscape of this compound
To understand isomerization, one must first grasp the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement for a six-membered ring, as it minimizes both angle strain and torsional strain.[4] In a substituted cyclohexane, the two chair conformers, which interconvert rapidly at room temperature via a "ring flip," are no longer energetically equivalent.[5]
-
Trans Isomer : The trans isomer, with both the hydroxyl and the ester groups in equatorial positions (diequatorial), is the thermodynamically most stable form.[6] This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when bulky groups are forced into axial positions.[7]
-
Cis Isomer : The cis isomer must have one substituent in an axial position and the other in an equatorial position.[8] Through a ring flip, it can interconvert between two chair forms: (axial-OH, equatorial-COOEt) and (equatorial-OH, axial-COOEt). The preferred conformation will place the bulkier ethyl carboxylate group in the equatorial position to minimize 1,3-diaxial strain.[5] Regardless, the presence of one axial substituent renders the cis isomer inherently less stable and higher in energy than the diequatorial trans isomer.
The energy difference between the cis and trans isomers provides the thermodynamic driving force for isomerization, which seeks to establish an equilibrium that favors the more stable trans configuration.
Part 2: Core Mechanisms of Isomerization
Isomerization between the cis and trans forms of this compound is not spontaneous under normal conditions; it requires a catalytic pathway that temporarily breaks and reforms the C-H bond at the stereocenter (C1, the carbon bearing the ester group), allowing for inversion of its configuration. This process is more accurately termed epimerization .
Base-Catalyzed Epimerization: The Enolate Pathway
The most common and industrially relevant method for isomerizing this compound is through base catalysis.[9][10] This mechanism proceeds via the formation of a key planar intermediate, an enolate, which temporarily erases the stereochemical information at the alpha-carbon (C1).
Mechanism Steps:
-
Deprotonation : A sufficiently strong base (e.g., sodium ethoxide, potassium hydroxide) abstracts the acidic α-proton from the carbon atom attached to the ester group (C1).[11]
-
Enolate Formation : The resulting electron pair delocalizes onto the carbonyl oxygen, forming a planar, sp²-hybridized enolate intermediate. This planarity is the crucial feature that allows for stereochemical inversion.
-
Reprotonation : The enolate intermediate is subsequently reprotonated by a proton source (e.g., the conjugate acid of the base, or a solvent like ethanol). The proton can add to either face of the planar enolate.
-
Thermodynamic Equilibrium : Protonation from one face regenerates the starting isomer, while protonation from the opposite face yields the other isomer. This process is reversible, and over time, the reaction mixture will reach a thermodynamic equilibrium.[12] Because the trans isomer is more stable, it will be the major component at equilibrium.[9]
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Acid-Catalyzed Isomerization: The Enol Pathway
While less common for this specific transformation, acid catalysis can also promote epimerization through the formation of an enol intermediate, which is the tautomer of the ester.
Mechanism Steps:
-
Protonation : An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the ester group, making the α-proton more acidic.
-
Enol Formation : A weak base (e.g., water, solvent) removes the α-proton, leading to the formation of a planar enol intermediate.
-
Keto-Enol Tautomerism : The enol tautomerizes back to the more stable keto (ester) form. The proton can add to the α-carbon from either face of the double bond.
-
Equilibrium : This reversible tautomerization allows the system to reach a thermodynamic equilibrium favoring the more stable trans isomer.
It is critical to note that under strong acidic conditions, side reactions such as dehydration of the secondary alcohol or hydrolysis of the ester can occur, complicating the reaction profile.
Caption: Acid-catalyzed epimerization via a planar enol intermediate.
Part 3: Experimental Protocols and Analytical Characterization
Achieving a high proportion of the desired trans isomer requires a robust experimental protocol and precise analytical methods to validate the outcome.
Experimental Protocol: Base-Catalyzed Isomerization
This protocol is designed as a self-validating system to drive a cis/trans mixture towards a high-trans content under thermodynamic control.[13][14]
Objective : To enrich the trans isomer of this compound from a commercially available mixture.
Materials :
-
This compound (cis/trans mixture)
-
Anhydrous Ethanol (or another suitable solvent)
-
Hydrochloric acid (e.g., 1M HCl) for neutralization
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure :
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound mixture in anhydrous ethanol (approx. 10 mL per 1 g of ester).
-
Catalyst Addition : Add a catalytic amount of sodium ethoxide (e.g., 0.1 to 0.3 equivalents). The use of a catalytic amount ensures the reaction can reach equilibrium without promoting significant side reactions like transesterification if other alcohols are present.
-
Heating to Equilibrium : Heat the reaction mixture to reflux (approx. 78 °C for ethanol). The elevated temperature provides the necessary activation energy to overcome the energy barrier for enolate formation and ensures the system reaches thermodynamic equilibrium more rapidly.[12]
-
Monitoring : Monitor the reaction progress by taking small aliquots over time (e.g., every hour). Quench the aliquot with a drop of dilute acid and extract with a small amount of ethyl acetate. Analyze the organic layer by GC or ¹H NMR to determine the cis:trans ratio. The reaction is complete when this ratio becomes constant.
-
Workup : Once equilibrium is reached, cool the mixture to room temperature. Neutralize the base by slowly adding 1M HCl until the pH is ~7.
-
Extraction : Remove the ethanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3x volumes).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now enriched in the trans isomer. Further purification can be achieved via column chromatography if necessary.
Caption: Experimental workflow for base-catalyzed isomerization.
Analytical Characterization: Differentiating Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing and quantifying cis and trans isomers of substituted cyclohexanes.[3]
¹H NMR Spectroscopy : The key diagnostic protons are those on C1 and C4 (the carbons bearing the substituents). Their chemical shift and coupling constants are highly dependent on their axial or equatorial orientation.
-
Axial Protons : Reside in a more shielded environment and thus appear at a higher field (lower ppm value).
-
Equatorial Protons : Are less shielded and appear at a lower field (higher ppm value).
-
In the trans isomer, both substituents are equatorial, meaning the protons at C1 and C4 are both axial. In the cis isomer, one proton will be axial and the other equatorial. This leads to distinct chemical shifts and signal multiplicities for H1 and H4 in the two isomers, allowing for clear identification and integration for quantitative analysis.
¹³C NMR Spectroscopy : This technique provides complementary information based on the γ-gauche effect.
-
A substituent in the axial position causes steric compression on the γ-carbons (carbons at position 3 and 5 relative to the substituent). This steric strain results in a shielding effect, causing the signals for these carbons to shift upfield (to a lower ppm value).[3]
-
In the trans isomer, both substituents are equatorial, so no significant γ-gauche effect is observed.
-
In the cis isomer, the axial substituent will cause a noticeable upfield shift for its γ-carbons compared to the same carbons in the trans isomer.
| Spectroscopic Data | Trans Isomer (Diequatorial) | Cis Isomer (Axial/Equatorial) | Causality |
| ¹H Chemical Shift (H1, H4) | Higher field (more shielded) | One higher, one lower field | Protons are axial in the stable trans conformer.[3] |
| ¹³C Chemical Shift (C3, C5) | Downfield | Upfield (shielded) | γ-gauche effect from the axial substituent in the cis isomer.[3] |
Conclusion
The cis/trans isomerization of this compound is a thermodynamically driven process, governed by the greater stability of the diequatorial trans isomer. The mechanism is efficiently catalyzed by base, proceeding through a planar enolate intermediate that allows for the inversion of stereochemistry at the C1 position. Understanding this mechanism enables chemists to manipulate the isomeric ratio, a critical capability in drug development and materials science where precise three-dimensional structure dictates function. The analytical protocols outlined, particularly NMR spectroscopy, provide a robust and self-validating system to confirm the stereochemical identity and purity of the final product, ensuring the integrity of subsequent synthetic steps.
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Thermodynamic stability of Ethyl 4-hydroxycyclohexanecarboxylate isomers
An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 4-hydroxycyclohexanecarboxylate Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of the thermodynamic stability of the cis and trans isomers of this compound. We delve into the foundational principles of conformational analysis, the quantitative determination of isomeric equilibrium, and the computational methodologies used to predict stability. By integrating theoretical principles with practical experimental and computational workflows, this document serves as a comprehensive resource for professionals engaged in chemical synthesis, stereochemical control, and drug design, where understanding the energetic landscape of alicyclic scaffolds is paramount.
Introduction: The Significance of Stereoisomerism in Alicyclic Systems
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. In drug development, for instance, different stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. This compound, a substituted cyclohexane, serves as an excellent model system and a common structural motif in medicinal chemistry. It exists as two primary diastereomers: cis and trans. The relative stability of these isomers dictates their equilibrium distribution, which has profound implications for synthetic strategy, purification, and the ultimate biological activity of more complex derivatives.
The core of this analysis lies in the principles of conformational analysis, particularly within six-membered rings. Cyclohexane and its derivatives are not planar; they predominantly adopt a low-energy "chair" conformation to minimize angular and torsional strain. Substituents on the ring can occupy either axial or equatorial positions, and the energetic preference for the equatorial position is the key to understanding isomeric stability. This guide will elucidate the thermodynamic factors governing the cis-trans equilibrium of this compound, providing both the theoretical framework and practical methodologies for its investigation.
Foundational Principles: Conformational Analysis of Substituted Cyclohexanes
The chair conformation of cyclohexane features two distinct substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the periphery of the ring). Due to unfavorable steric interactions, known as 1,3-diaxial interactions, substituents generally prefer the more spacious equatorial position. The energy difference between the axial and equatorial conformations for a given substituent is quantified by its "A-value," representing the change in Gibbs free energy (ΔG°).
For a 1,4-disubstituted cyclohexane like this compound, we must consider the conformational preferences of both the hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups.
-
Trans Isomer: In the trans configuration, one substituent is "up" and the other is "down." This arrangement allows both bulky groups to simultaneously occupy equatorial positions in the most stable chair conformation (diequatorial). This conformation minimizes steric strain.
-
Cis Isomer: In the cis configuration, both substituents are on the same face of the ring ("up" or "down"). This forces one group to be axial while the other is equatorial. The molecule can undergo a ring flip, but this only exchanges the axial and equatorial positions of the two groups. It can never achieve a diequatorial state.
Given that the equatorial position is energetically favored for virtually all substituents, the trans isomer, which can exist in a low-energy diequatorial conformation, is predicted to be significantly more thermodynamically stable than the cis isomer, which must always have one substituent in a higher-energy axial position.
Caption: Conformational options for cis and trans isomers.
Quantitative Assessment of Isomeric Stability
The qualitative prediction that the trans isomer is more stable can be quantified by determining the equilibrium constant (Keq) for the isomerization process. This is typically achieved by allowing a mixture of the isomers to equilibrate under conditions that permit interconversion, followed by analysis of the final composition.
Experimental Determination via Base-Catalyzed Epimerization
The key to establishing equilibrium is facilitating the reversible conversion between the cis and trans isomers. This is readily achieved via epimerization at the carbon atom bearing the ester group. A catalytic amount of a strong base, such as sodium ethoxide (NaOEt) in ethanol, can deprotonate the alpha-carbon (the carbon adjacent to the carbonyl). The resulting enolate is planar, temporarily destroying the stereocenter. Subsequent reprotonation can occur from either face, leading to either the cis or trans product. Over time, this reversible process allows the mixture to settle at its lowest energy state, the thermodynamic equilibrium.
The relationship between the Gibbs free energy difference (ΔG°) and the equilibrium constant is given by the equation:
ΔG° = -RT ln(Keq)
where Keq = [trans] / [cis].
Table 1: Thermodynamic Data for Substituted Cyclohexanes
| Substituent | A-value (kcal/mol) | Preferred Position | Source |
|---|---|---|---|
| -OH | 0.9-1.0 | Equatorial | |
| -COOEt | 1.1-1.2 | Equatorial |
| Predicted ΔG° for cis-isomer | ~2.0 - 2.2 | N/A | Sum of A-values |
Note: The ΔG° for the cis isomer relative to the trans is approximated by the sum of the A-values, as one group must be axial.
Experimental Protocol: Isomer Equilibration and GC Analysis
This protocol outlines a standard procedure for determining the equilibrium ratio.
Objective: To establish the thermodynamic equilibrium between cis- and trans-ethyl 4-hydroxycyclohexanecarboxylate and quantify the isomer ratio using Gas Chromatography (GC).
Materials:
-
A mixture of cis/trans-ethyl 4-hydroxycyclohexanecarboxylate
-
Anhydrous ethanol
-
Sodium metal (or commercial sodium ethoxide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent)
Workflow Diagram:
Caption: Workflow for experimental equilibration.
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), carefully add a small piece of sodium metal to anhydrous ethanol. Allow the sodium to react completely to form a ~0.1 M solution of sodium ethoxide.
-
Equilibration: Dissolve a known quantity (e.g., 100 mg) of the cis/trans isomer mixture in the sodium ethoxide solution (e.g., 10 mL). Heat the mixture to reflux for a period sufficient to reach equilibrium (typically 2-4 hours, but this should be confirmed by time-course sampling).
-
Workup: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing saturated aqueous NH₄Cl solution to quench the base.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.
-
Analysis: Dissolve the resulting residue in a suitable solvent (e.g., ethyl acetate) and inject it into the GC-FID. The relative peak areas for the cis and trans isomers can be used to determine their ratio, assuming similar response factors. The trans isomer, being more stable and generally having a more compact shape, will often have a slightly different retention time than the cis isomer.
Computational Chemistry Approach
Alongside experimental work, computational modeling provides powerful insights into isomer stability. Quantum mechanics calculations, particularly Density Functional Theory (DFT), can predict the structures and energies of the isomers with high accuracy.
Computational Workflow
A typical workflow involves conformational searching followed by geometry optimization and energy calculation.
An In-depth Technical Guide to the Solubility of Ethyl 4-hydroxycyclohexanecarboxylate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of ethyl 4-hydroxycyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility profile in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document elucidates the theoretical principles governing the solubility of this molecule, offers a detailed experimental protocol for its empirical determination, and provides estimated solubility data based on physicochemical properties and established solubility theories.
Introduction: The Significance of Solubility in a Scientific Context
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. In the realm of drug discovery and development, solubility is a cornerstone of a molecule's developability, influencing everything from its absorption and distribution to its efficacy and toxicity. For a molecule like this compound, which serves as a versatile building block, its solubility characteristics in a range of organic solvents are of paramount importance for chemists and process engineers. An informed selection of solvents based on solubility data can significantly enhance reaction yields, simplify purification procedures, and ensure the homogeneity of formulations.
This guide is structured to provide a holistic understanding of the solubility of this compound. It begins with an examination of the molecule's structural and physicochemical properties, which are the primary determinants of its solubility. This is followed by a discussion of the theoretical underpinnings of solubility, with a focus on the "like dissolves like" principle and intermolecular forces. A significant portion of this guide is dedicated to a detailed, step-by-step experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions. Finally, a table of estimated solubilities in common organic solvents is presented, offering a practical starting point for solvent screening and experimental design.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural features and physicochemical parameters. This compound (CAS No: 17159-80-7) possesses a unique combination of functional groups that dictate its interactions with various solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | PubChem[1] |
| Molecular Weight | 172.22 g/mol | PubChem[1] |
| Appearance | Liquid | Sigma-Aldrich |
| Density | 1.068 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 127-134 °C at 0.1 mmHg | Sigma-Aldrich |
| Structure | ||
| IUPAC Name: ethyl 4-hydroxycyclohexane-1-carboxylate | PubChem[1] |
The molecule features a cyclohexane ring, which is nonpolar, an ester group (-COOC₂H₅), which is polar, and a hydroxyl group (-OH), which is also polar and capable of hydrogen bonding. This amphiphilic nature suggests a nuanced solubility profile, with good solubility expected in solvents of intermediate polarity.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This principle states that a solute will dissolve most readily in a solvent that has a similar polarity and intermolecular force profile.
Intermolecular Forces at Play
The dissolution of this compound in an organic solvent involves the disruption of intermolecular forces between the solute molecules and between the solvent molecules, and the formation of new solute-solvent interactions. The key intermolecular forces to consider are:
-
Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are weak, transient attractions arising from temporary fluctuations in electron distribution. The nonpolar cyclohexane ring of the solute will primarily interact with nonpolar solvents via these forces.
-
Dipole-Dipole Interactions: The polar ester group in this compound creates a permanent dipole moment, allowing it to interact favorably with other polar solvent molecules.
-
Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor and acceptor, enabling strong interactions with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).
Predicting Solubility Based on Structure
Based on its structure, we can make the following predictions about the solubility of this compound:
-
High Solubility in Polar Protic and Aprotic Solvents: Solvents like ethanol, methanol, and acetone are expected to be excellent solvents. Their polarity matches that of the ester and hydroxyl groups, and they can participate in hydrogen bonding.
-
Moderate Solubility in Solvents of Intermediate Polarity: Dichloromethane and ethyl acetate, with their moderate polarity, should effectively solvate the molecule.
-
Lower Solubility in Nonpolar Solvents: Nonpolar solvents like toluene and n-hexane will primarily interact with the nonpolar cyclohexane ring. While some solubility is expected, it is likely to be lower than in polar solvents due to the energy required to disrupt the polar interactions between the solute molecules.
-
Immiscibility in Water: As confirmed by supplier data, the molecule is not miscible with water.[2] The large nonpolar cyclohexane ring dominates the molecule's character, making it energetically unfavorable to dissolve in the highly polar, hydrogen-bonded network of water.
Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility Category | Estimated Solubility Range ( g/100 mL at 25°C) |
| n-Hexane | 0.1 | Low | < 1 |
| Toluene | 2.4 | Low to Moderate | 1 - 10 |
| Dichloromethane | 3.1 | Moderate to High | 10 - 50 |
| Ethyl Acetate | 4.4 | High | > 50 |
| Acetone | 5.1 | Very High | Miscible |
| Ethanol | 5.2 | Very High | Miscible |
| Methanol | 6.6 | Very High | Miscible |
Disclaimer: The values presented in this table are estimations and have not been empirically verified for this specific compound. Researchers are strongly encouraged to determine the solubility experimentally for their specific application and conditions.
Experimental Determination of Solubility: A Detailed Protocol
To obtain accurate and reliable solubility data, an experimental approach is essential. The following protocol details the widely accepted shake-flask method , coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This method is considered the gold standard for determining thermodynamic solubility.[3][4][5]
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the shake-flask method.
Materials and Reagents
-
This compound (≥98% purity)
-
Organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, n-Hexane
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
HPLC column suitable for the analyte (e.g., C18)
Step-by-Step Protocol
Step 1: Preparation of Standard Solutions and Calibration Curve
1.1. Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
1.2. From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
1.3. Inject each standard solution into the HPLC and record the peak area.
1.4. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.
Step 2: Preparation of Saturated Solutions
2.1. In separate vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of each organic solvent to be tested. "Excess" means that a visible amount of undissolved liquid remains.
2.2. Securely cap the vials to prevent solvent evaporation.
Step 3: Equilibration
3.1. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
3.2. Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours. This ensures that the solvent is fully saturated with the solute.
Step 4: Sample Preparation and Analysis
4.1. After equilibration, carefully remove the vials from the shaker. Let any undissolved material settle.
4.2. To separate the saturated solution from the excess undissolved solute, either centrifuge the vials at a high speed or filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid artificially high solubility readings.
4.3. Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
4.4. Inject the diluted sample into the HPLC and record the peak area.
Step 5: Calculation of Solubility
5.1. Using the peak area of the diluted sample and the equation of the calibration curve, determine the concentration of the diluted sample.
5.2. Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
5.3. Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
Self-Validating System and Controls
To ensure the trustworthiness of the results, the following controls should be implemented:
-
Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.
-
Reproducibility: The experiment should be performed in triplicate for each solvent to assess the precision of the results.
-
Purity of Compound: The purity of the this compound should be confirmed before starting the experiment, as impurities can affect solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By understanding the interplay of its physicochemical properties and the theoretical principles of solubility, researchers can make informed decisions regarding solvent selection. While experimentally determined quantitative data is not widely published, the detailed protocol provided herein equips scientists with a robust methodology to generate this critical data in their own laboratories. The estimated solubility values offer a valuable starting point for such investigations. A thorough understanding and empirical determination of solubility are indispensable for the successful application of this compound in research, development, and manufacturing.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. 4-Hydroxycyclohexylcarboxylic acid. [Link]
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American Elements. trans-Ethyl 4-hydroxycyclohexanecarboxylate. [Link]
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PubChem. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. Ethyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
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Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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Fisher Scientific. This compound, cis + trans, 97%. [Link]
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PubChem. Mthis compound. National Center for Biotechnology Information. [Link]
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PubChem. 4-Hydroxycyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
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PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]
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ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
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Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
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Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]
- Google Patents. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
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Reddit. Can you check the solubility of a drug using just a UV-vis spectrophotometer?. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
PMC. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
-
PubChem. trans-4-Hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C9H16O3). [Link]
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An In-depth Technical Guide to the Stereochemistry of Ethyl 4-hydroxycyclohexanecarboxylate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical configuration of a molecule is a critical determinant of its physicochemical properties and biological activity. This is particularly true in the field of drug development, where the precise three-dimensional arrangement of functional groups dictates molecular interactions with biological targets. Ethyl 4-hydroxycyclohexanecarboxylate, a substituted cyclohexane, serves as an exemplary case study for the fundamental principles of stereochemistry and their practical implications. This technical guide provides a comprehensive exploration of the stereoisomerism, conformational analysis, and analytical characterization of the cis and trans isomers of this compound. Furthermore, it delves into the relevance of such stereochemical considerations in the design and development of novel therapeutics, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of Stereoisomerism
This compound (C9H16O3) is a disubstituted cyclohexane derivative that can exist as two distinct geometric isomers: cis and trans.[1] This isomerism arises from the relative spatial orientation of the hydroxyl (-OH) and ethoxycarbonyl (-COOEt) groups attached to the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference in geometry has profound consequences for the molecule's shape, stability, and, ultimately, its function in a biological system.
The cyclohexane ring is not a planar structure; it predominantly adopts a "chair" conformation to minimize angular and torsional strain.[2] Within this chair conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The interplay between cis/trans isomerism and chair conformations is the cornerstone of understanding the stereochemistry of this compound.
Conformational Analysis: Stability of the Cis and Trans Isomers
The relative stability of the cis and trans isomers of this compound is dictated by the principles of conformational analysis, particularly the steric interactions of the substituents with the cyclohexane ring. The energetic penalty associated with a substituent occupying an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the equatorial and axial conformations.[3]
-
Hydroxyl Group (-OH): The A-value for a hydroxyl group is approximately 0.87 kcal/mol.[3]
-
Ethoxycarbonyl Group (-COOEt): The A-value for an ethoxycarbonyl group is approximately 1.27 kcal/mol.[2]
A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[2]
Trans Isomer
The trans isomer can exist in two interconverting chair conformations. In one conformation, both the hydroxyl and ethoxycarbonyl groups are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial).
The diequatorial conformation is significantly more stable as it minimizes steric strain. The diaxial conformation would introduce substantial 1,3-diaxial interactions, making it energetically unfavorable. Therefore, the trans isomer exists almost exclusively in the diequatorial conformation.
Cis Isomer
For the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. Through a ring flip, their positions can be interchanged.
Given that the ethoxycarbonyl group has a larger A-value than the hydroxyl group, the conformation where the -COOEt group is equatorial and the -OH group is axial is the more stable of the two.[2][3] However, both conformations are less stable than the diequatorial conformation of the trans isomer.
Analytical Characterization and Separation of Stereoisomers
The differentiation and separation of the cis and trans isomers are crucial for their individual study and application. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the distinct chemical environments of their protons (¹H NMR) and carbons (¹³C NMR). The axial and equatorial positions have different magnetic shielding environments, leading to different chemical shifts.
¹H NMR Spectroscopy:
-
Axial vs. Equatorial Protons: Protons in the axial position are typically more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.
-
Distinguishing Isomers: In the more stable trans isomer (diequatorial), the protons on the carbons bearing the substituents (C1 and C4) will have characteristic chemical shifts and coupling constants. For the cis isomer, the presence of both an axial and an equatorial substituent leads to a different set of chemical shifts and coupling patterns. The proton attached to the carbon with the axial substituent will generally appear at a lower chemical shift.
¹³C NMR Spectroscopy:
-
Chemical Shifts: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the orientation of the substituents. Carbons bearing axial substituents are generally shielded and appear at a lower chemical shift compared to those with equatorial substituents. This "gamma-gauche" effect is a reliable indicator of stereochemistry.[4]
Table 1: Predicted Comparative NMR Data for this compound Isomers
| Isomer | Conformation | Proton at C1 (bearing -COOEt) | Proton at C4 (bearing -OH) | Carbons C1 and C4 | Other Ring Carbons |
| Trans | Diequatorial | Equatorial (higher δ) | Equatorial (higher δ) | Lower δ (deshielded) | Distinct signals |
| Cis | Axial/Equatorial | Equatorial (higher δ) | Axial (lower δ) | One higher δ, one lower δ | Different signal pattern |
Note: These are predicted trends based on established principles of NMR spectroscopy for substituted cyclohexanes.
Chromatographic Separation
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for the physical separation of the cis and trans isomers.
The separation by GC is based on the difference in the boiling points and polarities of the isomers. The more stable and generally more linear trans isomer often has a slightly different boiling point and retention time compared to the cis isomer.
Experimental Protocol:
-
Sample Preparation: Dissolve a mixture of the cis and trans isomers in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC System: An Agilent 7890B GC coupled with a 5977A MS detector, or an equivalent system.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Expected Outcome: The cis and trans isomers should elute as two distinct peaks with slightly different retention times. Mass spectrometry can be used to confirm the identity of each peak by its fragmentation pattern.
HPLC, particularly with a normal-phase stationary phase, can effectively separate the isomers based on differences in their polarity. The hydroxyl group's accessibility for interaction with the stationary phase will differ between the cis and trans isomers.
Experimental Protocol:
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC System: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: A normal-phase silica gel column (e.g., ZORBAX Rx-SIL, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and ethanol. An isocratic elution with a ratio of approximately 90:10 (v/v) is a good starting point. The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the ester carbonyl group has a weak chromophore).
-
Column Temperature: 25°C.
Expected Outcome: The two isomers will be separated based on their differential interaction with the polar stationary phase. The isomer with the more exposed hydroxyl group (potentially the cis isomer with its axial -OH) may exhibit stronger retention.
Relevance in Drug Development
The cyclohexane ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[5] Its rigid, three-dimensional nature allows for the precise positioning of functional groups to optimize interactions with a biological target.
Conformational Restriction and Target Binding
The stereochemistry of substituents on a cyclohexane ring dictates the overall shape of the molecule. By synthesizing specific isomers, medicinal chemists can create conformationally restricted analogues of more flexible molecules.[2][6] This "locking" of a particular conformation can lead to:
-
Enhanced Potency: A conformationally restricted molecule may better fit into the binding site of a target protein, leading to stronger binding affinity and higher potency.
-
Improved Selectivity: A rigid analogue may be less likely to bind to off-target proteins, reducing the potential for side effects.
-
Favorable Physicochemical Properties: The stereochemistry can influence properties such as solubility, lipophilicity, and metabolic stability. For example, an intramolecular hydrogen bond may be possible in one isomer but not the other, affecting its polarity and membrane permeability.
This compound as a Building Block
This compound, with its two functional groups, is a versatile starting material for the synthesis of more complex molecules. The ability to separate and utilize the pure cis or trans isomer allows for the stereocontrolled synthesis of drug candidates. For instance, the hydroxyl and ester functionalities can be independently modified to introduce different pharmacophoric elements in a defined spatial orientation.
Example Application: The trans-4-hydroxycyclohexanecarboxylic acid moiety has been incorporated into various drug candidates. For example, its derivatives have been explored as building blocks for inhibitors of various enzymes where the hydroxyl group can act as a hydrogen bond donor and the carboxylate can form salt bridges or other polar interactions.[7] The defined stereochemistry of the cyclohexane ring ensures that these interactions occur in the optimal geometry for binding.
Conclusion
The stereochemistry of this compound is a microcosm of the fundamental principles that govern the structure and function of organic molecules. The clear distinction in the stability and properties of the cis and trans isomers, driven by conformational preferences, underscores the importance of a thorough stereochemical analysis in chemical research. For professionals in drug development, an in-depth understanding of these principles is not merely academic; it is a prerequisite for the rational design of potent, selective, and safe therapeutics. The analytical techniques and protocols outlined in this guide provide a practical framework for the characterization and separation of these and other stereoisomeric compounds, empowering researchers to harness the power of three-dimensional molecular architecture in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
Methodological & Application
Application Note: Optimized Synthesis of Ethyl 4-hydroxycyclohexanecarboxylate via Fischer Esterification
Abstract
This application note provides a comprehensive guide for the synthesis of Ethyl 4-hydroxycyclohexanecarboxylate, a valuable intermediate in the pharmaceutical and fine chemical industries. The protocol detailed herein utilizes the robust and scalable Fischer-Speier esterification method. We delve into the mechanistic underpinnings of the acid-catalyzed reaction between 4-hydroxycyclohexanecarboxylic acid and ethanol, offering a step-by-step experimental procedure designed for high yield and purity. This document also outlines detailed work-up, purification, and characterization protocols, supported by spectroscopic data, to ensure the synthesis of a well-characterized final product. Safety protocols for all reagents are explicitly addressed to ensure safe laboratory practice.
Introduction
This compound is a bifunctional molecule incorporating both a hydroxyl group and an ethyl ester. This structure makes it a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The Fischer esterification is a classic and economically viable method for the synthesis of esters from carboxylic acids and alcohols.[1] It is an acid-catalyzed equilibrium reaction, and its efficiency is dictated by reaction conditions that favor product formation.[2][3]
The core principle of the Fischer esterification involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[2][4] The reaction is reversible, so to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and/or the water generated as a byproduct is removed.[3][4][5]
This guide provides a detailed and optimized protocol for this synthesis, emphasizing not just the procedural steps but also the chemical principles that ensure a successful outcome.
Reaction Mechanism and Workflow
Fischer Esterification Mechanism
The acid-catalyzed esterification follows a series of equilibrium steps, as outlined below:
-
Protonation of the Carbonyl: The carbonyl oxygen of 4-hydroxycyclohexanecarboxylic acid is protonated by the acid catalyst (H₂SO₄), activating the carbonyl group for nucleophilic attack.[2][4]
-
Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Visualization of the Reaction Mechanism
Caption: The acid-catalyzed mechanism for the synthesis of this compound.
Experimental Workflow Overview
Caption: A summary of the experimental workflow for the synthesis and purification of the target ester.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Hydroxycyclohexanecarboxylic acid | ≥97% | TCI, Sigma-Aldrich | A mixture of cis and trans isomers is acceptable. |
| Ethanol, Absolute | Anhydrous, 200 proof | Fisher Scientific | Use of anhydrous ethanol is crucial to favor the forward reaction. |
| Sulfuric Acid, Concentrated | ACS Reagent, 95-98% | Fisher Scientific | Handle with extreme care.[6][7] |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard Supplier | For neutralization. |
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | For drying the organic phase. |
| Round-bottom flask (250 mL) | - | - | Ensure all glassware is thoroughly dried before use.[1][5] |
| Reflux condenser | - | - | |
| Heating mantle | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Separatory funnel (500 mL) | - | - | |
| Rotary evaporator | - | - | |
| Vacuum distillation apparatus | - | - |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxycyclohexanecarboxylic acid (14.4 g, 0.1 mol).
-
Addition of Reagents: To the flask, add absolute ethanol (92.14 mL, 1.6 mol). The large excess of ethanol serves to drive the reaction equilibrium towards the product.[4][5]
-
Catalyst Addition: Place the flask in an ice-water bath to control the initial exothermic reaction. While stirring, slowly and carefully add concentrated sulfuric acid (2.7 mL, 0.05 mol) dropwise. Caution: The addition of sulfuric acid to ethanol is highly exothermic.[8]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a 500 mL beaker containing 100 mL of ice-cold water. Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH is neutral (pH ~7). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and excess ethanol.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | Colorless liquid |
| Molecular Formula | C₉H₁₆O₃[9] |
| Molecular Weight | 172.22 g/mol [9] |
| Boiling Point | 127-134 °C at 0.1 mmHg |
Spectroscopic Data
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic peaks for the ethyl group (a triplet and a quartet), protons on the cyclohexane ring, and the proton of the hydroxyl group.[9]
-
¹³C NMR (CDCl₃): The carbon NMR will show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the cyclohexane ring.[9]
-
IR Spectroscopy (ATR): The infrared spectrum should display a strong C=O stretch for the ester group (around 1730 cm⁻¹), a broad O-H stretch for the alcohol (around 3400 cm⁻¹), and C-H stretches for the aliphatic parts of the molecule.[9]
Safety and Handling
All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
4-Hydroxycyclohexanecarboxylic Acid: Causes skin and serious eye irritation.[10][11][12] Avoid inhalation of dust and contact with skin and eyes.
-
Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.[13] Keep away from heat, sparks, and open flames.
-
Concentrated Sulfuric Acid: Extremely corrosive.[8] Causes severe skin burns and eye damage.[6][7][14] Reacts violently with water. Always add acid to water/alcohol slowly and with cooling.
Dispose of all chemical waste in accordance with local regulations.
Conclusion
The Fischer esterification method described in this application note is a reliable and efficient procedure for the synthesis of this compound. By using an excess of ethanol and a strong acid catalyst, a high yield of the desired product can be achieved. The detailed protocol for reaction, work-up, and purification, combined with the characterization data, provides a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 86973, this compound". PubChem. Retrieved from [Link]
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SEASTAR CHEMICALS. (2022, February 24). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w. Retrieved from [Link]
-
Amazon S3. (2021, September 6). MATERIAL SAFETY DATA SHEET - MSDS Sulfuric Acid (98 %Concentrated). Retrieved from [Link]
-
Metasci. Safety Data Sheet trans-4-Hydroxycyclohexanecarboxylic acid. Retrieved from [Link]
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Human Metabolome Database. Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988). Retrieved from [Link]
-
Organic Syntheses. Esterification of carboxylic acids with alcohols. Retrieved from [Link]
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Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Chemistry Steps. Fischer Esterification. Retrieved from [Link]
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California State University, Bakersfield. Lab 12: Synthesis of an Ester. Retrieved from [Link]
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University of California, Irvine. Fischer Esterification. Retrieved from [Link]
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The University of Texas at Dallas. MATERIALS SAFETY DATA SHEET (MSDS) Ethanol (C2H5OH). Retrieved from [Link]
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ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture?. Retrieved from [Link]
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Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
- Google Patents. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
- Vertex AI Search. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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Application Notes and Protocols: Ethyl 4-hydroxycyclohexanecarboxylate as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Scaffold
Ethyl 4-hydroxycyclohexanecarboxylate is a deceptively simple yet powerful building block in the arsenal of synthetic organic chemistry. Its structure, featuring a cyclohexane ring functionalized with both a hydroxyl group and an ethyl ester, offers two distinct and chemically orthogonal handles for molecular elaboration.[1][2] This bifunctionality allows for sequential or selective reactions, making it an ideal starting point for the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The cyclohexane core provides a rigid, three-dimensional scaffold that is prevalent in many bioactive compounds, allowing chemists to explore chemical space with a high degree of stereochemical control.
This guide provides an in-depth exploration of the key synthetic transformations achievable with this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each section includes detailed, self-validating protocols and illustrative diagrams to ensure both clarity and reproducibility.
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. This compound is commercially available, typically as a mixture of cis and trans isomers.[2]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 17159-80-7 (mixture) | [1][2] |
| Molecular Formula | C₉H₁₆O₃ | [1][3] |
| Molecular Weight | 172.22 g/mol | [2][4] |
| Appearance | Colorless viscous liquid | [5] |
| Boiling Point | 127-134 °C @ 0.1 mmHg | [2] |
| Density | 1.068 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.466 | [2] |
Table 2: GHS Safety and Handling Information
| Hazard | GHS Classification & Precautionary Statements | Source |
| Pictogram | [6] | |
| Signal Word | Warning | [2][7] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][7] |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338, P403+P233 | [1][7] |
| Personal ProtectiveEquipment (PPE) | Eyeshields, chemical-resistant gloves, Type ABEK (EN14387) respirator filter. | [2] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [5] |
Section 2: Core Synthetic Transformations & Protocols
The utility of this compound stems from the selective reactivity of its two functional groups. The secondary alcohol can be oxidized or converted into a leaving group for substitution, while the ester can be hydrolyzed, reduced, or engaged in nucleophilic acyl substitution.
Application: Oxidation to Ethyl 4-oxocyclohexanecarboxylate
Application Insight: The oxidation of the hydroxyl group to a ketone is arguably the most critical transformation of this building block. The resulting product, Ethyl 4-oxocyclohexanecarboxylate, is a key intermediate in the synthesis of numerous pharmaceuticals, including the antifibrinolytic agent Tranexamic acid.[8][9] The choice of oxidant is crucial and depends on the desired scale and sensitivity of other functional groups. While chromium-based reagents are effective, milder, metal-free options like the Swern oxidation are often preferred to avoid heavy metal contamination and ensure compatibility with sensitive substrates.[10][11]
Caption: Oxidation of the secondary alcohol to a ketone.
Protocol 1: Swern Oxidation of this compound This protocol is a general and highly reliable method for oxidizing secondary alcohols under mild, metal-free conditions.[11]
-
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (5.0 eq)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and an argon inlet.
-
Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (approx. 0.2 M) and cool the solution to -78 °C using an acetone/dry ice bath.
-
In a separate flask, prepare a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM. Add this DMSO solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir the resulting mixture for 45 minutes at -78 °C.
-
Add triethylamine (TEA, 5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Validation: The crude product, Ethyl 4-oxocyclohexanecarboxylate, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.[12] Product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application: Transformations via the Ester Moiety
Application Insight: The ethyl ester provides a second site for synthetic diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, creating a new handle for amide couplings or other carboxylate chemistry. Alternatively, it can be exhaustively reduced to a primary alcohol, yielding a 1,4-disubstituted cyclohexanediol.[13]
Caption: Key transformations of the ester functional group.
Protocol 2: Saponification to 4-Hydroxycyclohexanecarboxylic Acid This standard procedure converts the ester to a water-soluble carboxylate salt, which is then protonated to yield the carboxylic acid.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol/Water (e.g., 3:1 v/v)
-
Hydrochloric acid (e.g., 2 M HCl)
-
-
Procedure:
-
Dissolve this compound in the ethanol/water mixture in a round-bottomed flask.
-
Add NaOH pellets or a concentrated aqueous solution and heat the mixture to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2 by the slow addition of 2 M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Validation: The structure of 4-hydroxycyclohexanecarboxylic acid can be confirmed by NMR and IR spectroscopy (observing the broad O-H stretch of the carboxylic acid).
Protocol 3: Reduction to (4-Hydroxymethyl)cyclohexanol This protocol uses a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the ester directly to a primary alcohol.[13]
-
Materials:
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
-
Procedure:
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be run under an inert atmosphere (Argon or Nitrogen).
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a three-necked flask and cool to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material.
-
Cool the flask back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular white precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude diol.
-
-
Purification: The product can be purified by recrystallization or column chromatography.
Application: Nucleophilic Substitution of the Hydroxyl Group
Application Insight: The hydroxyl group is a poor leaving group. To make it susceptible to nucleophilic substitution, it must first be "activated" by converting it into a sulfonate ester, such as a mesylate or tosylate.[14] This transforms the oxygen into an excellent leaving group, enabling displacement by a wide range of nucleophiles (e.g., azides, halides, cyanides) to introduce new functionalities onto the cyclohexane ring.[15] This two-step sequence is fundamental for building molecular complexity.
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The Cyclohexane Cornerstone: Harnessing Ethyl 4-hydroxycyclohexanecarboxylate for the Synthesis of Advanced Pharmaceutical Intermediates
An Application Note and Protocol Guide for Researchers
Abstract
Ethyl 4-hydroxycyclohexanecarboxylate, a deceptively simple bifunctional cyclic aliphatic ester, has emerged as a cornerstone in the synthesis of complex pharmaceutical agents. Its rigid, yet conformationally mobile, cyclohexane scaffold, adorned with strategically placed hydroxyl and ethyl ester functionalities, provides a versatile platform for constructing stereochemically rich and diverse molecular architectures. This guide delves into the core applications of this building block, elucidating the causality behind its synthetic utility and providing detailed, field-proven protocols for its transformation into high-value pharmaceutical intermediates. We will explore its pivotal role in the synthesis of agents ranging from antifibrinolytics like Tranexamic Acid to complex antivirals and modern metabolic disease therapies, grounded in authoritative literature and practical, reproducible methodologies.
Introduction: The Strategic Value of a Versatile Scaffold
This compound (E4HC) is a commercially available organic compound, typically supplied as a mixture of cis and trans isomers.[1] The true value of E4HC in medicinal chemistry lies in the orthogonal reactivity of its two functional groups and the stereochemical possibilities presented by the cyclohexane ring.
-
The Hydroxyl Group: A versatile handle for a wide array of chemical transformations. It can be oxidized to a ketone, facilitating alpha-functionalization or stereoselective reductions. Alternatively, it can act as a nucleophile or be converted into a good leaving group for substitution reactions, or participate in etherification.
-
The Ethyl Ester Group: This moiety can be readily hydrolyzed to the corresponding carboxylic acid, a key functional group for forming amide bonds—a ubiquitous linkage in pharmaceuticals.[2] It can also be reduced to a primary alcohol or participate in various ester-based reactions.
-
The Cyclohexane Core: Provides a non-aromatic, three-dimensional scaffold that can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability, compared to flat, aromatic systems. The cis/trans relationship between the two substituents is a critical design element that can be controlled or manipulated to achieve the desired biological activity.
This combination of features makes E4HC an ideal starting point for Diversity-Oriented Synthesis (DOS) and a key intermediate in the multi-step synthesis of numerous Active Pharmaceutical Ingredients (APIs).[3]
Core Applications in Pharmaceutical Synthesis
The utility of E4HC is best illustrated through its application in the synthesis of diverse therapeutic agents.
Antifibrinolytic Agents: A Modern Route to Tranexamic Acid
Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is an essential medicine that functions as an antifibrinolytic agent. While classical syntheses exist, a novel and efficient route has been developed utilizing a close precursor, ethyl 4-oxocyclohexane-1-carboxylate.[4] The reduction of this keto-ester yields E4HC, which can then be advanced toward tranexamic acid. More directly, the hydroxyl group of E4HC can be leveraged for conversion to the target molecule.
The key strategic transformation involves converting the hydroxyl group into an amino group with the correct stereochemistry. A robust method proceeds through the corresponding ketone, which allows for the introduction of a nitrogen-containing functional group. The process highlights the conversion of the readily available E4HC scaffold into a crucial pharmaceutical.
Antiviral Drugs: The Oseltamivir (Tamiflu®) Challenge
The synthesis of the neuraminidase inhibitor oseltamivir is a landmark in process chemistry, with the core challenge being the stereocontrolled installation of three contiguous stereocenters on a cyclohexene ring.[5][6] While the commercial synthesis famously starts from shikimic or quinic acid, numerous academic syntheses have been developed to overcome reliance on these natural sources.[5][7] Many of these alternative routes underscore the importance of functionalized cyclohexane building blocks.
The retrosynthesis of oseltamivir reveals a key cyclohexene intermediate where the functionalities of E4HC are pre-cursors to the final amine, ether, and carboxylate groups. For example, Trost's synthesis employs a palladium-catalyzed asymmetric allylic alkylation (AAA) on a meso-diacetate derived from a cyclic precursor, demonstrating how the core scaffold can be desymmetrized to build chirality.[8][9] E4HC serves as an excellent model and starting point for developing such advanced synthetic strategies.
Detailed Application Protocols
The following protocols are designed to be self-validating and provide explanations for key experimental choices, reflecting best practices in a drug development laboratory.
Protocol 1: Oxidation of this compound to Ethyl 4-oxocyclohexanecarboxylate
The conversion of the secondary alcohol in E4HC to a ketone is a pivotal first step in many synthetic pathways, enabling subsequent modifications such as reductive amination or alpha-alkylation. The Swern oxidation is presented here as a mild, metal-free, and highly efficient method.[10]
Rationale for Method Selection: The Swern oxidation operates at low temperatures (-78 °C) and avoids harsh or acidic conditions, making it compatible with the ester functionality and preventing potential side reactions like elimination. Its high yield and clean reaction profile make it superior to many chromium-based oxidants for fine chemical synthesis.[10]
Materials:
-
This compound (mixture of isomers) (1.0 eq)
-
Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon/nitrogen inlet, add anhydrous DCM (~10 mL per 10 mmol of oxalyl chloride).
-
Oxalyl Chloride Addition: Cool the flask to -78 °C using an acetone/dry ice bath. Slowly add oxalyl chloride (1.5 eq) to the stirred DCM.
-
DMSO Activation: In a separate flame-dried flask, dissolve DMSO (3.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution at -78 °C. Stir for 15 minutes. Causality Note: This forms the reactive chlorosulfonium salt (the Swern oxidant). Careful temperature control is critical to prevent decomposition.
-
Alcohol Addition: Dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 45-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Quenching: Slowly add triethylamine (5.0 eq) to the reaction mixture at -78 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes. Causality Note: The triethylamine is a non-nucleophilic base that quenches the reaction and neutralizes the HCl byproduct.
-
Work-up: Add water to the reaction mixture and transfer to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield pure Ethyl 4-oxocyclohexanecarboxylate.
| Oxidation Method | Reagents | Typical Yield | Key Advantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 90 - 98% | Mild, metal-free, high yield[10] |
| PCC Oxidation | Pyridinium chlorochromate | 85 - 95% | Operationally simple, reliable[10] |
| Dess-Martin | Dess-Martin Periodinane | 90 - 97% | Metal-free, neutral pH, fast[10] |
Protocol 2: Saponification and Amide Coupling – A Gateway to Bioactive Amides
This two-step protocol demonstrates the conversion of the ester in E4HC to a carboxylic acid, followed by a standard amide bond formation. This sequence is fundamental for creating analogs for structure-activity relationship (SAR) studies, as seen in the development of DGAT1 inhibitors and other therapeutic candidates.[2]
Step A: Saponification to 4-Hydroxycyclohexanecarboxylic Acid
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 1.5 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting ester.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A white precipitate of 4-Hydroxycyclohexanecarboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step B: EDC/HOBt Mediated Amide Coupling
Rationale for Method Selection: EDC (a water-soluble carbodiimide) and HOBt are widely used for their efficiency in forming amide bonds while minimizing racemization (if chiral centers are present) and side reactions. The reaction proceeds under mild conditions at room temperature.
Procedure:
-
To a stirred solution of 4-Hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1-hydroxybenzotriazole, 1.2 eq) and EDC hydrochloride (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid. Causality Note: This forms a highly reactive HOBt-ester intermediate, which is less prone to side reactions than the O-acylisourea intermediate.
-
Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.
Visualization of Synthetic Strategy
Diagrams are essential for visualizing complex synthetic pathways and the strategic role of key intermediates.
References
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- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
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- 7. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Ethyl 4-hydroxycyclohexanecarboxylate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. The success of these targeted therapies hinges on the rational design and efficient synthesis of molecules that can selectively bind to the ATP-binding site of a specific kinase. A key strategy in this endeavor is the use of versatile chemical scaffolds that allow for the systematic exploration of chemical space to optimize potency and selectivity. Ethyl 4-hydroxycyclohexanecarboxylate is one such precursor, offering a unique combination of stereochemistry, functionality, and conformational flexibility that makes it an attractive starting point for the synthesis of innovative kinase inhibitors.
This application note provides a comprehensive guide to the utilization of this compound in the synthesis of kinase inhibitors. We will delve into the chemical rationale for its use, present a detailed, step-by-step synthetic protocol for a representative kinase inhibitor, and discuss the broader implications for drug discovery.
The Strategic Advantage of the Cyclohexane Scaffold
The cyclohexane ring is a privileged scaffold in medicinal chemistry. Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity interactions with the deep and often complex binding pockets of kinases. The 4-hydroxy and ethyl carboxylate functionalities of the precursor serve as versatile handles for a wide array of chemical transformations, enabling the introduction of various pharmacophoric elements required for kinase inhibition.
Synthetic Pathway Overview
The following diagram outlines a representative synthetic pathway from this compound to a hypothetical, yet structurally relevant, kinase inhibitor. This pathway illustrates the key chemical transformations and strategic considerations in utilizing this precursor.
Caption: Synthetic workflow from precursor to final kinase inhibitor.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a kinase inhibitor based on the 4-hydroxycyclohexanecarboxylate scaffold.
Protocol 1: Synthesis of trans-4-(tert-Butyldimethylsilyloxy)cyclohexanecarboxylic acid
This initial phase focuses on the protection of the hydroxyl group and hydrolysis of the ethyl ester to yield a key carboxylic acid intermediate. The trans isomer is often preferred for its thermodynamic stability and specific vectoral projection of substituents.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| trans-Ethyl 4-hydroxycyclohexanecarboxylate | 3618-04-0 | 172.22 | 10.0 g (58.1 mmol) |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 18162-48-6 | 150.72 | 9.6 g (63.9 mmol) |
| Imidazole | 288-32-4 | 68.08 | 4.3 g (63.9 mmol) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL |
| Lithium hydroxide (LiOH) | 1310-65-2 | 23.95 | 2.8 g (116.2 mmol) |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL |
| Water (H₂O) | 7732-18-5 | 18.02 | 50 mL |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | 3 x 100 mL |
| Brine | N/A | N/A | 50 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Procedure
-
Protection of the Hydroxyl Group:
-
To a solution of trans-ethyl 4-hydroxycyclohexanecarboxylate (10.0 g, 58.1 mmol) in anhydrous DCM (200 mL) under a nitrogen atmosphere, add imidazole (4.3 g, 63.9 mmol) and TBDMS-Cl (9.6 g, 63.9 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected ester.
-
-
Saponification of the Ethyl Ester:
-
Dissolve the crude protected ester in a mixture of THF (100 mL) and water (50 mL).
-
Add lithium hydroxide (2.8 g, 116.2 mmol) and stir the mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield trans-4-(tert-butyldimethylsilyloxy)cyclohexanecarboxylic acid as a white solid.
-
Protocol 2: Amide Coupling and Final Kinase Inhibitor Synthesis
This phase involves coupling the carboxylic acid intermediate with a suitable heterocyclic amine, a common feature in many kinase inhibitors, followed by deprotection and further functionalization.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| trans-4-(tert-Butyldimethylsilyloxy)cyclohexanecarboxylic acid | (From Step 1) | 258.46 | 5.0 g (19.3 mmol) |
| 4-Amino-6-methoxypyrimidine (example amine) | 3289-50-7 | 125.13 | 2.6 g (21.2 mmol) |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | 25952-53-8 | 191.70 | 4.1 g (21.2 mmol) |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 | 2.9 g (21.2 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 6.7 mL (38.6 mmol) |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 100 mL |
| Tetra-n-butylammonium fluoride (TBAF), 1 M in THF | 429-41-4 | 261.47 | 23.2 mL (23.2 mmol) |
| 4-Bromophenyl trifluoromethanesulfonate | 139102-34-4 | 321.08 | 6.8 g (21.2 mmol) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.74 | 0.71 g (0.97 mmol) |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 5.3 g (38.6 mmol) |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 80 mL |
| Water (H₂O) | 7732-18-5 | 18.02 | 20 mL |
Procedure
-
Amide Coupling:
-
To a solution of trans-4-(tert-butyldimethylsilyloxy)cyclohexanecarboxylic acid (5.0 g, 19.3 mmol) in anhydrous DMF (100 mL), add EDC (4.1 g, 21.2 mmol), HOBt (2.9 g, 21.2 mmol), and DIPEA (6.7 mL, 38.6 mmol).
-
Stir the mixture for 15 minutes, then add 4-amino-6-methoxypyrimidine (2.6 g, 21.2 mmol).
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (100 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the protected amide intermediate.
-
-
Deprotection of the Hydroxyl Group:
-
Dissolve the protected amide intermediate (assumed 19.3 mmol) in THF (100 mL).
-
Add TBAF (1 M in THF, 23.2 mL, 23.2 mmol) and stir at room temperature for 2-3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (50 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected alcohol.
-
-
Suzuki Coupling for Final Product Assembly:
-
In a reaction vessel, combine the deprotected alcohol (assumed 19.3 mmol), 4-bromophenyl trifluoromethanesulfonate (6.8 g, 21.2 mmol), Pd(dppf)Cl₂ (0.71 g, 0.97 mmol), and K₂CO₃ (5.3 g, 38.6 mmol).
-
Add anhydrous 1,4-dioxane (80 mL) and water (20 mL).
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction to 90 °C for 8-12 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the final kinase inhibitor.
-
Data Presentation
The following table summarizes the expected outcomes for the key synthetic steps.
| Step | Product | Expected Yield (%) | Purity (by HPLC, %) |
| Protection and Saponification | trans-4-(tert-Butyldimethylsilyloxy)cyclohexanecarboxylic acid | 85-95 | >98 |
| Amide Coupling | Protected Amide Intermediate | 70-85 | >97 |
| Deprotection | Deprotected Alcohol Intermediate | 90-98 | >98 |
| Suzuki Coupling | Final Kinase Inhibitor | 60-75 | >99 |
Conclusion
This compound serves as an exemplary precursor for the synthesis of novel kinase inhibitors. Its inherent structural and functional features provide a robust platform for the generation of diverse and medicinally relevant compounds. The protocols detailed in this application note offer a practical guide for researchers to leverage this versatile building block in their drug discovery programs. The strategic derivatization of the cyclohexane core, as demonstrated, allows for the fine-tuning of physicochemical and pharmacological properties, ultimately paving the way for the development of next-generation targeted therapies.
References
-
General Kinase Inhibitor Design
- Title: Kinase inhibitors: the road to success
- Source: N
-
URL: [Link]
-
Amide Bond Formation
- Title: Amide bond formation: beyond the myth of coupling reagents
- Source: Chemical Society Reviews
-
URL: [Link]
-
Suzuki-Miyaura Cross-Coupling
- Title: The Suzuki-Miyaura Cross-Coupling Reaction in the Applic
- Source: Molecules
-
URL: [Link]
-
Chemical Properties of this compound
-
Synthesis of Cyclohexane Derivatives
Sources
Chiral separation of Ethyl 4-hydroxycyclohexanecarboxylate enantiomers by HPLC
An Application Guide to the Enantioselective Resolution of Ethyl 4-hydroxycyclohexanecarboxylate by High-Performance Liquid Chromatography
Abstract
The enantiomers of a chiral compound can possess markedly different pharmacological and toxicological profiles, making their separation and quantification a critical step in drug development and chemical synthesis.[1] This application note presents a comprehensive protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). We delve into the foundational principles of chiral recognition on polysaccharide-based stationary phases, provide a systematic strategy for method development, and detail a robust experimental protocol. This guide is designed for researchers and scientists to establish a reliable, high-resolution separation for analytical and preparative applications.
Introduction: The Significance of Chiral Separation
This compound is a chiral molecule containing stereogenic centers, resulting in enantiomeric pairs. As the regulatory landscape increasingly mandates the characterization of individual stereoisomers, efficient and reliable analytical methods are paramount.[2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers due to its versatility, sensitivity, and scalability.[3][4]
Among the vast array of available CSPs, those derived from polysaccharides—specifically amylose and cellulose derivatives—have demonstrated unparalleled success in separating a broad spectrum of chiral compounds.[5][6][7][8] Their remarkable enantioselective capabilities stem from a complex combination of intermolecular interactions within a defined three-dimensional chiral environment.[7] This document provides the scientific rationale and a practical, step-by-step guide to developing a successful separation method for this compound.
Principle: Chiral Recognition on Polysaccharide-Based CSPs
The enantioselectivity of polysaccharide-based CSPs, such as those found in Daicel CHIRALPAK® or Phenomenex Lux® columns, arises from the helical structure of the polymer backbone (amylose or cellulose).[7][9] Derivatives, most commonly phenylcarbamates, are coated or immobilized onto a silica support, creating chiral grooves and cavities.[9][10]
Chiral recognition is a multifactorial process governed by the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[11] The separation is achieved through a combination of attractive forces:
-
Hydrogen Bonding: The hydroxyl group and ester carbonyl of this compound can act as hydrogen bond acceptors and donors, interacting with the carbamate groups on the CSP.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to electrostatic interactions.
-
Inclusion Complexing & Steric Fit: One enantiomer will fit more favorably into the chiral grooves of the polysaccharide structure than the other.[12] This steric hindrance forces the less-favored enantiomer to elute more quickly, leading to separation.
The subtle differences in the spatial arrangement of the functional groups in each enantiomer lead to a discernible difference in the binding energy and, consequently, different retention times on the column.
Figure 1: Simplified model of enantiomer interaction with a polysaccharide CSP.
Method Development Strategy
A systematic screening approach is the most efficient path to achieving baseline separation.[13][14] The process involves screening a selection of complementary CSPs and mobile phases, followed by fine-tuning the optimal conditions. Immobilized polysaccharide columns are highly recommended as they offer universal solvent compatibility, greatly expanding the range of possible mobile phases and enhancing method development success.[9][10][15]
Figure 2: Systematic workflow for chiral method development.
Chiral Stationary Phase (CSP) Selection
Cellulose and amylose-based CSPs often exhibit complementary selectivity; a compound that is not resolved on one type may be well-resolved on the other.[5] Therefore, screening a small set of columns with different polysaccharide backbones and derivatives is a prudent first step.
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| Column Name | Chiral Selector | Particle Size (µm) | Phase Type |
|---|---|---|---|
| CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) | 3, 5 | Immobilized |
| CHIRALPAK® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | 3, 5 | Immobilized |
| CHIRALPAK® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | 3, 5 | Immobilized |
| Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | 3, 5 | Immobilized |
| Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | 3, 5 | Immobilized |
Mobile Phase Selection
For a neutral molecule like this compound, normal phase chromatography is an excellent starting point.[16]
-
Primary Screening Solvents: Start with simple mixtures of an alkane (n-hexane or heptane) and an alcohol modifier (isopropanol or ethanol).
-
Secondary Screening Solvents: If using immobilized columns, other solvents can be explored to alter selectivity. These include methyl tert-butyl ether (MTBE), ethyl acetate, and tetrahydrofuran (THF).[15]
Detailed Experimental Protocol
This protocol provides a starting point for the analysis. Optimization will likely be required to achieve baseline resolution.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: CHIRALPAK® IB (250 x 4.6 mm, 5 µm) is a good first choice.
-
Chemicals: HPLC-grade n-hexane and isopropanol (IPA).
-
Sample: Racemic standard of this compound.
Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare a solution of 90:10 (v/v) n-Hexane / Isopropanol . Degas the solution for at least 15 minutes using sonication or vacuum filtration.[16]
-
Sample Preparation: Accurately weigh and dissolve the racemic standard in the mobile phase to create a stock solution of 1.0 mg/mL. Dilute this stock with the mobile phase to a working concentration of approximately 0.2 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[1][17]
Chromatographic Conditions
Table 2: Recommended HPLC Operating Conditions
| Parameter | Starting Condition | Optimization Range |
|---|---|---|
| Column | CHIRALPAK® IB (250 x 4.6 mm, 5 µm) | See Table 1 |
| Mobile Phase | 90:10 (v/v) n-Hexane / IPA | 99:1 to 80:20 (v/v) n-Hexane / Alcohol |
| Flow Rate | 1.0 mL/min | 0.5 - 1.2 mL/min |
| Temperature | 25 °C | 15 - 40 °C |
| Detection | UV at 210 nm | 205 - 220 nm |
| Injection Volume | 5 µL | 2 - 10 µL |
Rationale for Conditions:
-
Detection Wavelength: The analyte lacks a strong chromophore, necessitating detection at a low UV wavelength for adequate sensitivity.[18]
-
Flow Rate: Chiral separations often benefit from lower flow rates, which can increase the time for differential interactions to occur, thereby improving resolution.[19]
-
Temperature: Lowering the temperature can sometimes enhance chiral selectivity by strengthening weaker intermolecular forces like hydrogen bonds.[19]
System Suitability Test (SST)
Before analyzing samples, the system's performance must be verified. Inject the racemic standard solution five times and evaluate the results against predefined criteria.[1]
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Purpose |
|---|---|---|
| Resolution (R_s) | ≥ 1.5 | Ensures baseline separation between enantiomer peaks. |
| Tailing Factor (T) | 0.8 - 1.5 | Confirms good peak symmetry. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates injection and system precision. |
Expected Results and Optimization Guide
Under the starting conditions, you should observe two peaks corresponding to the two enantiomers. If separation is not optimal (R_s < 1.5), follow this optimization strategy:
-
Adjust Mobile Phase Composition: This is the most critical parameter.[20]
-
To Increase Retention/Resolution: Decrease the percentage of IPA (e.g., to 95:5 or 98:2 n-Hexane/IPA). This strengthens the interaction with the stationary phase.
-
To Decrease Retention: Increase the percentage of IPA (e.g., to 85:15 n-Hexane/IPA).
-
-
Change Alcohol Modifier: Switching from isopropanol to ethanol can significantly alter selectivity and may improve or even invert the elution order.
-
Modify Flow Rate/Temperature: Systematically adjust the flow rate (try 0.8 mL/min) and temperature (try 20 °C) to fine-tune the separation.[19]
-
Try a Different Column: If a satisfactory separation cannot be achieved on the first column, switch to a complementary phase (e.g., an amylose-based column like CHIRALPAK® IA).
Conclusion
The chiral separation of this compound enantiomers is readily achievable using HPLC with polysaccharide-based chiral stationary phases. By employing a systematic screening strategy involving both cellulose and amylose-derived columns under normal phase conditions, a high-resolution method can be developed efficiently. The detailed protocol and optimization guidelines provided herein serve as a robust framework for researchers to establish a validated, reliable method for determining the enantiomeric purity of this compound, supporting critical efforts in pharmaceutical development and asymmetric synthesis.
References
Click to expand
-
Success rates on amylose-and cellulose-based CSPs in the both separation modes. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Comparison of Chiral Separation on Amylose and Cellulose Tris(3,5-dimethylphenylcarbamate)-Coated Zirconia in HPLC. (n.d.). Bull. Korean Chem. Soc. 2003, Vol. 24, No. 5. Retrieved January 2, 2026, from [Link]
-
Ghanem, A., & Ho, C. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(1), 193. [Link]
-
Krajčová, A., Švecová, H., Matysová, L., & Solař, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
-
Ribeiro, A. R., et al. (2021). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. Molecules. [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved January 2, 2026, from [Link]
-
Method development with CHIRALPAK® IA. (n.d.). HPLC. Retrieved January 2, 2026, from [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved January 2, 2026, from [Link]
-
Develop Chiral Separation Methods with Daicel's Immobilized Columns. (2021). Daicel Chiral Technologies. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 2, 2026, from [Link]
-
Daicel columns with polysaccharide stationary phases. (n.d.). Chiral Technologies. Retrieved January 2, 2026, from [Link]
-
HPLC manual (for chiral HPLC analysis). (n.d.). Nagoya University. Retrieved January 2, 2026, from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
Daicel Chiral Catalog. (n.d.). Obrnuta faza. Retrieved January 2, 2026, from [Link]
-
chiral columns . (n.d.). Retrieved January 2, 2026, from [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2021). National Center for Biotechnology Information. [Link]
-
Hroboňová, K., et al. (2016). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. ResearchGate. [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. [Link]
-
Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. (2015). ACS Publications. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PubMed. [Link]
-
Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. (2021). ACS Publications. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved January 2, 2026, from [Link]
-
Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. (2012). LCGC International. [Link]
-
Study of the Mechanism of Enantioseparation. IV. Study of Enantioseparation of Some Derivatives of Phenylcarbamic Acid Using π‐Complex Stationary Phase in HPLC. (2003). Semantic Scholar. [Link]
-
Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. (2006). ETH Zürich - ETH-Bibliothek @ swisscovery. [Link]
-
Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. (n.d.). National Center for Biotechnology Information. [Link]
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- 4. hplc.today [hplc.today]
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Protocol for the reduction of ethyl 4-oxocyclohexanecarboxylate to Ethyl 4-hydroxycyclohexanecarboxylate
Introduction
The reduction of cyclic ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and natural products. Ethyl 4-hydroxycyclohexanecarboxylate is a valuable intermediate, with its cis and trans isomers serving as precursors for various biologically active compounds. This application note provides a detailed protocol for the selective reduction of the ketone moiety in ethyl 4-oxocyclohexanecarboxylate to yield this compound using sodium borohydride (NaBH₄). We will delve into the mechanistic underpinnings of this reaction, explore the principles of stereocontrol, and present a comprehensive, step-by-step experimental procedure suitable for research and development laboratories.
Reaction Mechanism and Stereoselectivity
The reduction of the carbonyl group in ethyl 4-oxocyclohexanecarboxylate is achieved through the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon.[1] Sodium borohydride is a mild and selective reducing agent, which is a key advantage in this synthesis as it will not reduce the ester functional group under standard conditions.[2] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxyborate intermediate.
-
Protonation: In a subsequent workup step, the alkoxyborate is protonated by a protic solvent (such as ethanol or water) to yield the final alcohol product.[3]
A critical aspect of this reduction is the stereochemistry of the resulting alcohol. The attack of the hydride can occur from either the axial or equatorial face of the cyclohexanone ring, leading to the formation of trans and cis isomers of this compound, respectively.
Caption: General reaction pathway for the reduction.
The ratio of these isomers is influenced by several factors, including the steric hindrance around the carbonyl group and the reaction conditions. Generally, attack from the less sterically hindered equatorial face is favored, leading to the axial alcohol (cis isomer). Conversely, axial attack, which is often electronically favored but sterically more demanding, yields the equatorial alcohol (trans isomer). For more specific control over the stereochemical outcome, additives can be employed. For instance, the use of cerium(III) chloride with sodium borohydride (the Luche reduction) is known to favor the formation of the trans isomer through axial attack.
Experimental Protocol
This protocol outlines a standard procedure for the reduction of ethyl 4-oxocyclohexanecarboxylate using sodium borohydride in ethanol.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier Example |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | ≥97% | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich |
| Ethanol (EtOH), 200 proof | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | - | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | 1 M aq. | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Acros Organics |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.4 mmol) of ethyl 4-oxocyclohexanecarboxylate in 100 mL of absolute ethanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly and in small portions, add 1.67 g (44.1 mmol, 1.5 equivalents) of sodium borohydride to the cooled solution over a period of 20-30 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation and perform the addition carefully to control the rate of effervescence.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of deionized water. After the initial effervescence subsides, add 20 mL of 1 M HCl to neutralize the excess borohydride and decompose the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a mixture of cis and trans isomers of this compound, can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the isomers if desired.[4]
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: A colorless to pale yellow liquid.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretching band around 3400 cm⁻¹ and the disappearance of the ketone C=O stretching band from the starting material (around 1715 cm⁻¹). The ester C=O stretch will be present around 1730 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the ethyl ester group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The protons on the cyclohexane ring will appear as multiplets in the region of 1.4-2.2 ppm. The proton on the carbon bearing the hydroxyl group (H-4) will be a key diagnostic signal, appearing at different chemical shifts for the cis and trans isomers. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show the carbonyl carbon of the ester at approximately 175 ppm and the carbon attached to the hydroxyl group between 65 and 75 ppm. The chemical shifts of the ring carbons will differ between the cis and trans isomers.
-
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, additional sodium borohydride can be added. Ensure the reagents are of good quality and the solvent is anhydrous.
-
Low Yield: Losses can occur during the work-up and extraction steps. Ensure thorough extraction and minimize transfers.
-
Stereoisomer Ratio: The protocol described will typically yield a mixture of cis and trans isomers. The ratio can be influenced by the reaction temperature and the rate of addition of the reducing agent. For higher stereoselectivity, consider the use of specialized reducing agents or additives as mentioned in the stereoselectivity section.
-
Safety: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The reduction of ethyl 4-oxocyclohexanecarboxylate with sodium borohydride is a reliable and efficient method for the synthesis of this compound. This protocol provides a robust starting point for researchers in drug development and organic synthesis. By understanding the reaction mechanism and the factors influencing stereoselectivity, this transformation can be optimized to meet specific synthetic goals.
References
-
Organic Chemistry Portal. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Reddit. NABH4 reduction with ethanol?[Link]
- Google Patents.
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
PubChem. cis-4-Hydroxycyclohexanecarboxylic acid. [Link]
-
Sciforum. Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. [Link]
-
PubChem. This compound. [Link]
- Google Patents. Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
-
University of California, Irvine. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Western Michigan University ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]
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Use of Ethyl 4-hydroxycyclohexanecarboxylate in the synthesis of novel piperidine derivatives
Application Notes & Protocols
Topic: Use of Ethyl 4-hydroxycyclohexanecarboxylate in the Synthesis of Novel Piperidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Value of this compound
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals across a wide spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties such as aqueous solubility while providing a three-dimensional framework for precise substituent orientation. The development of efficient and versatile synthetic routes to novel piperidine derivatives is therefore a critical objective in drug discovery.[4][5]
This guide focuses on the strategic application of This compound as a versatile starting material for constructing diverse piperidine architectures. This commercially available building block possesses two key functional handles—a secondary alcohol and an ethyl ester—on a cyclohexane backbone.[6][7] This bifunctionality allows for a logical and stepwise introduction of the nitrogen atom and subsequent modifications, making it an ideal precursor for both simple N-substituted piperidines and more complex spirocyclic systems. We will explore the core synthetic transformations, provide detailed, field-tested protocols, and discuss the underlying chemical principles that govern these reactions.
Core Synthetic Strategy: From Cyclohexane to Piperidine via Reductive Amination
The most direct and widely employed method to convert this compound into a piperidine core is a two-stage process involving an initial oxidation followed by a reductive amination cascade. This approach systematically transforms the carbocyclic ring into the desired N-heterocycle.
Causality Behind the Strategy:
The logic of this pathway is rooted in the selective reactivity of the functional groups. The secondary alcohol is first converted into a ketone, which then serves as an electrophilic site for nucleophilic attack by a primary amine. This forms a key iminium ion intermediate that is subsequently reduced to furnish the stable piperidine ring. This sequence provides a robust and highly modular route, as a wide variety of primary amines can be incorporated to generate a library of N-substituted piperidine derivatives.
Caption: General synthesis of N-substituted piperidines.
Experimental Protocols
These protocols provide a validated, step-by-step methodology for the synthesis of a model N-benzyl piperidine derivative.
Protocol 1: Oxidation to Ethyl 4-oxocyclohexanecarboxylate
Rationale: This step creates the crucial ketone functionality required for the subsequent amination. Pyridinium chlorochromate (PCC) is chosen as a reliable and moderately strong oxidizing agent that minimizes over-oxidation. The reaction is performed in an anhydrous solvent to prevent the formation of gem-diols.
Materials & Reagents:
| Reagent/Material | Quantity | Molar Eq. | Notes |
|---|---|---|---|
| This compound | 5.0 g | 1.0 | Starting material |
| Pyridinium chlorochromate (PCC) | 7.4 g | 1.2 | Oxidizing agent |
| Dichloromethane (DCM), anhydrous | 100 mL | - | Solvent |
| Celite® or Silica Gel (for filtration) | 20 g | - | Filtration aid |
| Diethyl ether | 200 mL | - | For purification |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add PCC (7.4 g) and anhydrous DCM (100 mL). Stir the resulting orange suspension at room temperature.
-
Addition of Alcohol: Dissolve this compound (5.0 g) in 20 mL of anhydrous DCM. Add this solution dropwise to the PCC suspension over 15 minutes. The mixture will turn dark brown/black.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material spot has been completely consumed.
-
Work-up and Filtration: Upon completion, add 100 mL of diethyl ether to the reaction mixture and stir for 10 minutes. Prepare a short plug of silica gel or Celite® in a fritted funnel and filter the reaction mixture through it, washing the plug with additional diethyl ether (3 x 50 mL) to ensure all product is collected. This step is crucial for removing chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield Ethyl 4-oxocyclohexanecarboxylate as a colorless oil. Expected yield: 4.2 - 4.7 g (85-95%).
Protocol 2: Reductive Amination to Ethyl 1-benzyl-4-piperidinecarboxylate
Rationale: This is the key heterocycle-forming step. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for its mildness and high selectivity for the iminium ion over the ketone, allowing for a one-pot procedure.[8][9] It is less water-sensitive than other hydrides like NaBH₃CN and does not require strict pH control.
Materials & Reagents:
| Reagent/Material | Quantity | Molar Eq. | Notes |
|---|---|---|---|
| Ethyl 4-oxocyclohexanecarboxylate | 4.0 g | 1.0 | From Protocol 1 |
| Benzylamine | 2.77 g | 1.1 | Nitrogen source |
| Sodium triacetoxyborohydride | 6.5 g | 1.3 | Reducing agent |
| Dichloroethane (DCE) | 80 mL | - | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 100 mL | - | For work-up |
| Saturated Sodium Chloride (Brine) | 50 mL | - | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve Ethyl 4-oxocyclohexanecarboxylate (4.0 g) in DCE (80 mL).
-
Amine Addition: Add benzylamine (2.77 g) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (6.5 g) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours (overnight). Monitor for completion by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (100 mL). Stir vigorously for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography (silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Combine pure fractions and remove the solvent in vacuo to yield Ethyl 1-benzyl-4-piperidinecarboxylate as a pale yellow oil. Expected yield: 5.1 - 5.7 g (80-90%).
Advanced Application: Spiro-piperidine Synthesis
The strategic placement of functional groups in this compound derivatives also opens pathways to more complex and conformationally constrained structures like spiro-piperidines. These motifs are of high interest in drug discovery as they increase molecular rigidity and explore three-dimensional chemical space.[10][11]
A common strategy involves transforming the ester group into a suitable precursor for a second cyclization. For example, the ester can be converted to a nitrile or a protected amine, which can then participate in an intramolecular cyclization onto the piperidine ring or a substituent at the 4-position.
Caption: Conceptual workflow for spiro-piperidine synthesis.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Oxidation (Protocol 1) | Insufficient PCC; deactivated PCC (hygroscopic); low reaction temperature. | Use a slight excess of fresh PCC (1.2-1.5 eq.). Ensure anhydrous conditions. If needed, gently warm the reaction to 35-40 °C. |
| Low Yield in Reductive Amination (Protocol 2) | Inefficient imine formation; decomposition of reducing agent; steric hindrance from the amine. | Allow the ketone and amine to stir together for a longer period (1-2 hours) before adding the reducing agent. Use fresh NaBH(OAc)₃. For sterically hindered amines, consider alternative conditions like H₂/Pd/C. |
| Formation of Dialkylated Byproduct | The secondary amine product reacts with another molecule of the ketone. | This is generally minimal with NaBH(OAc)₃. If it becomes an issue, use a larger excess of the primary amine. |
| Difficult Purification | Co-elution of product and starting amine; residual byproducts from the reducing agent. | Perform an acidic wash (1M HCl) during work-up to remove excess basic amine. Ensure the quenching step is complete to hydrolyze borate esters. |
Conclusion
This compound is a powerful and cost-effective building block for the synthesis of diverse piperidine derivatives. The straightforward oxidation and reductive amination sequence provides a reliable and highly adaptable platform for accessing N-substituted piperidines, which are key intermediates in pharmaceutical research. Furthermore, its bifunctional nature serves as a foundation for more advanced synthetic campaigns targeting complex scaffolds such as spiro-piperidines. The protocols and insights provided herein offer a solid starting point for researchers aiming to leverage this versatile starting material in their drug discovery and development programs.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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ResearchGate. (2018). Four-component stereoselective synthesis of tetracyano-substituted piperidines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of spiropiperidine derivatives 179 and 180. ResearchGate. [Link]
-
BEPLS. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Royal Society of Chemistry. (n.d.). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (n.d.). (A) Synthesis of piperidine-based compounds 17 via multicomponent... ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
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ResearchGate. (n.d.). Multicomponent Reactions in Medicinal Chemistry. ResearchGate. [Link]
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Jasperse, J. (n.d.). Reactions of Amines. North Dakota State University. [Link]
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Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. bepls.com [bepls.com]
- 11. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Strategic Derivatization of the Hydroxyl Group in Ethyl 4-hydroxycyclohexanecarboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of Ethyl 4-hydroxycyclohexanecarboxylate through Derivatization
This compound is a versatile bifunctional molecule featuring a secondary hydroxyl group and an ethyl ester.[1][2] This structure serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The hydroxyl group, in particular, offers a reactive handle for molecular modification. Derivatization of this hydroxyl moiety is a critical strategy to modulate the compound's physicochemical properties, such as lipophilicity, polarity, and steric bulk. Furthermore, it can serve as a protective group during multi-step syntheses or introduce new functionalities for further chemical transformations. This guide provides a detailed exploration of several key derivatization strategies for the hydroxyl group of this compound, complete with mechanistic insights and step-by-step protocols.
I. Esterification: Acylation with Acid Chlorides and Anhydrides
Esterification of the hydroxyl group is a fundamental transformation that replaces the hydrogen of the hydroxyl group with an acyl group, forming an ester. This is commonly achieved using highly reactive acylating agents like acid chlorides or acid anhydrides.[3][4][5][6] This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acylating agent.[5][6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction begins with the nucleophilic attack of the alcohol on the carbonyl carbon of the acid chloride or anhydride. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or a carboxylate anion) to yield the final ester product.[6] A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (HCl or a carboxylic acid).[6]
Sources
- 1. This compound | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
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- 4. chemrevise.org [chemrevise.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Acid chlorides and acid anhydrides react with alcohols to make esters [ns1.almerja.com]
Application Notes and Protocols for the Large-Scale Synthesis of trans-Ethyl 4-hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of trans-Ethyl 4-hydroxycyclohexanecarboxylate
trans-Ethyl 4-hydroxycyclohexanecarboxylate is a key building block in modern medicinal chemistry and materials science. Its rigid cyclohexane core, coupled with the stereospecific trans orientation of its hydroxyl and ethyl ester functionalities, makes it an invaluable intermediate in the synthesis of a variety of complex molecules. The distinct spatial arrangement of its reactive groups allows for precise downstream modifications, which is critical in the development of novel therapeutics and advanced polymers. For instance, it serves as a crucial precursor for certain anti-inflammatory agents and chiral auxiliaries used in asymmetric synthesis.[1] The growing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic process suitable for industrial production.
This document provides a comprehensive guide to the large-scale synthesis of trans-ethyl 4-hydroxycyclohexanecarboxylate, focusing on a field-proven, two-step methodology commencing from ethyl p-hydroxybenzoate. We will delve into the mechanistic rationale behind each synthetic step, provide detailed protocols for industrial application, and outline the necessary analytical techniques for quality control.
Synthetic Strategy Overview: A Two-Step Pathway to High-Purity Product
The most common and industrially scalable route to trans-ethyl 4-hydroxycyclohexanecarboxylate involves a two-step process starting from the readily available ethyl p-hydroxybenzoate:
-
Catalytic Hydrogenation: The aromatic ring of ethyl p-hydroxybenzoate is reduced to a cyclohexane ring using a ruthenium on carbon (Ru/C) catalyst. This reaction typically yields a mixture of cis and trans isomers.
-
Base-Catalyzed Isomerization: The resulting mixture of isomers is subjected to base-catalyzed epimerization, which selectively converts the cis isomer to the thermodynamically more stable trans isomer.
This strategy is favored for its high overall yield, the use of a cost-effective starting material, and the straightforward nature of the individual transformations.
Part 1: Catalytic Hydrogenation of Ethyl p-Hydroxybenzoate
Mechanistic Insight: The Role of the Ruthenium Catalyst
The hydrogenation of the aromatic ring of ethyl p-hydroxybenzoate is a classic example of heterogeneous catalysis. Ruthenium on carbon is a highly effective catalyst for this transformation due to its ability to adsorb and activate both the aromatic ring and hydrogen gas on its surface. The reaction proceeds through a series of steps where hydrogen atoms are added to the carbons of the aromatic ring, ultimately leading to the saturated cyclohexane ring. The catalyst's surface facilitates the cleavage of the strong H-H bond and the sequential delivery of hydrogen atoms to the aromatic system. This process, however, is not highly stereoselective and typically results in a mixture of the cis and trans isomers.
Experimental Workflow: Hydrogenation
Caption: Workflow for the catalytic hydrogenation of ethyl p-hydroxybenzoate.
Large-Scale Hydrogenation Protocol
Equipment:
-
High-pressure autoclave (e.g., 100 L) with temperature and pressure controls, and a mechanical stirrer.
-
Filtration system suitable for removing fine catalyst particles.
-
Rotary evaporator or other solvent removal system.
Materials:
-
Ethyl p-hydroxybenzoate: 10 kg (60.2 mol)
-
Ethanol (anhydrous): 40 L
-
5% Ruthenium on Carbon (5% Ru/C): 1 kg (10 wt% of the substrate)
-
Hydrogen gas (high purity)
Procedure:
-
Charging the Reactor: In a 100 L high-pressure autoclave, charge the ethyl p-hydroxybenzoate (10 kg) and ethanol (40 L). Add the 5% Ru/C catalyst (1 kg) as a slurry in a small amount of ethanol to prevent it from becoming airborne.
-
Inerting the System: Seal the autoclave and purge the system with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation:
-
Pressurize the autoclave with hydrogen gas to an initial pressure of 65 kg/cm ².
-
Begin stirring and heat the reactor to 70°C. The temperature may rise to around 74°C due to the exothermic nature of the reaction.[2]
-
Maintain the hydrogen pressure at 100 kg/cm ² by supplying more hydrogen as it is consumed.[2]
-
Continue the reaction until the hydrogen uptake ceases, which typically takes 8-12 hours.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the Ru/C catalyst. Wash the catalyst cake with ethanol (2 x 5 L) to recover any adsorbed product.
-
Combine the filtrate and washes and concentrate the solution under reduced pressure to remove the ethanol. The resulting product is a crude mixture of cis- and trans-ethyl 4-hydroxycyclohexanecarboxylate.
-
Part 2: Base-Catalyzed Isomerization
Mechanistic Insight: Driving to the Thermodynamically Favored trans Isomer
The isomerization of the cis to the trans isomer is an equilibrium-driven process catalyzed by a strong base, typically sodium ethoxide in ethanol. The mechanism involves the deprotonation of the hydroxyl group by the ethoxide ion. The resulting alkoxide can then induce the epimerization of the adjacent carbon atom (C1) that bears the ester group. This process is thought to proceed through a retro-Michael-like ring-opening or an enolate intermediate, which allows for the stereocenter to invert. The trans isomer is thermodynamically more stable than the cis isomer because the bulky ethyl ester and hydroxyl groups are in equatorial positions in the chair conformation of the cyclohexane ring, minimizing steric strain. Le Chatelier's principle dictates that the equilibrium will favor the formation of the more stable trans product.
Reaction Scheme: Isomerization
Caption: Equilibrium between cis and trans isomers under basic conditions.
Large-Scale Isomerization Protocol
Equipment:
-
Glass-lined reactor (e.g., 100 L) with a reflux condenser, mechanical stirrer, and temperature control.
-
Addition funnel.
Materials:
-
Crude ethyl 4-hydroxycyclohexanecarboxylate (from the previous step).
-
Ethanol (anhydrous): 50 L
-
Sodium metal: 1 kg (43.5 mol)
Procedure:
-
Preparation of Sodium Ethoxide: In the 100 L reactor, carefully add sodium metal (1 kg) in portions to anhydrous ethanol (50 L) under a nitrogen atmosphere. The reaction is highly exothermic and produces hydrogen gas, so ensure proper venting and cooling.
-
Isomerization Reaction:
-
To the freshly prepared sodium ethoxide solution, add the crude this compound.
-
Heat the mixture to reflux and maintain it for 4-6 hours. The progress of the isomerization can be monitored by gas chromatography (GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding 10% aqueous hydrochloric acid until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
The resulting crude product is then purified by recrystallization.
-
Part 3: Purification by Recrystallization
Rationale for Solvent Selection
The final step in obtaining high-purity trans-ethyl 4-hydroxycyclohexanecarboxylate is recrystallization. A mixed solvent system of ethyl acetate and petroleum ether is highly effective.[3] The desired trans isomer is moderately soluble in hot ethyl acetate and poorly soluble in cold petroleum ether. This differential solubility allows for the selective crystallization of the trans isomer upon cooling, while the more soluble cis isomer and other impurities remain in the mother liquor.
Large-Scale Recrystallization Protocol
Equipment:
-
Jacketed crystallizer with a mechanical stirrer.
-
Nutsche filter or centrifuge for solid-liquid separation.
-
Vacuum oven for drying.
Materials:
-
Crude trans-ethyl 4-hydroxycyclohexanecarboxylate (from the isomerization step).
-
Ethyl acetate.
-
Petroleum ether.
Procedure:
-
Dissolution:
-
Transfer the crude product (assuming approximately 10 kg) to the crystallizer.
-
Add ethyl acetate (approximately 20 L) and heat the mixture to 60-70°C with stirring until the solid is completely dissolved.
-
-
Crystallization:
-
Slowly add petroleum ether (approximately 20 L) to the hot solution. The solution will become turbid, indicating the onset of crystallization.
-
Gradually cool the mixture to 0-5°C over several hours to promote the formation of large, well-defined crystals.
-
-
Isolation and Drying:
-
Isolate the crystals using a Nutsche filter or centrifuge.
-
Wash the filter cake with a cold (0-5°C) mixture of ethyl acetate/petroleum ether (1:2, v/v) to remove any residual mother liquor.
-
Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Data Presentation: Expected Yields and Purity
| Parameter | Hydrogenation Step | Isomerization Step | Recrystallization |
| Input Material | Ethyl p-hydroxybenzoate | Crude cis/trans mixture | Crude trans-isomer |
| Typical Yield | >95% (crude mixture) | >90% (after isomerization) | 85-90% |
| Cis:Trans Ratio | Approx. 2.7:1 to 3:1 | <5:95 | <1:99 |
| Purity (by GC) | Not applicable | >90% (trans) | >99.5% (trans) |
| Physical Appearance | Viscous oil | Viscous oil/semi-solid | White crystalline solid |
Analytical Quality Control
Consistent monitoring of the reaction progress and final product purity is essential for a successful large-scale synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
GC-MS is an ideal technique for separating and quantifying the cis and trans isomers of this compound.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or final product in a suitable solvent (e.g., ethyl acetate).
-
GC Conditions (Representative):
-
Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
The cis and trans isomers will have distinct retention times, allowing for their quantification. The mass spectra can be used to confirm the identity of the compounds by comparing them to a reference library.
Safety and Handling
-
Hydrogenation: This step involves high-pressure hydrogen gas, which is highly flammable. The reaction should be conducted in a properly rated and maintained autoclave in a well-ventilated area, away from ignition sources.
-
Sodium Ethoxide Preparation: The reaction of sodium metal with ethanol is vigorous and produces flammable hydrogen gas. This should be performed under an inert atmosphere with careful temperature control.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.[4] Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- Google Patents. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
- Google Patents. JPH08268957A - Production of trans-4-phenylcyclohexane-based compound.
Sources
Ethyl 4-hydroxycyclohexanecarboxylate in the development of antiviral agents
Leveraging the Ethyl 4-Hydroxycyclohexanecarboxylate Scaffold in the Rational Design of Potent Neuraminidase Inhibitors
Introduction: The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents. A key strategy in modern drug discovery is the identification and optimization of privileged chemical scaffolds that can serve as a foundation for the development of potent and selective inhibitors of viral replication. The cyclohexanecarboxylate ring system, and specifically the this compound moiety, represents a cornerstone in the design of a clinically significant class of antiviral drugs: neuraminidase inhibitors. This application note will provide an in-depth exploration of the utility of this scaffold in the development of anti-influenza agents, with a focus on the design principles, synthetic strategies, and biological evaluation of derived compounds.
The Scientific Rationale: Targeting Viral Egress with Neuraminidase Inhibitors
Influenza viruses, the causative agents of seasonal flu, rely on two key surface glycoproteins for their life cycle: hemagglutinin (HA) and neuraminidase (NA).[1] While hemagglutinin facilitates viral entry into host cells, neuraminidase is crucial for the release of newly formed viral particles from infected cells, thus enabling the spread of the infection.[1] NA achieves this by cleaving sialic acid residues from the host cell surface, to which progeny virions remain attached.[1] The inhibition of neuraminidase, therefore, represents a powerful therapeutic strategy to halt viral propagation.[2]
The design of effective neuraminidase inhibitors is a triumph of structure-based drug design. The active site of neuraminidase is a highly conserved pocket across different influenza strains. Oseltamivir, marketed as Tamiflu®, is a leading neuraminidase inhibitor that exemplifies the successful exploitation of this active site.[3] The core of oseltamivir's structure features a cyclohexene ring, a modification of the cyclohexanecarboxylate scaffold, which mimics the natural substrate of neuraminidase, sialic acid. The strategic placement of functional groups on this ring allows for high-affinity binding to the enzyme's active site, effectively blocking its function.
The 4-hydroxycyclohexanecarboxylate scaffold provides a versatile starting point for the synthesis of such inhibitors. The hydroxyl group at the 4-position and the ethyl ester at the 1-position offer key chemical handles for the introduction of the necessary functionalities to achieve potent neuraminidase inhibition.
Diagram: The Viral Egress and the Mechanism of Neuraminidase Inhibition
Caption: Inhibition of neuraminidase prevents the release of new viral particles.
Synthetic Strategy: From this compound to a Neuraminidase Inhibitor Core
While the industrial synthesis of oseltamivir often starts from shikimic acid or quinic acid, a general synthetic approach can be outlined to demonstrate how the this compound scaffold can be elaborated into a potent neuraminidase inhibitor.[4] The following protocol is a conceptualized pathway inspired by known synthetic routes to oseltamivir and its analogs, illustrating the key chemical transformations.
Protocol 1: Synthesis of a Key Azido-Epoxide Intermediate
This protocol describes the initial steps to convert the readily available cyclohexanol derivative into a more functionalized intermediate, which is crucial for introducing the amine functionalities present in oseltamivir.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent
-
Trimethylsulfoxonium iodide
-
Sodium hydride
-
Sodium azide
-
Ammonium chloride
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Oxidation of the Hydroxyl Group:
-
Dissolve this compound in anhydrous DCM.
-
Add Dess-Martin periodinane in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching with a saturated solution of sodium thiosulfate. Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography.
-
-
Epoxidation of the Ketone:
-
To a suspension of sodium hydride in anhydrous DMSO, add trimethylsulfoxonium iodide at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Add a solution of the ketone from the previous step in DMSO dropwise.
-
Stir the reaction at room temperature until complete, then quench with water.
-
Extract the epoxide product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
-
-
Regioselective Ring Opening with Azide:
-
Dissolve the epoxide in a mixture of DMF and water.
-
Add sodium azide and ammonium chloride.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until the epoxide is consumed.
-
After cooling, add water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the azido-alcohol product by column chromatography. This intermediate now contains the crucial nitrogen functionality and a hydroxyl group for further manipulation.
-
Structure-Activity Relationship (SAR) Insights
The development of oseltamivir and other neuraminidase inhibitors has provided a wealth of information on the structure-activity relationships of cyclohexene-based compounds. Understanding these relationships is critical for designing novel and more potent antiviral agents.
| Functional Group Position | Moiety | Contribution to Antiviral Activity |
| C1-Carboxylate | Ethyl Ester | Acts as a prodrug, hydrolyzed in vivo to the active carboxylic acid which forms a key salt bridge with arginine residues in the NA active site. |
| C3-Pentyloxy | 3-Pentyloxy Group | Occupies a hydrophobic pocket in the active site, contributing significantly to binding affinity. |
| C4-Acetamido | Acetamido Group | Forms hydrogen bonds with active site residues, mimicking the natural substrate. |
| C5-Amino | Primary Amino Group | Forms a salt bridge with a conserved glutamic acid residue in the active site, crucial for high-affinity binding. |
The cyclohexene scaffold itself is vital for orienting these functional groups in the correct three-dimensional arrangement to fit optimally within the neuraminidase active site.
Biological Evaluation of Neuraminidase Inhibitors
Once novel derivatives of the this compound scaffold are synthesized, their biological activity must be assessed. This typically involves a cascade of in vitro and cell-based assays.
Protocol 2: In Vitro Neuraminidase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of a compound against purified neuraminidase enzyme.
Materials:
-
Purified recombinant neuraminidase (from a relevant influenza strain)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with calcium chloride)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Oseltamivir carboxylate)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In the wells of a 96-well plate, add the neuraminidase enzyme solution.
-
Add the diluted test compounds or controls to the wells containing the enzyme. Include a "no inhibitor" control.
-
Incubate the plate at 37 °C for a predefined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37 °C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a basic buffer like sodium carbonate).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (Excitation ~365 nm, Emission ~450 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3: Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) and appropriate supplements (fetal bovine serum, antibiotics)
-
Test compounds
-
Agarose or Avicel overlay
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds in infection medium (serum-free DMEM with TPCK-trypsin).
-
Infect the confluent cell monolayers with a known amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37 °C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of the test compounds to the wells.
-
Overlay the cells with a mixture of medium and low-melting-point agarose or Avicel containing the respective compound concentrations.
-
Incubate the plates at 37 °C in a CO2 incubator until viral plaques are visible (typically 2-3 days).
-
Fix the cells with a formalin solution and then stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value (the concentration of compound that reduces the number of plaques by 50%).
Diagram: Workflow for Antiviral Drug Discovery
Caption: A typical workflow for developing antiviral agents from a selected scaffold.
The this compound scaffold, while not an antiviral agent in its own right, is a fundamentally important building block in the design and synthesis of potent neuraminidase inhibitors. Its structural features provide the necessary framework to construct molecules that can effectively target the active site of the influenza neuraminidase. The protocols and principles outlined in this application note offer a guide for researchers in the field of antiviral drug discovery to leverage this and similar scaffolds for the development of the next generation of anti-influenza therapeutics. A thorough understanding of the synthetic chemistry, structure-activity relationships, and biological evaluation methods is paramount to the successful translation of these chemical starting points into clinically effective antiviral drugs.
References
- Ivanov, M. A., et al. (2023). New N 4-hydroxycytidine derivatives: synthesis and antiviral activity. U.S.
- Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. (n.d.). IISTE.org.
- Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. (n.d.). PMC - NIH.
- Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. (2017).
- Antiviral compositions and methods. (2019).
- Synthesis of (-)-Oseltamivir. (2025).
- Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones. (n.d.). PMC - PubMed Central.
- Anti‐influenza drugs with functionalized cyclic amino acid scaffolds. (n.d.).
-
Oseltamivir total synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (n.d.). PMC - NIH.
- Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). (n.d.). PMC - NIH.
- QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents. (n.d.).
- Roche synthesis. (n.d.).
- Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. (n.d.). PubMed Central.
- Nitrile-containing antiviral compounds. (2021).
- Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. (n.d.). PMC - PubMed Central.
- Ethyl 4-hydroxycyclohexanecarboxyl
- A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evalu
- Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evalu
- Emerging Antiviral Drugs to Prevent or Tre
- Formulations of anti-viral compounds. (2023).
- Design and synthesis of constrained bicyclic molecules as candidate inhibitors of influenza A neuraminidase. (2018). PMC - NIH.
- Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides. (n.d.). Semantic Scholar.
- Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole deriv
- Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides. (2025).
Sources
- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 4-hydroxycyclohexanecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. The information herein is grounded in established chemical principles and supported by authoritative references.
Overview of Synthesis Routes
This compound is a valuable intermediate, and its synthesis is primarily achieved via two robust methods:
-
Catalytic Hydrogenation of Ethyl 4-hydroxybenzoate: This is a common industrial and lab-scale method involving the reduction of the aromatic ring under hydrogen pressure using a heterogeneous catalyst.
-
Reduction of Ethyl 4-oxocyclohexanecarboxylate: This laboratory-scale synthesis involves the reduction of a ketone functionality to a secondary alcohol using a chemical reducing agent like sodium borohydride.
This guide will address challenges related to both pathways, with a focus on practical solutions to common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?
Answer: Low yield is a frequent issue that can stem from several factors related to reagents, catalysts, and reaction conditions.
For Catalytic Hydrogenation:
-
Catalyst Inactivity: The catalyst is the heart of the hydrogenation.
-
Cause: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old, improperly stored, or poisoned by contaminants like sulfur or halides. The activity of different catalysts also varies, with the general order for aromatic ring hydrogenation being Rh > Ru > Pt > Ni > Pd > Co.[1]
-
Solution: Use a fresh batch of a high-activity catalyst. Rhodium (Rh) and Ruthenium (Ru) based catalysts are often more active than Palladium for this transformation.[1][2] For difficult-to-hydrogenate substrates, cooperative catalyst systems, such as a Rh/Pt bimetallic catalyst with a Lewis acid, can dramatically increase reaction rates under milder conditions.[3] Ensure all glassware is scrupulously clean and solvents are of high purity.
-
-
Sub-Optimal Reaction Conditions:
-
Cause: Insufficient hydrogen pressure, inadequate reaction time, or non-optimal temperature can lead to an incomplete reaction. Aromatic rings are generally inert to hydrogenation under conditions that would reduce a typical alkene, requiring more forcing conditions.[4]
-
Solution: Increase the hydrogen pressure (typically within the 1-3 MPa range is effective).[5] Ensure the reaction runs for a sufficient duration, monitoring progress via TLC or GC. The optimal temperature is often between 80-150°C.[5]
-
For Ketone Reduction (e.g., with Sodium Borohydride):
-
Reagent Decomposition:
-
Cause: Sodium borohydride (NaBH₄) is sensitive to moisture and can decompose over time, losing its reducing power.
-
Solution: Use freshly opened or properly stored NaBH₄. Store it in a desiccator. To confirm its activity, you can run a small-scale test reaction on a simple ketone like cyclohexanone.
-
-
Incorrect Stoichiometry or Temperature Control:
-
Cause: An insufficient amount of NaBH₄ will result in an incomplete reaction. Adding the reagent too quickly or at a high temperature can lead to side reactions or uncontrolled hydrogen evolution.
-
Solution: Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents). The reaction is typically performed by adding the NaBH₄ portion-wise to a solution of the keto-ester in an alcohol (methanol or ethanol) at a reduced temperature, often 0°C, before allowing it to warm to room temperature.[6][7]
-
Question 2: My final product is contaminated with the starting material. How do I drive the reaction to completion?
Answer: The presence of starting material indicates an incomplete reaction.
-
Monitoring is Key: Before terminating the reaction, you must confirm it has gone to completion. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material spot/peak.
-
Extend Reaction Time: If the reaction has stalled but the reagents are still active, simply extending the reaction time is often the easiest solution.
-
Re-evaluate Reagent/Catalyst Activity: If the reaction does not progress even with extended time, the issue likely lies with an inactive catalyst or decomposed reducing agent, as detailed in Question 1. In a hydrogenation reaction, carefully adding a fresh portion of the catalyst may restart the reaction, but this should be done with caution in a pressurized system.
Question 3: I've obtained the product, but it's a mixture of cis and trans isomers. How can I control or separate them?
Answer: The formation of both cis and trans isomers is expected, particularly in the reduction of ethyl 4-oxocyclohexanecarboxylate. The trans isomer is often the desired product in pharmaceutical applications.
-
Controlling Stereochemistry:
-
The reduction of the keto-ester with sodium borohydride typically yields a mixture of isomers, with one study reporting a cis-trans ratio of 3:7.[6] The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl group.
-
Isomerization: If the trans isomer is the target, you can perform an isomerization reaction on the mixture of products. By refluxing the cis/trans mixture in a solvent like ethanol with a base such as sodium ethoxide, the more thermodynamically stable trans isomer can be obtained as the major product.[5]
-
-
Separating Isomers:
-
Flash Column Chromatography: The cis and trans isomers can often be separated by silica gel chromatography. A solvent system of hexane and ethyl acetate is commonly used, with the ratio adjusted to achieve optimal separation.[6]
-
Recrystallization: While the ethyl ester is often an oil, the corresponding carboxylic acid may be a solid. Hydrolyzing the ester mixture to the 4-hydroxycyclohexanecarboxylic acid, followed by recrystallization, can be an effective method for isolating the pure trans acid, which can then be re-esterified if needed. A patent describes recrystallizing the crude product from an ethyl acetate/petroleum ether mixture.[5]
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical synthesis workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting logic for low yield issues.
Frequently Asked Questions (FAQs)
Q: Which catalyst is best for the hydrogenation of ethyl 4-hydroxybenzoate? A: While 5% or 10% Palladium on Carbon (Pd/C) is commonly used, Rhodium on Carbon (Rh/C) and Ruthenium on Carbon (Ru/C) are generally more active for hydrogenating aromatic rings and may provide better yields under milder conditions.[1][2]
Q: What is the typical solvent used for these reactions? A: For catalytic hydrogenation, alcohols like ethanol are common.[8] For sodium borohydride reductions, methanol or ethanol are standard choices as they are required to protonate the intermediate alkoxide.[6][7]
Q: What are the key safety precautions I should take? A: For catalytic hydrogenation, you are working with flammable hydrogen gas under pressure and potentially pyrophoric catalysts (especially dry Pd/C). Ensure your pressure vessel is rated for the reaction conditions and operated correctly. Always handle catalysts in an inert atmosphere where possible. For NaBH₄ reductions, be aware that adding the reagent to protic solvents generates hydrogen gas, so proper ventilation is essential.
Q: My final product is an oil. How can I best purify it? A: this compound is often a colorless liquid or oil.[6][7] The most effective purification method is flash silica gel chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (or petroleum ether).[6]
Summary of Reaction Parameters
| Parameter | Catalytic Hydrogenation | NaBH₄ Reduction |
| Starting Material | Ethyl 4-hydroxybenzoate | Ethyl 4-oxocyclohexanecarboxylate |
| Catalyst/Reagent | 5% Rh/C, 5% Ru/C, or 10% Pd/C | Sodium Borohydride (NaBH₄) |
| Solvent | Ethanol, Water | Methanol, Ethanol |
| Temperature | 80 - 150°C | 0°C to Room Temperature |
| Pressure | 1 - 3 MPa (10-30 atm) | Atmospheric |
| Key Challenge | Catalyst activity, reaction conditions | Reagent stability, isomer control |
References
-
Wang, Y., Cui, X., Deng, Y., & Shi, F. (2013). Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO. RSC Advances. [Link]
-
RSC Publishing. Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO. [Link]
-
Chemistry LibreTexts. (2024). 16.9: Reduction of Aromatic Compounds. [Link]
-
Science Japan. (2022). Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. [Link]
- Google Patents. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
-
PubChem - NIH. trans-4-Hydroxycyclohexanecarboxylate. [Link]
-
PrepChem.com. Synthesis of this compound. [Link]
-
PubChem - NIH. This compound. [Link]
-
Fisher Scientific. This compound, cis + trans, 97%. [Link]
- Google Patents. JPH08268957A - Production of trans-4-phenylcyclohexane-based compound.
-
Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]
- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Protheragen. This compound. [Link]
-
EMBL-EBI. trans-4-hydroxycyclohexanecarboxylate (CHEBI:57906). [Link]
-
Organic Syntheses. Cyclohexaneacetic acid, 1-hydroxy, ethyl ester. [Link]
-
Wikipedia. Ethylparaben. [Link]
-
ResearchGate. The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. [Link]
-
ResearchGate. How to purify esterification product?. [Link]
-
FAO. ETHYL p-HYDROXYBENZOATE. [Link]
-
Der Pharma Chemica. Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. [Link]
-
Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]
-
YouTube. Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. [Link]
Sources
- 1. Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems | News | Science Japan [sj.jst.go.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 6. Ethyl trans-4-Hydroxycyclohexanecarboxylate CAS#: 3618-04-0 [m.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. JPH08268957A - Production of trans-4-phenylcyclohexane-based compound - Google Patents [patents.google.com]
Technical Support Guide: Synthesis of Ethyl 4-hydroxycyclohexanecarboxylate
An essential intermediate in pharmaceutical synthesis, Ethyl 4-hydroxycyclohexanecarboxylate, presents unique challenges during its preparation. The presence of two functional groups and the formation of stereoisomers necessitates precise control over reaction conditions. This technical support center provides researchers, scientists, and drug development professionals with a curated collection of troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you optimize your synthetic routes and resolve common side reactions.
This guide is structured into two primary sections based on the most common synthetic strategies:
-
Route A: Catalytic Hydrogenation of Ethyl 4-hydroxybenzoate
-
Route B: Reduction of Ethyl 4-oxocyclohexanecarboxylate
Each section contains a troubleshooting Q&A to address specific experimental failures, followed by a general FAQ for broader inquiries.
Route A: Troubleshooting Catalytic Hydrogenation of Ethyl 4-hydroxybenzoate
The catalytic hydrogenation of an aromatic ring is a powerful but sensitive transformation. Success hinges on the interplay between the catalyst, substrate, solvent, and reaction conditions (temperature, pressure).
Q1: My hydrogenation reaction has stalled. TLC and GC-MS analysis show significant amounts of unreacted Ethyl 4-hydroxybenzoate. What are the likely causes and how can I fix it?
Answer: A stalled or incomplete hydrogenation is one of the most common issues. The root cause is almost always related to catalyst activity or the reaction environment. Let's break down the potential factors.
-
Catalyst Inactivation (Poisoning): The platinum group metals used for this reaction (Pd, Pt, Rh, Ru) are highly susceptible to poisoning.
-
Causality: Catalyst poisons are substances that strongly adsorb to the catalyst's active sites, preventing the substrate from binding. Common culprits include sulfur compounds (from reagents like thiols or sulfates), halides (from chlorinated solvents), and strong coordinating species. Your starting material or solvent could be contaminated.
-
Troubleshooting Steps:
-
Substrate Purity: Ensure your Ethyl 4-hydroxybenzoate is of high purity. If it's from an old or unreliable source, consider recrystallizing it or purifying it by column chromatography before the reaction.
-
Solvent Quality: Use high-purity, hydrogenation-grade solvents. Avoid using recovered solvents unless you are certain they are free of potential poisons.
-
Apparatus Cleanliness: Ensure your hydrogenation vessel is scrupulously clean. Residues from previous reactions, especially those involving sulfur or halogenated compounds, can poison the catalyst.
-
-
-
Insufficient Hydrogen Pressure or Agitation:
-
Causality: The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen). Efficient mass transfer of hydrogen to the catalyst surface is critical.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure your hydrogenation system can hold the set pressure and is not leaking.
-
Increase Agitation: Inefficient stirring leads to poor mixing and limits the hydrogen availability at the catalyst surface. Increase the stirring rate to ensure the catalyst is well-suspended.
-
Increase Pressure: Within the safety limits of your equipment, increasing hydrogen pressure can enhance the rate of reaction by increasing the concentration of dissolved hydrogen.
-
-
-
Poor Catalyst Quality or Loading:
-
Causality: The catalyst may have degraded over time due to oxidation or may simply be inactive. The amount of catalyst may also be insufficient for the scale of your reaction.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Always use fresh, high-quality catalyst from a reputable supplier. If using an older bottle, it's best to test it on a small scale first.
-
Increase Catalyst Loading: A typical loading for a 5% Pd/C or Rh/C catalyst is 5-10 mol%. If the reaction is slow, consider increasing the loading to 10-15 mol%.
-
-
Workflow for Troubleshooting Stalled Hydrogenation```dot
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Start [label="Reaction Stalled:\nUnreacted Starting Material", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Purity of:\n- Ethyl 4-hydroxybenzoate\n- Solvent"]; Check_Setup [label="Inspect Reaction Setup:\n- Check for H2 leaks\n- Ensure vigorous stirring"]; Check_Catalyst [label="Evaluate Catalyst:\n- Is it fresh?\n- Is loading sufficient (5-10 mol%)?"]; Purify [label="Purify Starting Material\n& Use Fresh Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Fix_Setup [label="Seal System &\nIncrease Agitation/Pressure", fillcolor="#FBBC05", fontcolor="#202124"]; Replace_Catalyst [label="Use Fresh Catalyst &\nIncrease Loading", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Purity; Start -> Check_Setup; Start -> Check_Catalyst; Check_Purity -> Purify [label="Impurity Suspected"]; Check_Setup -> Fix_Setup [label="Issue Found"]; Check_Catalyst -> Replace_Catalyst [label="Issue Found"]; Purify -> Success; Fix_Setup -> Success; Replace_Catalyst -> Success; }
Caption: Pathways for cis (kinetic) and trans (thermodynamic) product formation.
Q4: The workup of my Sodium Borohydride reduction is problematic, resulting in emulsions and low recovery. What is the correct procedure?
Answer: A messy workup after a NaBH₄ reduction is usually due to the incomplete decomposition of borate ester intermediates.
-
Causality: Each molecule of NaBH₄ can theoretically reduce four molecules of the ketone. As it does so, it forms alkoxyborate complexes (borate esters). T[1]hese species can be gelatinous and cause emulsions during aqueous extraction, trapping the product.
-
Validated Workup Protocol:
-
Cooling: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. This is crucial as the quenching step is exothermic.
-
Quench Excess NaBH₄: Slowly and carefully add water or acetone to destroy any remaining NaBH₄. You will observe hydrogen gas evolution.
-
Decompose Borate Esters: Add dilute hydrochloric acid (e.g., 1 M HCl) dropwise until the solution is acidic (pH ~1-2). This hydrolyzes the borate esters to boric acid (which is water-soluble) and your desired alcohol product. Stir for 15-30 minutes to ensure complete hydrolysis.
-
Extraction: The product can now be cleanly extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Wash: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q: What is a typical cis/trans ratio from a standard NaBH₄ reduction of Ethyl 4-oxocyclohexanecarboxylate at room temperature? A: A typical procedure using NaBH₄ in methanol at room temperature often yields a cis-to-trans ratio of approximately 3:7. H[2]owever, this can vary based on the exact temperature, solvent, and reaction time.
Q: How can I effectively separate the cis and trans isomers? A: Separation can be challenging as the isomers have similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel can be effective. The trans isomer is generally slightly less polar than the cis isomer and will elute first. A shallow gradient of ethyl acetate in hexanes is recommended.
-
Recrystallization: If the corresponding carboxylic acids are solids, saponification of the ester mixture followed by fractional crystallization of the acids and re-esterification can be a viable, albeit longer, alternative. A patent describes a method of recrystallizing the trans-4-hydroxycyclohexanecarboxylic acid from an ethyl acetate/petroleum ether mixture.
[3]Q: What are the key safety precautions for these syntheses? A:
-
Catalytic Hydrogenation: This process uses flammable hydrogen gas under pressure. Always use a properly rated and maintained pressure vessel (autoclave or Parr shaker). Ensure the system is purged with an inert gas (nitrogen or argon) before and after the reaction to remove all oxygen. Finely divided catalysts like Pd/C can be pyrophoric and should be handled carefully, preferably wet or under an inert atmosphere.
-
Sodium Borohydride: NaBH₄ reacts with water and acids to produce flammable hydrogen gas. Quenching should always be done slowly and in a well-ventilated fume hood, with appropriate cooling.
References
-
PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2017).CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
-
Reddit. (2018). What are the byproducts of reduction with borohydride? r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
Sources
Technical Support Center: Purification of Ethyl 4-hydroxycyclohexanecarboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of Ethyl 4-hydroxycyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common challenges associated with isolating this valuable intermediate. The synthesis of this compound, typically via the reduction of Ethyl 4-oxocyclohexanecarboxylate, often yields a mixture of cis and trans isomers, unreacted starting materials, and various process impurities.[1] Achieving high purity, especially of a specific isomer, is critical for subsequent synthetic steps and is the primary focus of this document. Here, we move beyond simple protocols to address the underlying principles and troubleshoot the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Assessment & Strategy
Question 1: My crude product is a colorless to pale yellow oil. What are the most probable impurities I need to remove?
Your crude product likely contains a mixture of the following:
-
Cis and Trans Isomers: The most common impurity is the undesired geometric isomer. The reduction of the starting ketone with reagents like sodium borohydride typically produces a mixture of both cis and trans alcohols.[1]
-
Unreacted Starting Material: Incomplete reduction will leave residual Ethyl 4-oxocyclohexanecarboxylate.
-
Reaction Solvents: Solvents used during the reaction (e.g., methanol, ethanol) and workup (e.g., ethyl acetate, dichloromethane) may be present.[1]
-
Salts and Reagents: Inorganic salts from quenching (e.g., sodium sulfate) and residual reducing agents or their byproducts.
Application Scientist's Note: Before attempting any purification, it is crucial to perform a preliminary analysis. A simple Thin Layer Chromatography (TLC) can visualize the number of components. Staining with potassium permanganate (KMnO₄) is effective, as the alcohol product will show up readily, while the starting ketone may also be visualized. For a more quantitative assessment, Gas Chromatography (GC) or ¹H NMR spectroscopy is recommended. The ¹H NMR is particularly useful for determining the initial cis:trans isomer ratio.[1][2]
Question 2: What is the best purification method for my needs? Should I use chromatography, distillation, or recrystallization?
The optimal method depends on your specific objectives: scale, required purity, and whether you need to isolate a specific isomer. The following decision tree can guide your choice.
Sources
Technical Support Center: Troubleshooting the Separation of Cis and Trans Isomers of Ethyl 4-hydroxycyclohexanecarboxylate
Welcome to the technical support center for the resolution of ethyl 4-hydroxycyclohexanecarboxylate isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in separating the cis and trans diastereomers of this compound. The separation of these geometric isomers is often critical for controlling the stereochemistry of subsequent synthetic steps and ensuring the desired pharmacological profile of a target molecule. This resource provides in-depth, experience-based answers to common troubleshooting questions, focusing on the underlying scientific principles to empower you to solve even the most challenging separation problems.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of this compound so challenging?
Separating geometric isomers like the cis and trans forms of this compound can be difficult because they share the same molecular weight and functional groups.[1] This leads to very similar physical and chemical properties, including polarity and boiling point, making their resolution by standard methods like column chromatography or distillation a significant hurdle.[1] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures. The trans isomer typically adopts a more linear and rigid conformation, while the cis isomer is sterically bulkier.[1] These conformational distinctions can be leveraged by selecting appropriate chromatographic conditions.
Q2: I'm not seeing any separation of the isomers on my silica gel column. What is the most likely cause?
The most common reason for a complete lack of separation on a standard silica gel column is an inappropriate mobile phase composition. If the eluent is too polar, both isomers will travel with the solvent front, resulting in co-elution. Conversely, if the mobile phase is not polar enough, the isomers may remain adsorbed to the stationary phase.
Troubleshooting Steps:
-
Systematic Solvent Screening: Begin by running a series of Thin Layer Chromatography (TLC) plates with varying solvent systems. A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[2]
-
Eluent Strength Modification: Gradually increase the polarity of the mobile phase. For instance, if you start with 80:20 hexane/ethyl acetate, try 70:30, 60:40, and so on. The goal is to find a solvent system that provides a significant difference in the retention factors (Rf) of the two isomers.
-
Alternative Solvents: If hexane/ethyl acetate systems are unsuccessful, consider other solvent combinations. Dichloromethane/methanol or toluene/acetone mixtures can sometimes offer different selectivity.[3]
Q3: My TLC shows a slight separation, but the spots are very close together. How can I improve the resolution on my column?
When TLC indicates a small difference in Rf values, optimizing the column chromatography conditions is crucial for achieving baseline separation.
Key Optimization Parameters:
-
Column Dimensions: A longer and narrower column generally provides better resolution by increasing the number of theoretical plates.[4]
-
Stationary Phase: While standard silica gel is a good starting point, other stationary phases can offer enhanced selectivity.[5] Consider using alumina or a bonded-phase silica gel, such as a cyano- or diol-functionalized phase.[5][6]
-
Mobile Phase Additives: The addition of a small amount of a polar modifier, like methanol or isopropanol (e.g., 1%), to your primary mobile phase can sometimes sharpen the bands and improve separation.[2]
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be highly effective.[3] Start with a less polar mobile phase and gradually increase the polarity over the course of the separation. This can help to sharpen the peaks and improve the resolution of closely eluting compounds.
Q4: I'm considering High-Performance Liquid Chromatography (HPLC) for this separation. What are the key parameters to optimize?
HPLC offers significantly higher resolving power than traditional column chromatography and is an excellent choice for separating challenging diastereomers.[7]
HPLC Method Development Strategy:
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (reversed-phase) or bare silica (normal-phase) | C18 columns are widely effective for a range of diastereomers.[6] Normal-phase chromatography on silica can also provide good selectivity.[5] |
| Mobile Phase | Reversed-Phase: Acetonitrile/water or Methanol/water mixtures. Normal-Phase: Hexane/Ethanol or Hexane/Isopropanol.[6] | The choice of organic modifier and its ratio to the aqueous or non-polar phase is the most critical factor for achieving selectivity.[8] |
| pH (Reversed-Phase) | Buffering the mobile phase can be crucial if there are any ionizable groups. For this molecule, pH is less critical but should be kept consistent. | Maintaining a stable pH ensures reproducible retention times.[9] |
| Flow Rate | Lower flow rates generally improve resolution but increase analysis time.[8] | Slower flow allows for more equilibration between the mobile and stationary phases, enhancing separation. |
| Temperature | Operating at a controlled, slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and efficiency. | Temperature can influence selectivity and should be optimized and controlled.[10] |
Q5: Can recrystallization be used to separate the cis and trans isomers?
Fractional crystallization can be a viable and scalable method for separating diastereomers if there is a significant difference in their solubility in a particular solvent system.
Protocol for Fractional Crystallization:
-
Solvent Screening: The ideal solvent is one in which one isomer is sparingly soluble at room temperature but readily soluble when heated, while the other isomer remains more soluble even at lower temperatures. Common solvent systems to try include hexane/ethyl acetate, hexane/acetone, or ethanol/water.[11]
-
Procedure:
-
Dissolve the isomeric mixture in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals form, they will be enriched in the less soluble isomer.
-
Isolate the crystals by filtration.
-
The mother liquor will be enriched in the more soluble isomer.
-
Multiple recrystallization steps may be necessary to achieve high purity.
-
Q6: How can I confirm the identity and purity of my separated isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound and assessing the purity of each fraction.
Key NMR Features:
-
1H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the cis and trans isomers due to their different spatial orientations.[12] In the trans isomer, the proton at C1 (attached to the ester) and the proton at C4 (attached to the hydroxyl group) are often both in axial positions in the most stable chair conformation, leading to larger coupling constants with adjacent axial protons. In the cis isomer, one of these protons will be axial and the other equatorial, resulting in different coupling patterns.
-
13C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring will also be distinct for each isomer.
It is advisable to acquire reference spectra of the pure cis and trans isomers if they are available, or to consult the literature for reported spectral data.[13][14]
Experimental Protocols and Workflows
Troubleshooting Workflow for Isomer Separation
Caption: A logical workflow for troubleshooting the separation of cis and trans isomers.
Detailed Protocol: Column Chromatography Separation
-
TLC Optimization:
-
Prepare several TLC chambers with different mobile phase compositions (e.g., Hexane:Ethyl Acetate ratios of 9:1, 8:2, 7:3).
-
Spot the crude isomer mixture on each TLC plate and develop the chromatogram.
-
Identify the solvent system that provides the best separation between the two isomer spots (ideally, a ΔRf > 0.1).
-
-
Column Packing:
-
Select a glass column with a diameter and length appropriate for the amount of sample to be purified.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pack the column, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the sample onto a small amount of silica gel and carefully load the dry powder onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the optimized mobile phase.
-
Maintain a constant flow rate.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.
-
Combine the fractions containing each pure isomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.
-
References
-
Chromatography Today. (2017, November 30). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. [Link]
-
Welch, C. J., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Haddad, P. R., et al. (2010). Ultra‐High Resolution Separation of Diastereomers on Carbon Adsorption Stationary Phases. Taylor & Francis Online. [Link]
-
Chromatography Forum. (2008, January 23). Separation of diastereomers. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2019, June 19). How to separate the diastereomer peak from main peak?[Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Center for Biotechnology Information. [Link]
-
Reddit. (2024, December 9). Help with separation of diastereomers. r/CHROMATOGRAPHY. [Link]
-
Reddit. (2018, February 16). Help separating diastereomers with very similar Rf. r/chemistry. [Link]
-
ResearchGate. (2025, August 7). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
-
American Elements. (n.d.). trans-Ethyl 4-hydroxycyclohexanecarboxylate. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Meulman, P. A. (1963). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University ScholarWorks. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?[Link]
-
Reddit. (2024, March 3). Need help on determining Cis and Trans with NMR spectrum. r/OrganicChemistry. [Link]
-
OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. [Link]
-
Reddit. (2013, April 23). Determining cis vs. trans with NMR. r/chemistry. [Link]
-
Fisher Scientific. (n.d.). This compound, cis + trans, 97%. [Link]
-
MSU Chemistry. (2018, November 29). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. [Link]
-
PubMed. (1982). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. [Link]
-
Southern Illinois University Edwardsville. (n.d.). CHAPTER 3 STEREOCHEMISTRY 3.1 Geometrical Isomers in Alkenes. [Link]
-
ResearchGate. (2025, August 7). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. [Link]
-
PubMed. (1979). Separation of geometric isomers of retinyl ester, retinal and retinol, pertaining to the visual cycle, by high-performance liquid chromatography. [Link]
-
Chemguide. (n.d.). geometric (cis / trans) isomerism. [Link]
-
National Center for Biotechnology Information. (2015). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. [Link]
-
Master Organic Chemistry. (2014, March 20). Geometric Isomers In Small Rings: Cis And Trans Cycloalkanes. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 13. This compound | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis-(3618-03-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Improving Stereoselectivity in the Reduction of Ethyl 4-Oxocyclohexanecarboxylate
Welcome to the technical support center for the stereoselective reduction of ethyl 4-oxocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to control the diastereomeric outcome of this critical synthetic transformation. Whether you are targeting the cis or trans isomer of ethyl 4-hydroxycyclohexanecarboxylate, this document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind them.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered during the reduction of ethyl 4-oxocyclohexanecarboxylate.
Q1: I performed a sodium borohydride reduction and obtained a mixture of cis and trans isomers. How can I improve the selectivity for the trans product?
A1: Sodium borohydride (NaBH₄) is a relatively small hydride reagent, which generally favors the formation of the more thermodynamically stable equatorial alcohol.[1][2] In the case of ethyl 4-oxocyclohexanecarboxylate, this corresponds to the trans isomer where the hydroxyl group is equatorial. To enhance this selectivity, consider the following:
-
Lowering the Reaction Temperature: Performing the reduction at lower temperatures (e.g., 0 °C to -78 °C) can increase the kinetic control of the reaction, often favoring the transition state that leads to the equatorial alcohol.
-
Choice of Solvent: Protic solvents like methanol or ethanol are standard for NaBH₄ reductions.[3] The solvent can influence the effective size of the reducing agent and the transition state energies.
-
Use of Additives: The addition of a Lewis acid, such as cerium(III) chloride (the Luche reduction), can significantly improve the selectivity for attack on the ketone in the presence of other functional groups and can sometimes influence stereoselectivity.[4]
Q2: My goal is the cis-isomer of this compound, but I'm getting very little of it. What should I change?
A2: To favor the formation of the cis isomer (axial alcohol), you need to employ a sterically demanding (bulky) reducing agent.[5] These reagents preferentially attack the carbonyl group from the less hindered equatorial face, forcing the resulting hydroxyl group into the axial position. The reagent of choice for this transformation is a trialkylborohydride, such as L-Selectride® (lithium tri-sec-butylborohydride).[6][7] Its significant steric bulk almost exclusively directs the hydride to the equatorial face of the cyclohexanone ring.[8]
Q3: I'm concerned about the chemoselectivity of my reaction. Will the reducing agent also attack the ester group?
A3: This is a valid concern. Sodium borohydride is known for its excellent chemoselectivity, reducing aldehydes and ketones much faster than esters.[1][9] Under standard conditions (room temperature or below, in methanol/ethanol), the reduction of the ester group is typically very slow and not a significant side reaction.[10] However, using a large excess of NaBH₄, higher temperatures, or prolonged reaction times can lead to some ester reduction.[11] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce both the ketone and the ester and should be avoided if only ketone reduction is desired. Bulky reagents like L-Selectride are also generally chemoselective for ketones over esters due to steric hindrance.
Q4: How can I accurately determine the cis:trans ratio of my product mixture?
A4: The most common and reliable method is ¹H NMR spectroscopy.[12][13] The proton on the carbon bearing the hydroxyl group (H-C1-OH) will have a different chemical shift and, more importantly, a different coupling constant (multiplicity) in the cis and trans isomers.
-
For the trans isomer , the H-C1 proton is in an axial position. It will exhibit large axial-axial couplings (J ≈ 10-13 Hz) with the adjacent axial protons, typically appearing as a triplet of triplets or a complex multiplet with a wide signal pattern.
-
For the cis isomer , the H-C1 proton is in an equatorial position. It will show smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz), resulting in a broad singlet or a multiplet with a narrower signal pattern. By integrating these distinct signals, you can determine the diastereomeric ratio (d.r.) of your product.[14][15]
Q5: I have a mixture of isomers. What is the best way to separate them?
A5: Separation of diastereomers is typically achieved using standard chromatography or recrystallization techniques.
-
Flash Column Chromatography: This is the most common laboratory method. The two diastereomers will have different polarities and thus different retention factors (Rf) on silica gel, allowing for their separation.
-
Recrystallization: If the product is crystalline and one isomer is significantly more abundant, recrystallization can be an effective method for purification. A solvent system like ethyl acetate/petroleum ether has been shown to be effective for purifying isomers of similar cyclohexane derivatives.[16]
Part 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of trans isomer with NaBH₄ | 1. Reaction temperature is too high: Higher temperatures can reduce selectivity. 2. Insufficient reagent: The ketone starting material remains unreacted. | 1. Lower the temperature: Perform the reaction at 0 °C or -20 °C. 2. Use a slight excess of NaBH₄: Ensure a molar ratio of at least 1:1 (ketone:NaBH₄). Check for reagent decomposition if it is old. |
| Low yield of cis isomer with L-Selectride® | 1. Reagent decomposition: L-Selectride® is sensitive to moisture and air. 2. Reaction temperature is too high: The reaction must be kept cold (-78 °C) to maintain selectivity. 3. Incorrect workup: The borane intermediates must be properly quenched and hydrolyzed. | 1. Use fresh, anhydrous reagents and solvents: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Argon). 2. Maintain -78 °C: Use a dry ice/acetone bath throughout the addition and reaction time. 3. Follow the oxidative workup: Sequentially add water, aqueous NaOH, and then hydrogen peroxide to break down the borane complexes.[8] |
| Incomplete reaction (starting material remains) | 1. Insufficient reducing agent: Not enough hydride equivalents were added. 2. Deactivated reagent: The reducing agent may have decomposed due to moisture or age. 3. Low reaction temperature: For some less reactive systems, the reaction may be too slow at very low temperatures. | 1. Increase reagent stoichiometry: Use 1.2-1.5 equivalents of the hydride reagent. 2. Use a fresh bottle of reducing agent. 3. Allow the reaction to warm slowly: After the initial low-temperature period, let the reaction warm to room temperature and stir for several hours. Monitor by TLC. |
| Ester group is also reduced | 1. Using too strong a reducing agent: LiAlH₄ was used instead of NaBH₄. 2. Reaction conditions are too harsh: A large excess of NaBH₄ was used, or the reaction was heated.[11] | 1. Use a chemoselective reagent: Switch to NaBH₄ or L-Selectride®. 2. Use milder conditions: Use a smaller excess of NaBH₄ (e.g., 1.2 eq.) and maintain the reaction at room temperature or below. |
| Difficult to separate isomers | 1. Similar polarity: The cis and trans isomers have very close Rf values on TLC. 2. Product is an oil: Recrystallization is not possible. | 1. Optimize chromatography: Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Consider using a longer column or a different stationary phase. 2. Derivatize the alcohol: Convert the alcohol mixture to esters (e.g., acetates or benzoates), which may have better separation properties and can be hydrolyzed back to the alcohol after separation. |
Part 3: Mechanistic Insights & Visualizations
The stereochemical outcome of the reduction is dictated by the trajectory of the nucleophilic hydride attack on the planar carbonyl group within the cyclohexane chair conformation.
The Principle of Steric Approach Control
The selectivity is governed by steric hindrance. The two faces of the carbonyl are diastereotopic.
-
Axial Attack: The hydride approaches from the axial face. This pathway is sterically hindered by the two axial hydrogens at the C3 and C5 positions. This leads to the formation of an equatorial alcohol (trans isomer).
-
Equatorial Attack: The hydride approaches from the more open equatorial face. This leads to the formation of an axial alcohol (cis isomer).
The choice of reducing agent determines which pathway is favored.[5]
-
Small Reagents (e.g., NaBH₄): These reagents are small enough to overcome the steric hindrance of the axial hydrogens and preferentially attack from the axial face. This is the kinetically favored pathway for small nucleophiles.[3]
-
Bulky Reagents (e.g., L-Selectride®): These reagents are too large to approach from the sterically congested axial face. They are forced to attack from the more accessible equatorial face, leading to the axial alcohol.[4]
Part 4: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium borohydride reacts with acidic solutions and protic solvents to release flammable hydrogen gas. L-Selectride® is highly flammable and reacts violently with water. All reactions involving L-Selectride® must be performed under an inert atmosphere.
Protocol 1: Synthesis of trans-Ethyl 4-hydroxycyclohexanecarboxylate (High trans Selectivity)
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in methanol (approx. 0.2 M concentration). Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0 °C.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.2 eq) to the stirred solution in small portions, monitoring for any excessive gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until gas evolution ceases and the pH is slightly acidic.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure trans product.
Protocol 2: Synthesis of cis-Ethyl 4-hydroxycyclohexanecarboxylate (High cis Selectivity)
Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.3 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate, dry syringe, draw up L-Selectride® (1.0 M solution in THF, 1.5 eq). Add the L-Selectride® solution dropwise to the stirred ketone solution at -78 °C over 20-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction's progress by TLC.[4]
-
Oxidative Workup: While maintaining the temperature at -78 °C, carefully and sequentially quench the reaction by the slow, dropwise addition of:
-
Water (e.g., 0.5 mL per mmol of ketone)
-
Aqueous 2 M NaOH (e.g., 1 mL per mmol of ketone)
-
30% Hydrogen Peroxide (H₂O₂) (e.g., 1 mL per mmol of ketone). Caution: This addition can be exothermic. Add very slowly.
-
-
Extraction: Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously for 1 hour. Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the pure cis product.
Part 5: Data Summary
The following table summarizes the expected stereochemical outcomes for the reduction of ethyl 4-oxocyclohexanecarboxylate based on established principles of steric approach control. Actual ratios may vary based on specific reaction conditions.
| Reducing Agent | Steric Bulk | Favored Attack | Expected Major Isomer | Expected cis:trans Ratio |
| Sodium Borohydride (NaBH₄) | Small | Axial | trans (Equatorial OH) | ~20:80 to 10:90 |
| L-Selectride® | Very Bulky | Equatorial | cis (Axial OH) | >95:5 |
| Meerwein-Ponndorf-Verley (MPV) | Bulky (Al(OiPr)₃) | Equatorial | cis (Axial OH) | Often >90:10[17] |
References
- Periasamy, M., & Thirumalaikumar, M. (2000). Reductions in Organic Synthesis. CRC Press.
-
Carreño, M. C., Pérez González, M., & Ribagorda, M. (1998). General Procedure for Reductions with NaBH4/CeCl3 and L-Selectride. Supporting Information for J. Org. Chem., 63, 3687-3693. Available at: [Link]
-
Gravel, M., et al. (2010). Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. ChemInform, 41(32). Available at: [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from: [Link]
- Reddy, K. L., et al. (2015).
- Name Reactions in Organic Synthesis. (n.d.). Meerwein-Ponndorf-Verley Reaction.
-
Beilstein Journals. (n.d.). Supporting Information. Retrieved from: [Link]
-
Wikipedia. (n.d.). L-selectride. Retrieved from: [Link]
-
SynArchive. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from: [Link]
- Google Patents. (n.d.). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
-
Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from: [Link]
-
Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from: [Link]
- Google Patents. (n.d.). Separation and purification of cis and trans isomers.
-
PubChem. (n.d.). This compound. Retrieved from: [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from: [Link]
-
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from: [Link]
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
-
University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from: [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from: [Link]
-
Organic Chemistry Portal. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols. Retrieved from: [Link]
-
precisionFDA. (n.d.). ETHYL CIS-4-HYDROXYCYCLOHEXANECARBOXYLATE. Retrieved from: [Link]
-
American Elements. (n.d.). trans-Ethyl 4-hydroxycyclohexanecarboxylate. Retrieved from: [Link]
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GSK. (n.d.). Ketone Reduction. Retrieved from: [Link]
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Reddit. (2019). In this synthesis, how do I control the stereochemistry of the ketone reduction?. Retrieved from: [Link]
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AIST. (n.d.). Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- 1H NMR spectrum. Retrieved from: [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from: [Link]
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National Institutes of Health. (2022). Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. ChemBioChem, 23(15), e202200156. Available at: [Link]
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Reddit. (2022). Need help on determining Cis and Trans with NMR spectrum. Retrieved from: [Link]
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PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. Retrieved from: [Link]
- National Institutes of Health. (2013). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Iranian Journal of Pharmaceutical Research, 12(Suppl), 107–115.
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SBQ. (n.d.). Diastereoselective study in reduction reaction of 4-tert-butyl-2-X-ciclohexanone. Available at: [Link]
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VU Research Portal. (n.d.). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. Retrieved from: [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from: [Link]
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Organic Syntheses. (n.d.). 4-tert-BUTYLCYCLOHEXANONE. Retrieved from: [Link]
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The Catalyst. (n.d.). Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone. Retrieved from: [Link]
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Organic Syntheses. (n.d.). 7-METHOXYPHTHALIDE. Retrieved from: [Link]
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YouTube. (2016). Practice Problem: Assigning Molecular Structure From an NMR Spectrum. Retrieved from: [Link]
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ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids. Retrieved from: [Link]
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Preventing byproduct formation during the esterification of 4-hydroxycyclohexanecarboxylic acid
Welcome to our dedicated technical support guide for the esterification of 4-hydroxycyclohexanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific reaction. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. We understand that unwanted byproduct formation is a critical challenge, and this guide is structured to directly address these issues in a practical, question-and-answer format.
Section 1: Understanding the Core Challenges
The esterification of 4-hydroxycyclohexanecarboxylic acid presents a unique set of challenges due to its bifunctional nature. The molecule contains both a carboxylic acid and a hydroxyl group, leading to potential side reactions that can significantly impact yield and purity. The primary culprits are intramolecular cyclization to form a lactone and intermolecular polymerization leading to oligomers and polyesters. The stereochemistry of the starting material (cis vs. trans) also plays a pivotal role in the reaction outcome.
Section 2: Troubleshooting Guides & FAQs
FAQ 1: My ester yield is low, and I've isolated a significant amount of a cyclic byproduct. What is happening and how can I prevent it?
Answer:
You are likely encountering intramolecular esterification, leading to the formation of a lactone. This is a common issue, particularly when using the cis-isomer of 4-hydroxycyclohexanecarboxylic acid.
The "Why": The Role of Stereochemistry
The cis-isomer of 4-hydroxycyclohexanecarboxylic acid has both the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the same face of the cyclohexane ring. This proximity makes it sterically favorable for the hydroxyl group to attack the carboxylic acid group, especially under heating, leading to the formation of a stable six-membered ring lactone and eliminating a molecule of water.[1][2] The trans-isomer, with these groups on opposite faces of the ring, is far less likely to undergo this intramolecular reaction.[2]
Caption: Stereochemistry's influence on reaction pathways.
Troubleshooting Protocol: Minimizing Lactone Formation
-
Stereoisomer Selection: Whenever possible, start with the trans-isomer of 4-hydroxycyclohexanecarboxylic acid. If you are starting with a mixture of isomers, be aware that the cis-isomer will be more prone to lactone formation. A method for preparing the trans-isomer has been documented.[3]
-
Temperature Control: High temperatures drive the equilibrium towards the thermodynamically stable lactone. Conduct your esterification at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Catalyst Choice: While strong mineral acids like sulfuric acid are common catalysts for Fischer esterification, they can also promote lactone formation.[4][5] Consider using milder catalysts that can operate at lower temperatures. Boric acid has been shown to be an effective and chemoselective catalyst for the esterification of some hydroxycarboxylic acids at ambient temperatures.[6][7][8]
Experimental Protocol: Boric Acid Catalyzed Esterification
| Step | Action | Rationale |
| 1 | Dissolve 4-hydroxycyclohexanecarboxylic acid in your desired alcohol (e.g., methanol, ethanol). | The alcohol serves as both a reactant and a solvent. |
| 2 | Add 10-20 mol% of boric acid to the solution. | Boric acid acts as a mild Lewis acid catalyst. |
| 3 | Stir the reaction mixture at room temperature for 18-24 hours. | Lower temperature disfavors the intramolecular lactonization. |
| 4 | Monitor the reaction progress using TLC or GC-MS. | To determine the point of maximum conversion. |
| 5 | Upon completion, concentrate the mixture under reduced pressure. | This will also remove volatile trimethyl borate if methanol was used. |
FAQ 2: I'm observing the formation of a white, waxy solid that is difficult to characterize and remove. What is this byproduct?
Answer:
This is likely due to the formation of oligomers or even polymers through intermolecular esterification. Instead of the alcohol reactant reacting with the carboxylic acid, one molecule of 4-hydroxycyclohexanecarboxylic acid reacts with another, forming a dimer, which can then react with another molecule, and so on.
The "Why": Competing Intermolecular Reactions
This side reaction is essentially a polyesterification. It is more prevalent under conditions that favor condensation reactions, such as high temperatures and high concentrations of the starting material. This is a known issue in polyester synthesis, where oligomers are common byproducts.[9][10][11][12]
Caption: Pathway of oligomer and polyester formation.
Troubleshooting Protocol: Suppressing Oligomerization
-
Control Stoichiometry: Use a large excess of the alcohol reactant. According to Le Chatelier's principle, this will shift the equilibrium towards the formation of the desired monomeric ester and away from self-condensation.[5][13]
-
Reaction Conditions:
-
Temperature: As with lactone formation, lower temperatures are generally better to reduce the rate of polymerization.
-
Concentration: Running the reaction at a lower concentration of 4-hydroxycyclohexanecarboxylic acid can disfavor intermolecular reactions.
-
-
Method of Water Removal: The Fischer esterification is a reversible reaction that produces water.[4][5] Efficient removal of water as it is formed will drive the reaction to completion and can help to suppress side reactions. A Dean-Stark apparatus is a standard laboratory setup for this purpose.[13]
Experimental Protocol: Fischer Esterification with a Dean-Stark Trap
| Reagent/Parameter | Recommendation | Rationale |
| Alcohol | Use as solvent (large excess) | Drives equilibrium towards product formation. |
| Catalyst | Conc. H₂SO₄ (catalytic amount) | Standard acid catalyst for Fischer esterification. |
| Solvent | Toluene or a similar azeotroping agent | Forms an azeotrope with water for removal. |
| Apparatus | Dean-Stark Trap | Physically separates water from the reaction mixture. |
| Temperature | Reflux | To facilitate azeotropic removal of water. |
FAQ 3: How can I effectively purify my final ester product from unreacted starting material and byproducts?
Answer:
A multi-step purification process is often necessary to achieve high purity of the desired ester.
Purification Strategy
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any unreacted carboxylic acid by converting it into its water-soluble sodium salt.[14] Be cautious as this will produce CO₂ gas.
-
Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and filter.
-
-
Chromatography/Distillation:
-
Column Chromatography: For small-scale purifications or when dealing with non-volatile esters, column chromatography on silica gel is a very effective method for separating the desired ester from byproducts like the lactone or oligomers.
-
Distillation: If the desired ester is volatile and has a significantly different boiling point from the byproducts and starting materials, distillation can be an excellent purification method, especially for larger scales.[15]
-
Caption: General purification workflow for the ester product.
Section 3: Summary of Key Recommendations
| Issue | Primary Cause | Recommended Solution | Key Parameters to Control |
| Lactone Formation | Intramolecular cyclization of cis-isomer | Use trans-isomer; employ milder catalysts (e.g., boric acid). | Temperature, Catalyst Choice, Stereochemistry |
| Oligomer/Polyester Formation | Intermolecular self-condensation | Use a large excess of alcohol; ensure efficient water removal. | Stoichiometry, Concentration, Water Removal |
| Low Purity | Presence of unreacted acid and byproducts | Perform aqueous workup with NaHCO₃ followed by chromatography or distillation. | pH during workup, choice of separation technique |
References
-
Houston, T. A., Wilkinson, B. L., & Blanchfield, J. T. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679–681. [Link]
-
Houston, T. A., et al. (2016). Boric Acid-Catalyzed, Chemoselective Esterification of a-Hydroxycarboxylic Acids. ResearchGate. [Link]
-
Filo. (2024). On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t... [Link]
-
Brainly. (2022). Which stereoisomer of 4-hydroxycyclohexanecarboxylic acid (cis or trans) can form a lactone? [Link]
-
MDPI. (2023). Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. [Link]
-
Textile Focus. (2022). How to Control Oligomer in Polyester Processing. [Link]
-
Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. [Link]
-
Nearchimica. (n.d.). How to prevent the Oligomers formation. [Link]
-
Bozzetto Group. (n.d.). Prevent oligomers formation during PES dyeing. [Link]
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JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
-
Knowledge. (2025). Polyester oligomer production and prevention. [Link]
- Google Patents. (2017). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
-
Wikipedia. (n.d.). Lactone. [Link]
- Google Patents. (2003). Oligomer-diminishing agent for polyester fiber.
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Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions. [Link]
-
TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid? [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
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BYJU'S. (n.d.). Esterification. [Link]
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Reddit. (2019). How to purify esters. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
ResearchGate. (2016). How to purify esterefication product? [Link]
-
HSC Chemistry. (2021). Esterification: Reflux, Isolation and Purification. [Link]
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Challenges in the scale-up of Ethyl 4-hydroxycyclohexanecarboxylate production
Technical Support Center: Ethyl 4-hydroxycyclohexanecarboxylate Production
A Guide for Scientists and Process Development Professionals
Welcome to the technical support center for the synthesis and scale-up of this compound. As a key intermediate in various pharmaceutical syntheses, mastering its production at scale is critical. This guide, structured in a question-and-answer format, addresses common challenges from bench-scale reaction optimization to pilot-plant manufacturing. It is designed to provide not just solutions, but a deeper understanding of the underlying chemical and engineering principles that govern a successful scale-up.
Section 1: Core Synthesis & Stereochemistry FAQs
This section addresses fundamental questions about the reaction chemistry, focusing on common issues encountered during initial lab-scale development.
Question 1: What is the most common synthetic route for this compound, and what are the initial challenges?
The predominant and most industrially viable route is the reduction of Ethyl 4-oxocyclohexanecarboxylate.[1] This is typically a catalytic hydrogenation or a chemical reduction using a hydride reagent like sodium borohydride (NaBH₄).
The primary challenge lies in controlling the stereochemistry of the product. The reduction of the ketone creates a new chiral center at the C4 position, resulting in a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the reaction conditions and the choice of reducing agent or catalyst. For many pharmaceutical applications, a specific isomer (often the trans isomer) is required, making stereocontrol the critical initial hurdle.[1][2]
Question 2: How do I control the cis/trans isomer ratio during the reduction of Ethyl 4-oxocyclohexanecarboxylate?
Controlling the stereoselectivity is a function of thermodynamic versus kinetic control.
-
Chemical Reduction (e.g., NaBH₄): This reaction is often under kinetic control. The borohydride, a bulky nucleophile, preferentially attacks the carbonyl from the sterically less hindered equatorial position. This leads to the formation of the cis-alcohol as the major product. To favor the thermodynamically more stable trans isomer, an isomerization step is often required post-reduction.[2] A patent describes a method where the initial product mixture is refluxed with a sodium alkoxide to epimerize the cis isomer to the more stable trans form.[2]
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C or Ru/C): This method offers a different stereochemical outcome. The substrate adsorbs onto the catalyst surface, and the stereochemistry is influenced by the catalyst type, solvent, temperature, and pressure. Catalytic hydrogenation can often be tuned to favor the trans isomer directly. For example, using a Ruthenium-on-carbon (Ru/C) catalyst under specific temperature and pressure conditions can provide a higher trans selectivity.[2]
Question 3: My reaction yield is low. What are the common causes?
Low yield can stem from several factors, which can be systematically investigated.
-
Incomplete Reaction: The starting material, Ethyl 4-oxocyclohexanecarboxylate, may remain. Verify this using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solution (for NaBH₄): The reagent may have degraded due to moisture. Use fresh, anhydrous reagents and solvents. The reaction may also be sluggish at very low temperatures; ensure it is allowed to warm to room temperature and stir for a sufficient duration (e.g., 3 hours or more).[1]
-
Solution (for Catalytic Hydrogenation): The catalyst may be poisoned or deactivated. Ensure the substrate and solvent are free from catalyst poisons like sulfur compounds. The hydrogen pressure or reaction temperature may be insufficient.[3]
-
-
Byproduct Formation: Side reactions can consume the starting material or product. A common side reaction is the hydrolysis of the ethyl ester group, especially if aqueous work-up conditions are too acidic or basic, or if the reaction is run for an extended time at high temperatures.
-
Work-up and Isolation Losses: The product is moderately water-soluble, which can lead to losses during the aqueous work-up phase.
-
Solution: When quenching the reaction, use minimal water and perform multiple extractions with a suitable organic solvent (like ethyl acetate) to maximize recovery from the aqueous layer.[1]
-
Section 2: Scale-Up Process & Troubleshooting Guide
Transitioning from the lab to a pilot or production scale introduces new variables that can dramatically affect the process outcome.[4] This section provides a troubleshooting guide for these scale-dependent challenges.
Question 4: We are scaling up our catalytic hydrogenation process, but the reaction time has increased significantly and the yield has dropped. Why is this happening?
This is a classic scale-up challenge related to mass transfer limitations.[3] In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), the reaction rate is often not limited by the intrinsic kinetics of the catalyst, but by the rate at which hydrogen can dissolve into the liquid and reach the catalyst surface.
-
The Problem: As you scale up, the surface-area-to-volume ratio of the reactor decreases. This makes both heat transfer and mass transfer less efficient.[4][5] The agitator that was effective in a 1L flask is likely not providing adequate gas-liquid mixing in a 100L reactor, leading to hydrogen starvation at the catalyst surface.
-
Troubleshooting Steps:
-
Characterize the Agitation: Ensure the reactor's agitation system is designed for effective gas dispersion. A switch from a simple anchor stirrer to a gas-inducing impeller (like a Rushton turbine) might be necessary.
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the driving force for gas dissolution into the liquid phase.
-
Evaluate Catalyst Loading: While counterintuitive, simply increasing the catalyst amount may not help if the reaction is mass-transfer limited. It could, however, increase side reactions or complicate filtration.
-
Consider a Different Reactor Type: For large-scale hydrogenations, a slurry reactor might be replaced with a fixed-bed or trickle-bed reactor to improve efficiency and catalyst handling.[6]
-
Troubleshooting Flowchart: Low Yield in Scaled-Up Hydrogenation
Below is a logical workflow to diagnose and resolve issues with reaction efficiency during scale-up.
Caption: Troubleshooting Decision Tree for Scale-Up Issues.
Question 5: The reaction is showing an uncontrolled temperature spike (exotherm) after scaling up. How can we manage this?
Exotherm management is critical for safety and product quality. The hydrogenation of a carbonyl is an exothermic reaction. As previously mentioned, the surface area available for heat exchange decreases relative to the reactor volume during scale-up.[5] A reaction that was easily managed in a lab flask with an ice bath can become a serious hazard in a large metal reactor.
-
Causality: The rate of heat generation is proportional to the reaction volume (mass), while the rate of heat removal is proportional to the reactor's surface area. This mismatch means heat accumulates faster at larger scales.
-
Solutions:
-
Controlled Dosing: Instead of adding all the substrate at once, add the Ethyl 4-oxocyclohexanecarboxylate solution to the catalyst slurry in a controlled manner, allowing the reactor's cooling system to keep pace with the heat generated.
-
Cooling System Verification: Ensure the reactor jacket's cooling fluid is at the correct temperature and flow rate.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink, though this may impact process economics (throughput and solvent recovery costs).
-
Process Modeling: Use reaction calorimetry data from the lab scale to model the expected heat flow at the pilot scale. This allows for proper engineering of the cooling capacity needed.[7]
-
Section 3: Purification & Impurity Profiling
Achieving the desired purity at a large scale requires robust and scalable purification methods.
Question 6: We are struggling to purify the final product. Simple distillation is not effective. What are the recommended large-scale purification methods?
This compound has a high boiling point (127-134 °C at 0.1 mmHg), making high-vacuum distillation necessary but potentially energy-intensive. Furthermore, distillation may not effectively separate the cis and trans isomers. The two most viable industrial-scale methods are crystallization and chromatography.
-
Crystallization: This is often the most cost-effective method for large-scale purification.[8] A Chinese patent outlines a process where the crude product (a mixture of isomers) is dissolved in a mixed solvent system of ethyl acetate and petroleum ether at an elevated temperature.[2] Upon slow cooling, the desired trans isomer crystallizes out, leaving the cis isomer in the mother liquor.
-
Challenge: The success of crystallization depends on finding the right solvent system and carefully controlling the cooling profile to achieve the desired crystal size and purity.[8]
-
-
Chromatography: While highly effective at separating isomers, traditional batch chromatography is often too expensive and slow for large-scale production.[9]
-
Solution: Continuous chromatography systems, such as simulated moving bed (SMB) chromatography, can be a viable, albeit more capital-intensive, alternative for high-purity separations at an industrial scale.[9]
-
Question 7: What are the common impurities we should be monitoring in the final product?
A robust impurity profile is essential for regulatory approval. Key impurities to monitor include:
-
Unreacted Starting Material: Ethyl 4-oxocyclohexanecarboxylate.
-
Stereoisomer: The undesired cis or trans isomer.
-
Solvent Residues: Residual solvents from the reaction (e.g., methanol, ethanol) and purification (e.g., ethyl acetate, petroleum ether).
-
Catalyst Leachates: Traces of the hydrogenation catalyst (e.g., Palladium, Ruthenium) in the final product.
-
Byproducts of Hydrolysis: 4-hydroxycyclohexanecarboxylic acid, if the ester is cleaved during work-up or purification.
Table 1: Typical Process Parameters - Lab vs. Pilot Scale
| Parameter | Lab Scale (1L Vessel) | Pilot Scale (100L Reactor) | Rationale for Change |
| Substrate | Ethyl 4-oxocyclohexanecarboxylate | Ethyl 4-oxocyclohexanecarboxylate | - |
| Catalyst | 5% Ru/C | 5% Ru/C | Consistency of catalyst is key for reproducibility. |
| Catalyst Loading | 1-2% w/w | 0.5-1.5% w/w | May be optimized downwards at scale due to longer residence time and better H₂ dispersion. |
| Solvent | Methanol / Ethanol | Methanol / Ethanol | Solvent choice is often maintained for process consistency. |
| H₂ Pressure | 1-5 bar | 5-15 bar | Increased to overcome mass transfer limitations in larger vessel.[3] |
| Temperature | 25-50 °C | 40-70 °C | May be increased to improve reaction rate, but requires robust cooling. |
| Agitation | Magnetic Stirrer (800 RPM) | Rushton Turbine (300-500 RPM) | Impeller type changed for superior gas-liquid dispersion.[4] |
| Reaction Time | 2-4 hours | 6-12 hours | Often longer due to mass/heat transfer limits and controlled addition rates. |
Section 4: Safety & Handling at Scale
Safety protocols must be rigorously enhanced when moving to industrial production.
Question 8: What are the primary safety hazards to consider during the scale-up of this process?
-
Flammable Solvents and Hydrogen Gas: The use of flammable solvents like methanol, ethanol, and ethyl acetate, in combination with flammable hydrogen gas under pressure, creates a significant risk of fire or explosion.
-
Pyrophoric Catalysts: Some hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) and Raney Nickel, can be pyrophoric. When the used catalyst is filtered from the solvent, it can spontaneously ignite upon contact with air.
-
Mitigation: Never allow the catalyst to dry in the open air. Keep the catalyst cake wet with solvent or water at all times during handling and disposal.[12] Use nitrogen to purge filter housings before opening.
-
-
Chemical Hazards: this compound itself is an irritant to the skin and eyes and may cause respiratory irritation.[13] Sodium borohydride is corrosive and reacts with water to release flammable hydrogen gas.
Section 5: Protocols & Methodologies
Protocol 1: Lab-Scale Synthesis via Sodium Borohydride Reduction
This protocol is adapted from literature procedures for the synthesis of the mixed-isomer product.[1]
-
Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reaction: Dissolve Ethyl 4-oxocyclohexanecarboxylate (13.5 g, 79 mmol) in methanol (150 mL) and cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add sodium borohydride (5.3 g, 140 mmol) in portions, keeping the internal temperature below 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor reaction completion by TLC or GC.
-
Quenching: Carefully quench the reaction by slowly adding water (50 mL).
-
Extraction: Extract the product with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil. The crude product can then be purified by column chromatography or crystallization.
Overall Production Workflow
The following diagram illustrates a typical workflow for the scaled-up production and purification of this compound.
Caption: Industrial Production Workflow Diagram.
Section 6: References
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. World Pharma Today. Retrieved from [Link]
-
Google Patents. (2017). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. Google Patents. Retrieved from
-
American Chemical Society. (2025). Multiscale catalytic hydrogenation reaction kinetic study and scale-up for industrial manufacturing. ACS Fall 2025. Retrieved from [Link]
-
CPL. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. CPL. Retrieved from [Link]
-
Bio-based Press. (2016). Purification of bio-based chemicals on an industrial scale. Bio-based Press. Retrieved from [Link]
-
Syngene International. (2023). Best practices & strategies for biotherapeutics production using a stable scale-up process. Syngene International. Retrieved from [Link]
-
DiVA portal. (2021). Minimization of chemicals' release from a large-scale pharmaceutical industry. DiVA. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). trans-Ethyl 4-hydroxycyclohexanecarboxylate. AMERICAN ELEMENTS. Retrieved from [Link]
-
Organic Process Research & Development. (2014). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. ACS Publications. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). ETHYL 4-HYDROXYCYCLOHEXANE-1-CARBOXYLATE | CAS 17159-80-7. Matrix Fine Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. Retrieved from [Link]
-
AIChE. (2024). Session: Predictive Scale-Up/Scale-Down for Biopharmaceuticals. AIChE Proceedings. Retrieved from [Link]
-
Pharmaceutical Technology. (2025). Overcoming Biosimilar Scaling Challenges. Pharmaceutical Technology. Retrieved from [Link]
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Methods for the isomerization of cis-Ethyl 4-hydroxycyclohexanecarboxylate to the trans isomer
Welcome to the technical support center for the isomerization of cis-ethyl 4-hydroxycyclohexanecarboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights, detailed protocols, and robust troubleshooting advice for converting the cis-isomer to the thermodynamically more stable trans-isomer. The trans-isomer is often a crucial intermediate in the synthesis of pharmaceuticals and other advanced materials.[][2] This resource integrates established chemical principles with practical, field-proven methodologies to ensure you can confidently navigate this critical stereochemical transformation.
Understanding the Isomerization Landscape
The core challenge lies in inverting the stereochemistry at one of the two stereocenters on the cyclohexane ring. The trans-isomer, where the hydroxyl and ester groups are on opposite sides of the ring, can adopt a diequatorial conformation, which is sterically less hindered and therefore thermodynamically more stable than the cis-isomer, which must have one axial and one equatorial substituent.[3][4]
This guide will focus on two primary, reliable methods for achieving this isomerization:
-
Base-Catalyzed Epimerization: A direct approach that leverages the thermodynamic stability of the trans product.
-
Mitsunobu Inversion: A classic, high-fidelity method for achieving clean stereochemical inversion via an SN2 pathway.
Workflow Overview: From cis to trans
The general experimental pathway involves selecting an appropriate isomerization method, executing the reaction, monitoring its progress, and finally, purifying and characterizing the product.
Caption: A generalized workflow for the isomerization process.
Method 1: Base-Catalyzed Epimerization
This method relies on establishing an equilibrium between the cis and trans isomers. By using a base, the proton at the carbon alpha to the ester group (C1) is abstracted to form an enolate. This process temporarily removes the stereochemistry at that center. Reprotonation can occur from either face, but the reaction will ultimately favor the formation of the more stable trans product.[5] This is an example of thermodynamic control.[6][7][8]
Caption: Simplified mechanism of base-catalyzed epimerization.
Troubleshooting Guide & FAQs: Base-Catalyzed Epimerization
| Question / Issue | Potential Cause & Explanation | Recommended Solution |
| Reaction is slow or fails to reach completion. | 1. Insufficient Base: The base is catalytic but a sufficient concentration is needed to drive the reaction rate. 2. Low Temperature: Epimerization requires overcoming an activation energy barrier. Insufficient thermal energy will result in a slow reaction.[6] 3. Inappropriate Solvent: The solvent must be able to dissolve the substrate and the base, and ideally should have a high enough boiling point for heating. | 1. Increase Base: Use a stronger base (e.g., sodium ethoxide) or increase the loading (e.g., from 0.1 eq to 0.3 eq). 2. Increase Temperature: Heat the reaction mixture, typically to the reflux temperature of the solvent (e.g., ethanol or toluene).[5] 3. Change Solvent: Switch to a higher-boiling aprotic solvent if using a non-alkoxide base, or use the corresponding alcohol as the solvent for an alkoxide base (e.g., sodium ethoxide in ethanol). |
| Significant ester hydrolysis is observed (formation of 4-hydroxycyclohexanecarboxylic acid). | Presence of Water: Using hydroxide bases (NaOH, KOH) in the presence of water will promote saponification (ester hydrolysis), which is often irreversible.[9][10] | 1. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. 2. Use an Alkoxide Base: Employ a base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu). The corresponding alcohol (ethanol or t-butanol) is the ideal solvent to prevent transesterification.[11][12] |
| The cis:trans ratio does not improve beyond ~15:85. | Thermodynamic Equilibrium: The reaction has reached its natural thermodynamic equilibrium. The trans isomer is more stable, but the cis isomer is still present in a small amount at equilibrium.[5] | This is the expected outcome for this method. To achieve a higher purity of the trans isomer, purification is necessary. Recrystallization is often effective as the trans isomer is typically less soluble and more crystalline.[13] |
| How do I monitor the reaction? | Isomer Differentiation: The cis and trans isomers have distinct physical properties and spectroscopic signatures. | 1. Gas Chromatography (GC): The isomers will likely have different retention times. This is an excellent method for quantitative monitoring. 2. 1H NMR: The proton at C1 (adjacent to the ester) will have a different chemical shift and coupling constant pattern. The trans isomer's C1-H is typically axial-axial coupled, leading to a larger coupling constant. |
Experimental Protocol: Base-Catalyzed Epimerization
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cis-ethyl 4-hydroxycyclohexanecarboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 5-10 mL per gram of substrate).
-
Base Addition: While stirring, add sodium ethoxide (NaOEt, 0.2-0.3 eq) to the solution.
-
Causality Note: Sodium ethoxide is used as the base and ethanol as the solvent to prevent transesterification. Using sodium methoxide in ethanol, for example, could lead to the formation of the methyl ester.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-12 hours.
-
Monitoring: Periodically take small aliquots, quench with a weak acid (e.g., saturated NH4Cl solution), extract with ethyl acetate, and analyze by GC or 1H NMR to determine the cis:trans ratio.
-
Workup: Once the reaction has reached equilibrium, cool the mixture to room temperature. Neutralize the base by adding a weak acid (e.g., acetic acid or saturated aqueous NH4Cl).
-
Extraction: Remove the bulk of the ethanol under reduced pressure. Add water and extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can be purified by fractional distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to isolate the pure trans-isomer.[13]
Method 2: Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction is a powerful and reliable method for inverting the stereochemistry of a secondary alcohol.[14][15] It is not a direct isomerization but a two-step process:
-
Inversion: The cis-alcohol is reacted with triphenylphosphine (PPh3), an azodicarboxylate (like DEAD or DIAD), and a carboxylic acid (e.g., benzoic acid or 4-nitrobenzoic acid). This results in an SN2 attack by the carboxylate on the activated alcohol, producing a trans-ester with inverted stereochemistry at the C4 position.[16]
-
Hydrolysis: The resulting trans-ester is then hydrolyzed (saponified) under basic conditions to yield the final trans-alcohol product.
Caption: Two-step sequence for stereochemical inversion using the Mitsunobu reaction.
Troubleshooting Guide & FAQs: Mitsunobu Reaction
| Question / Issue | Potential Cause & Explanation | Recommended Solution |
| No reaction occurs; starting alcohol is recovered. | 1. Reagent Quality: Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) can degrade over time. PPh3 can oxidize to triphenylphosphine oxide (TPPO). 2. Wet Conditions: The reaction is highly sensitive to moisture, which can consume the reactive intermediates. 3. Incorrect Order of Addition: The order of reagent addition can be critical for success, especially with hindered alcohols.[16][17] | 1. Use Fresh Reagents: Use freshly opened or purified reagents. PPh3 can be recrystallized from ethanol. 2. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (e.g., THF, DCM). 3. Pre-form the Betaine: A common alternative is to first mix PPh3 and DEAD at 0 °C, then add the alcohol, and finally the carboxylic acid.[16] |
| Low yield of the inverted ester. | 1. Steric Hindrance: While the substrate is a cyclohexanol, significant steric bulk can slow the reaction.[18] 2. Nucleophile pKa: The carboxylic acid nucleophile must be sufficiently acidic (pKa < 13) to protonate the intermediate betaine.[15] | 1. Use a More Reactive Acid: For hindered alcohols, using a more acidic nucleophile like 4-nitrobenzoic acid can improve yields.[18] 2. Increase Reaction Time/Temp: Allow the reaction to stir longer at room temperature or gently warm it if necessary. |
| Purification is difficult due to byproducts. | Stoichiometric Byproducts: The reaction produces equimolar amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine (diethyl hydrazodicarboxylate). These can be difficult to separate from the desired product by chromatography alone. | 1. TPPO Removal: TPPO is less soluble in nonpolar solvents. After concentrating the reaction mixture, triturate with cold diethyl ether or a hexanes/ether mixture. The TPPO may precipitate and can be filtered off. 2. Hydrazine Removal: The hydrazine byproduct can often be removed with an acidic wash during the aqueous workup. |
| The final product after hydrolysis is the cis-isomer. | Incomplete Inversion or Hydrolysis: This suggests either the Mitsunobu reaction failed (and you are hydrolyzing the unreacted starting ester) or the hydrolysis step is incomplete. The SN2 mechanism of the Mitsunobu reaction ensures inversion if it proceeds.[14] | 1. Verify the Intermediate: Before hydrolysis, isolate and characterize the intermediate trans-ester by NMR to confirm that inversion was successful. 2. Ensure Complete Hydrolysis: Use an excess of base (e.g., 2-3 eq of NaOH) and sufficient heating to drive the saponification to completion. |
Experimental Protocol: Mitsunobu Inversion and Saponification
Part A: Mitsunobu Inversion
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Argon), add cis-ethyl 4-hydroxycyclohexanecarboxylate (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq).
-
Solvent & Cooling: Dissolve the solids in anhydrous THF (10-20 mL per gram of alcohol). Cool the solution to 0 °C in an ice bath.
-
Causality Note: The reaction is cooled to control the rate of the highly exothermic reaction between PPh3 and DEAD.
-
-
DEAD Addition: Add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Workup: Quench the reaction by adding a few mL of water. Remove the THF under reduced pressure. Dilute the residue with diethyl ether or ethyl acetate and wash successively with saturated NaHCO3 solution (to remove excess benzoic acid), water, and brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. The crude product, containing the desired inverted ester, TPPO, and hydrazine byproduct, should be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Part B: Saponification of the Inverted Ester
-
Setup: Dissolve the purified trans-benzoate ester from Part A in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Base Addition: Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute with water and acidify to a pH of ~2-3 using cold 1M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the crude trans-ethyl 4-hydroxycyclohexanecarboxylate. Further purification can be achieved by recrystallization if necessary.
References
-
Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
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Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]
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Organocatalyzed enantio- and diastereoselective isomerization of prochiral 1,3-cyclohexanediones into nonalactones bearing dista. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
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Catalytic Dehydrogenative Aromatization of Cyclohexanones and Cyclohexenones. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
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Substituted Cyclohexanes. (2021, December 15). Chemistry LibreTexts. [Link]
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Convert Cyclohexanol to Cyclohexene via a Acid-Catalyzed Dehydration reaction. (2010, September 13). YouTube. [Link]
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Disubstituted Cyclohexanes: cis-trans Isomerism. (2023, April 30). JoVE. [Link]
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Kinetic versus Thermodynamic Control of Reactions. (n.d.). Organic Chemistry Class Notes. Retrieved January 2, 2026, from [Link]
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Determining cis/trans on cyclohexanes. (2015, April 5). YouTube. [Link]
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How to identify cis and trans forms of cyclohexane. (2020, September 1). Chemistry Stack Exchange. [Link]
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Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
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Cis-Trans Isomerism in Disubstituted Cyclohexanes. (n.d.). Scribd. Retrieved January 2, 2026, from [Link]
- Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. (n.d.). Google Patents.
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Epimerisation in Peptide Synthesis. (n.d.). PubMed Central - NIH. Retrieved January 2, 2026, from [Link]
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Catalytic oxidation of cyclohexane to cyclohexanone and cyclohexanol by tert-butyl hydroperoxide over Pt/oxide catalysts. (n.d.). Indian Academy of Sciences. Retrieved January 2, 2026, from [Link]
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Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
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Kinetic versus Thermodynamic Control of Reactions. (2023, September 20). OpenStax. [Link]
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Catalytic oxidation of cyclohexane to cyclohexanone and cyclohexanol by oxygen in a solvent-free system over metal-containing ZSM-5 catalysts. (2025, August 7). ResearchGate. [Link]
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.). Google Patents.
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]
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Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). WMU's ScholarWorks. Retrieved January 2, 2026, from [Link]
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Base-catalyzed selective esterification of alcohols with unactivated esters. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]
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Ethyl 4-hydroxycyclohexanecarboxylate. (n.d.). PubChem - NIH. Retrieved January 2, 2026, from [Link]
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Chemistry of Esters. (2022, September 24). LibreTexts. [Link]
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Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. [Link]
- Separation and purification of cis and trans isomers. (n.d.). Google Patents.
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Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (1997, June 18). European Patent Office. [Link]
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Formation of Cyclohexene via an Acid Catalyzed E1 Reaction. (2020, August 12). YouTube. [Link]
-
Synthesis of cyclohexene from cyclohexanol. (2020, June 16). YouTube. [Link]
-
Base-Catalyzed Preparation of Methyl and Ethyl Esters of Carboxylic Acids. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.). Google Patents.
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
-
Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. (2022, January 6). Macmillan Group - Princeton University. [Link]
-
HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. (2018, November 29). MSU Chemistry. [Link]
-
Progress on Cis-Trans Isomerization Reactions of Stilbenes. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. (2020, September 2). ResearchGate. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Hydrogenation of Ethyl p-Hydroxybenzoate
Welcome to the technical support center for the hydrogenation of ethyl p-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important chemical transformation. Our goal is to equip you with the knowledge to not only execute this reaction successfully but also to understand the underlying principles that govern its outcome.
Introduction
The hydrogenation of ethyl p-hydroxybenzoate to produce ethyl 4-hydroxycyclohexanecarboxylate is a critical reaction in the synthesis of various pharmaceuticals and specialty chemicals. The process involves the reduction of the aromatic ring, a thermodynamically challenging step that requires careful optimization of reaction parameters to achieve high yield and selectivity.[1][2] This guide provides practical, field-proven insights to help you navigate the complexities of this reaction.
Reaction Overview
The fundamental transformation involves the addition of hydrogen across the benzene ring of ethyl p-hydroxybenzoate, resulting in the formation of this compound. This reaction is exclusively achieved through catalytic hydrogenation, as other reduction methods are generally not effective for aromatic rings without forcing conditions.[1][2]
Caption: General reaction scheme for the hydrogenation of ethyl p-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of ethyl p-hydroxybenzoate?
A1: The most effective catalysts for aromatic ring hydrogenation are typically based on noble metals. For the hydrogenation of substituted phenols and their esters, rhodium (Rh) and ruthenium (Ru) catalysts are often preferred due to their high activity under relatively mild conditions.[3][4][5] Rhodium on carbon (Rh/C) is a particularly effective catalyst for benzene ring hydrogenation.[3][4][6][7] Raney Nickel (Ra-Ni) is another viable, more economical option, though it may require more forcing conditions (higher temperature and pressure).[8][9][10][11] Palladium on carbon (Pd/C) is generally less effective for aromatic ring reduction compared to Rh/C or Ru/C under mild conditions but can be used, often requiring higher pressures and temperatures.[1]
Q2: How do I choose the right solvent for this reaction?
A2: Protic solvents are generally preferred for catalytic hydrogenations.[12] Ethanol is an excellent choice for the hydrogenation of ethyl p-hydroxybenzoate as it readily dissolves the starting material and is stable under typical reaction conditions.[13] Methanol is also a common solvent for hydrogenations; however, ethanol can be a safer alternative due to a lower risk of ignition with certain catalysts.[12] In some cases, the addition of small amounts of water to an alcohol solvent can enhance the reaction rate.[12] It is advisable to avoid halogenated solvents, as they can be reduced under hydrogenation conditions and may poison the catalyst.[12]
Q3: What are typical temperature and pressure ranges for this hydrogenation?
A3: Catalytic hydrogenation of aromatic rings generally requires more forcing conditions than the reduction of alkenes or alkynes.[1][2] With a highly active catalyst like Rhodium on carbon, complete conversion can often be achieved at temperatures of 80°C and pressures around 40 atm.[3][4][14] If using a less active catalyst like Raney Nickel, higher temperatures (100-150°C) and pressures (up to 100 kg/cm ²) may be necessary to drive the reaction to completion.[10][13]
Q4: Can the ester group be reduced during the hydrogenation of the aromatic ring?
A4: Under the conditions typically required for aromatic ring hydrogenation, the ester group of ethyl p-hydroxybenzoate is generally stable. However, under very harsh conditions (very high temperatures and pressures) or with certain catalysts, reduction of the ester to an alcohol can occur. It is crucial to monitor the reaction progress and avoid overly aggressive conditions to maintain the integrity of the ester functionality.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause A: Inactive Catalyst
-
Explanation: The catalyst may have been improperly handled or stored, leading to oxidation or contamination. Raney Nickel, for instance, is highly pyrophoric when dry and must be stored under a suitable solvent.[11]
-
Solution:
-
Ensure you are using a fresh, properly activated catalyst.
-
For pyrophoric catalysts like Raney Nickel, handle them under an inert atmosphere or solvent at all times.
-
Consider purchasing a new batch of catalyst from a reputable supplier.
-
-
-
Possible Cause B: Catalyst Poisoning
-
Explanation: Trace impurities in the starting material, solvent, or hydrogen gas can act as catalyst poisons. Sulfur and halogen compounds are common poisons for hydrogenation catalysts.[11]
-
Solution:
-
Purify the ethyl p-hydroxybenzoate starting material if its purity is questionable. Recrystallization is a common purification method.
-
Use high-purity, dry solvents.
-
Employ high-purity hydrogen gas. An in-line gas purifier can be beneficial.
-
-
-
Possible Cause C: Insufficient Hydrogen Pressure or Leak in the System
-
Explanation: The hydrogenation of an aromatic ring is a high-pressure reaction. A leak in your reactor system will prevent the maintenance of the required hydrogen pressure.
-
Solution:
-
Thoroughly check your reactor for leaks before starting the reaction.
-
Ensure the hydrogen cylinder has an adequate supply and the regulator is functioning correctly.
-
Verify that the reaction pressure is maintained throughout the experiment.
-
-
Caption: Troubleshooting workflow for low or no reaction conversion.
Issue 2: Formation of Byproducts (Incomplete Hydrogenation or Side Reactions)
-
Possible Cause A: Incomplete Hydrogenation
-
Explanation: The reaction may not have been allowed to proceed to completion, resulting in a mixture of starting material, partially hydrogenated intermediates (e.g., ethyl 4-hydroxycyclohexenecarboxylate), and the desired product.
-
Solution:
-
Increase the reaction time.
-
Increase the catalyst loading.
-
Consider a moderate increase in temperature or pressure.
-
-
-
Possible Cause B: Hydrogenolysis of the Hydroxyl Group
-
Explanation: At elevated temperatures, the hydroxyl group can be cleaved, leading to the formation of ethyl cyclohexanecarboxylate.
-
Solution:
-
Lower the reaction temperature.
-
Screen for a more selective catalyst. Ruthenium catalysts can sometimes offer better selectivity in preserving hydroxyl groups.
-
-
Issue 3: Difficulty in Product Purification
-
Possible Cause A: Catalyst Fines in the Product
-
Explanation: Heterogeneous catalysts, particularly carbon-supported ones, can be very fine powders that are difficult to remove completely by simple filtration.
-
Solution:
-
Filter the reaction mixture through a pad of Celite® or a similar filter aid.
-
If the product is soluble, dissolve the crude material in a suitable solvent and re-filter.
-
-
-
Possible Cause B: Co-elution of Product and Byproducts during Chromatography
-
Explanation: The polarity of the desired product, this compound, may be similar to that of byproducts, making separation by column chromatography challenging.
-
Solution:
-
Optimize the solvent system for your column chromatography. A gradient elution may be necessary.
-
Consider derivatization of the hydroxyl group to alter the polarity of the product before chromatography, followed by deprotection.
-
-
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of Ethyl p-Hydroxybenzoate using Rh/C
-
Reactor Setup:
-
To a high-pressure autoclave, add ethyl p-hydroxybenzoate (1.0 eq).
-
Add 5% Rhodium on carbon (5-10 wt% of the substrate).
-
Add ethanol as the solvent (concentration typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 atm).[3][4]
-
Heat the reaction mixture to the target temperature (e.g., 80°C) with vigorous stirring.[3][4]
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or distillation under reduced pressure.[15]
-
Data Presentation
Table 1: Comparison of Catalysts for Aromatic Ring Hydrogenation
| Catalyst | Typical Temperature (°C) | Typical Pressure (atm) | Advantages | Disadvantages |
| Rhodium on Carbon (Rh/C) | 80 - 100 | 40 - 60 | High activity, good selectivity.[3][4] | Higher cost.[7] |
| Ruthenium on Carbon (Ru/C) | 100 - 150 | 50 - 100 | Good for preserving certain functional groups.[5] | May require higher temperatures. |
| Raney Nickel (Ra-Ni) | 100 - 180 | 80 - 150 | Cost-effective, high activity.[10] | Pyrophoric, requires careful handling.[11] |
| Palladium on Carbon (Pd/C) | 120 - 200 | > 100 | Widely available. | Generally lower activity for aromatic rings.[1] |
References
-
Jandosova, J. M., et al. "Mesoporous Carbon-Based Rhodium Catalysts for Benzene Hydrogenation." ResearchGate, 2016, [Link].[3][4][14]
-
Siegel, Samuel. "THE MECHANISM OF THE REACTIONS OF AROMATIC HYDROCARBONS WITH HYDROGEN ON METALLIC CATALYSTS." DTIC, [Link].
-
Google Patents. "Raney nickel catalysis used in hydrogenation of aromatic amines." .[8]
-
CORE. "Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water." [Link].[9]
-
Lumen Learning. "19.5. Reductions of Aromatic Rings | Organic Chemistry II." [Link].[1]
-
Jandosova, J. M., et al. "Mesoporous Carbon-Based Rhodium Catalysts for Benzene Hydrogenation." Semantic Scholar, 2011, [Link].[14]
-
Jandosova, J. M., et al. "Mesoporous Carbon-Based Rhodium Catalysts for Benzene Hydrogenation." ResearchGate, 2016, [Link].[4]
-
Chemistry LibreTexts. "16.10: Reduction of Aromatic Compounds." [Link].[2]
-
Chemistry LibreTexts. "16.9: Reduction of Aromatic Compounds." [Link].
-
Vineeth Precious Catalysts. "Raney Nickel Catalyst." [Link].[11]
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Validation & Comparative
Comparison of Ethyl 4-hydroxycyclohexanecarboxylate and Methyl 4-hydroxycyclohexanecarboxylate reactivity
In the landscape of chemical synthesis and drug development, the choice between structurally similar building blocks can have profound implications for reaction efficiency, yield, and even the biological activity of the final product. This guide provides an in-depth comparison of the reactivity of two closely related cycloaliphatic esters: Ethyl 4-hydroxycyclohexanecarboxylate and Mthis compound. Our analysis is grounded in core principles of organic chemistry and supported by established experimental observations to assist researchers in making informed decisions for their synthetic strategies.
Foundational Principles: Unpacking the Reactivity Puzzle
The reactivity of an ester is predominantly governed by the chemical environment of its carbonyl group. When comparing the ethyl and methyl variants of 4-hydroxycyclohexanecarboxylate, two primary factors come into play: steric hindrance and electronic effects. Both phenomena influence the susceptibility of the carbonyl carbon to nucleophilic attack, the cornerstone of most ester-based reactions like hydrolysis, transesterification, and amidation.
Steric Hindrance: A Matter of Size
Steric hindrance refers to the spatial arrangement of atoms in a molecule and how this arrangement impedes the approach of a reacting species. The transition state of a nucleophilic acyl substitution reaction involves the formation of a crowded tetrahedral intermediate. The bulkier the alkoxy group (-OR) of the ester, the more sterically congested this intermediate becomes, leading to a higher activation energy and a slower reaction rate.[1][2]
-
Methyl Group (-CH₃): A compact, minimally demanding group.
-
Ethyl Group (-CH₂CH₃): Larger than the methyl group, it occupies more space and offers greater steric hindrance around the reaction center.[3]
Consequently, from a purely steric standpoint, the methyl ester is expected to be more reactive than the ethyl ester because the smaller methyl group allows for easier access by nucleophiles to the carbonyl carbon.[1][4]
Electronic Effects: The Inductive Influence
Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). This effect involves the polarization of sigma (σ) bonds, pushing electron density towards a more electronegative atom or functional group.[5]
-
Methyl Group: Exhibits a baseline +I effect.
-
Ethyl Group: Possesses a slightly stronger +I effect than the methyl group due to the presence of an additional carbon atom.[6]
This donation of electron density to the carbonyl carbon makes it slightly less electrophilic (less partially positive). A less electrophilic center is less attractive to an incoming nucleophile. Therefore, the stronger electron-donating nature of the ethyl group deactivates the carbonyl carbon more than the methyl group does, leading to a predicted lower reactivity for the ethyl ester.
Both steric and electronic factors synergistically point to a higher intrinsic reactivity for Mthis compound in nucleophilic acyl substitution reactions.
Caption: Factors influencing the relative reactivity of the two esters.
Comparative Analysis in Key Reactions
To contextualize these principles, we will examine their implications in common ester transformations. The following sections provide both mechanistic insights and generalized experimental protocols for empirical validation.
Alkaline Hydrolysis (Saponification)
Alkaline hydrolysis is a bimolecular, second-order reaction (BAC2 mechanism) where a hydroxide ion directly attacks the carbonyl carbon.[7] This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[8]
Caption: The B_AC2 hydrolysis mechanism and influencing factors.
Experimental Protocol: Comparative Saponification Rate
This protocol outlines a method to empirically determine the relative hydrolysis rates.
-
Preparation: Prepare equimolar solutions (e.g., 0.1 M) of this compound and Mthis compound in a suitable solvent (e.g., 85% ethanol/water). Also, prepare a standardized solution of sodium hydroxide (e.g., 0.1 M) in the same solvent system.
-
Reaction Initiation: In separate, temperature-controlled reaction vessels (e.g., 25°C), mix equal volumes of one ester solution with the sodium hydroxide solution to initiate the reaction.
-
Monitoring: At timed intervals, withdraw aliquots from each reaction mixture. Immediately quench the reaction in the aliquot by adding an excess of standard acid (e.g., 0.05 M HCl).
-
Titration: Determine the amount of unreacted sodium hydroxide in each quenched aliquot by back-titration with a standard sodium hydroxide solution (e.g., 0.02 M NaOH) using phenolphthalein as an indicator.
-
Calculation: Calculate the concentration of the ester remaining at each time point. Plot ln([Ester]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
Comparison: The ester with the larger calculated rate constant is the more reactive species under these conditions.
Transesterification
Transesterification is the process of converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst.[10]
R-COOR' + R''-OH ⇌ R-COOR'' + R'-OH
This is an equilibrium-controlled process.[11] The principles of steric hindrance and electronics still apply. In a base-catalyzed mechanism, a more reactive alkoxide (R''O⁻) attacks the ester. The less sterically hindered and more electrophilic methyl ester will react faster. In an acid-catalyzed process, the alcohol (R''OH) is the nucleophile, and again, the methyl ester's characteristics favor a faster reaction.[10][12] To drive the reaction, the alcohol reactant is often used as the solvent.[10]
For example, converting Mthis compound to the ethyl ester would require a large excess of ethanol to push the equilibrium to the product side. Conversely, converting the ethyl ester to the methyl ester would use methanol as the solvent. The relative rates to reach equilibrium would likely be faster starting from the ethyl ester, given the higher reactivity of the methyl ester product in the reverse reaction.
Data Summary
| Property | Mthis compound | This compound |
| Molecular Formula | C₈H₁₄O₃[13] | C₉H₁₆O₃[14] |
| Molecular Weight | 158.19 g/mol [13] | 172.22 g/mol [14] |
| Predicted Reactivity | Higher | Lower |
| Primary Reason | Less steric hindrance, weaker +I effect | More steric hindrance, stronger +I effect |
Note: The table reflects predicted reactivity based on established chemical principles.
Conclusion and Practical Recommendations for Researchers
The evidence from fundamental principles of organic chemistry strongly indicates that Mthis compound is more reactive towards nucleophilic acyl substitution than this compound . This is attributed to the smaller size (less steric hindrance) and weaker electron-donating nature of the methyl group compared to the ethyl group.
For the researcher, scientist, and drug development professional , this distinction is critical:
-
For Maximizing Reaction Rates: When planning syntheses involving nucleophilic attack at the ester carbonyl (e.g., amidation, hydrolysis, or transesterification), selecting the methyl ester will generally lead to faster reaction times and may allow for milder reaction conditions.
-
For Prodrug Design: In drug development, esters are frequently used as prodrug moieties that are cleaved in vivo by esterase enzymes to release the active drug. The rate of this hydrolysis can significantly impact the pharmacokinetic profile. The greater reactivity of a methyl ester may lead to faster metabolic activation compared to an ethyl ester, a factor that must be considered and tested.[15]
-
For Process Control: If a reaction is highly exothermic or requires careful control, the slightly less reactive ethyl ester might be a more suitable starting material, offering a more manageable reaction profile.
-
Economic and Practical Factors: Methanol is often cheaper and has a lower boiling point than ethanol, which can simplify its removal post-reaction. These practical considerations, combined with the higher reactivity, often make the methyl ester a preferred choice in large-scale synthesis.[16]
Ultimately, the choice between these two valuable building blocks should be made by carefully considering the specific goals of the synthesis, the reaction mechanism, and the desired properties of the final product.
Caption: Decision workflow for selecting between the methyl and ethyl esters.
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A Senior Application Scientist's Guide to Differentiating Cis and Trans Isomers of Ethyl 4-hydroxycyclohexanecarboxylate
For researchers in medicinal chemistry and materials science, the precise stereochemical assignment of substituted cyclohexanes is a non-negotiable aspect of quality control and mechanistic investigation. The spatial arrangement of functional groups dictates a molecule's biological activity, physical properties, and reactivity. Ethyl 4-hydroxycyclohexanecarboxylate, a common synthetic intermediate, presents a classic challenge in stereochemical analysis with its cis and trans isomers. While seemingly similar, their distinct three-dimensional conformations give rise to clear, quantifiable differences in their spectroscopic signatures.
This guide provides an in-depth comparison of the cis and trans isomers of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. We will move beyond simple data reporting to explain the underlying conformational principles that govern these spectroscopic distinctions, equipping you with the expertise to make unambiguous structural assignments.
The Conformational Landscape: Basis of Spectroscopic Differences
The key to differentiating these isomers lies in understanding the chair conformation of the cyclohexane ring. To minimize steric strain, substituents preferentially occupy the more spacious equatorial positions over the more crowded axial positions.
-
Trans Isomer : In the trans isomer, both the hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups can simultaneously occupy equatorial positions. This diequatorial conformation is highly stable, meaning the molecule exists predominantly in this single state.
-
Cis Isomer : The cis isomer cannot adopt a diequatorial conformation. It is forced into a state where one substituent is axial and the other is equatorial. Due to rapid ring-flipping at room temperature, the cis isomer exists as a dynamic equilibrium between two chair conformers. The conformer that places the bulkier ethyl carboxylate group in the equatorial position is generally more stable and thus more populated.
This fundamental conformational rigidity in the trans isomer versus the dynamic equilibrium and presence of an axial substituent in the cis isomer is the root cause of the spectroscopic differences we observe.
Caption: Chair conformations of trans and cis isomers.
¹H NMR Spectroscopy: The Definitive Diagnostic Tool
Proton NMR provides the most definitive data for distinguishing between the cis and trans isomers, primarily through the analysis of the chemical shifts and coupling constants of the protons at C1 and C4 (H-1 and H-4).
The Underlying Principles: Anisotropy and the Karplus Relationship
-
Chemical Shift : Protons in an axial position are shielded by the electron clouds of the C-C single bonds of the ring, causing them to resonate at a higher field (lower ppm value) compared to their equatorial counterparts.[1][2] Equatorial protons lie in the deshielding region and thus appear at a lower field (higher ppm).[1]
-
Coupling Constant (J-value) : The magnitude of the coupling constant between adjacent protons (vicinal coupling, ³J) is dependent on the dihedral angle between them, a relationship described by the Karplus curve.
Comparative ¹H NMR Data
| Proton Signal | trans-Isomer (H-1ax, H-4ax) | cis-Isomer (H-1eq, H-4ax or H-1ax, H-4eq) | Rationale for Difference |
| H-1 (-CHCOOEt) | Broader multiplet, lower ppm | Narrower multiplet, higher ppm | trans: Axial proton with large ax-ax couplings. cis: Primarily an equatorial proton with small ax-eq/eq-eq couplings. |
| H-4 (-CHOH) | Broader multiplet, lower ppm | Narrower multiplet, higher ppm | trans: Axial proton with large ax-ax couplings. cis: Primarily an axial proton but its coupling partners are different due to the equatorial H-1. |
Interpretation in Practice:
-
For the trans isomer , look for the H-1 and H-4 signals. They will appear as broad multiplets, often described as a "triplet of triplets," due to two large axial-axial couplings and two smaller axial-equatorial couplings. The width of the multiplet at half-height is a key indicator.
-
For the cis isomer , the signal for the equatorial proton (e.g., H-1 in the major conformer) will be a much narrower multiplet because it only experiences small ax-eq and eq-eq couplings. This sharp contrast in multiplet width is the most reliable diagnostic feature.
¹³C NMR Spectroscopy: Confirming the Assignment
Carbon NMR offers a complementary method to confirm the stereochemical assignment, based on the gamma-gauche effect .
The Gamma-Gauche Effect
An axial substituent creates steric hindrance with the other axial hydrogens on the carbons in the gamma position (three bonds away). This steric compression leads to a shielding effect, causing the gamma carbons to resonate at a higher magnetic field (a lower ppm value) compared to a situation where the substituent is equatorial.
Caption: The gamma-gauche effect in the cis isomer.
Comparative ¹³C NMR Data
| Carbon Signal | trans-Isomer (Diequatorial) | cis-Isomer (Axial/Equatorial) | Rationale for Difference |
| C1 (-CHCOOEt) | ~43-44 ppm | ~40-41 ppm | The axial/equatorial nature of the -OH group influences the C1 shift. |
| C4 (-CHOH) | ~70-71 ppm | ~66-67 ppm | The axial hydroxyl group in the cis isomer is shielded relative to the equatorial one in the trans isomer. |
| C2, C6 | ~34-35 ppm | ~31-32 ppm | Key Indicator : Significant upfield shift in the cis isomer due to the gamma-gauche effect from the axial -OH group. |
| C3, C5 | ~28-29 ppm | ~25-26 ppm | Key Indicator : Significant upfield shift in the cis isomer due to the gamma-gauche effect from the axial -COOEt group. |
Interpretation in Practice: The most striking difference is the upfield shift of the ring carbons C2, C6, C3, and C5 in the cis isomer compared to the trans isomer. This provides strong, corroborating evidence for the presence of an axial substituent.
Infrared (IR) Spectroscopy: A Supporting Role
While NMR is definitive, IR spectroscopy can provide supporting, albeit less direct, evidence. The key region of interest is the C-O stretching vibration.
Comparative IR Data
| Vibrational Band | Wavenumber (cm⁻¹) | Isomeric Differences |
| O-H Stretch (Alcohol) | 3600-3200 (Broad) | Minimal difference expected. The band shape may vary slightly due to subtle changes in hydrogen bonding accessibility.[5][6] |
| C=O Stretch (Ester) | ~1735 (Strong) | Little to no significant difference is expected between isomers.[7][8] |
| C-O Stretch (Alcohol) | 1150-1050 | Potential Difference : The C-O stretching frequency for an axial alcohol is often found at a slightly lower wavenumber than for an equatorial alcohol. The trans isomer (equatorial C-O) may show a band near 1100 cm⁻¹, while the cis isomer (axial C-O) might have a band closer to 1050 cm⁻¹. |
Interpretation in Practice: IR spectroscopy should be used as a secondary, confirmatory technique. A noticeable difference in the fingerprint region corresponding to the C-O stretch can support an assignment made by NMR, but it is rarely sufficient on its own for an unambiguous determination.
Experimental Protocols
To ensure reproducible and high-quality data, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of the this compound isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Pay close attention to the spectral window to ensure all signals, particularly the broad multiplets for the trans isomer, are fully captured.
-
Process the spectrum with a standard line broadening (e.g., 0.3 Hz) and carefully integrate all peaks.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be required (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
A DEPT-135 or APT experiment can be run to aid in distinguishing CH/CH₃ carbons from CH₂ carbons.
-
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation : If the sample is a liquid or low-melting solid, a thin film can be prepared by placing a small drop between two salt plates (e.g., NaCl or KBr). If it is a solid, an ATR (Attenuated Total Reflectance) accessory is preferred for ease of use and high-quality data.
-
Background Scan : Perform a background scan of the empty IR beam path or the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan : Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Acquisition : Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.
Conclusion
The differentiation of cis- and trans-Ethyl 4-hydroxycyclohexanecarboxylate is a clear-cut process when the correct spectroscopic tools are applied with an understanding of the underlying conformational principles.
Summary of Key Spectroscopic Differences:
| Technique | Key Differentiating Feature | trans-Isomer Signature | cis-Isomer Signature |
| ¹H NMR | Multiplet shape of H-1/H-4 | Broad multiplet (large ax-ax couplings) | Narrow multiplet (small ax-eq/eq-eq couplings) |
| ¹³C NMR | Chemical shift of ring carbons | "Normal" chemical shifts | Upfield shift of γ-carbons (gamma-gauche effect) |
| IR | C-O stretch frequency | Subtle differences | Subtle differences |
While IR provides supporting data, NMR spectroscopy stands as the gold standard . The distinct difference in the multiplet width of the H-1 and H-4 protons in ¹H NMR, corroborated by the predictable upfield shifts from the gamma-gauche effect in ¹³C NMR, allows for a confident and unambiguous assignment of stereochemistry.
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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Ethyl 4-hydroxycyclohexanecarboxylate
Introduction: The Significance of Ethyl 4-hydroxycyclohexanecarboxylate and the Stereochemical Challenge
This compound is a pivotal intermediate in the pharmaceutical and fine chemical industries. Its structure, featuring a cyclohexane ring with both hydroxyl and ethyl ester functionalities, makes it a versatile building block for a range of complex molecules. The primary industrial route to this compound is the catalytic hydrogenation of the aromatic ring of ethyl 4-hydroxybenzoate.
The core challenge in this synthesis lies not in the reduction itself, but in controlling the stereochemistry of the product. The relative orientation of the hydroxyl and ester groups on the cyclohexane ring gives rise to cis and trans diastereomers. The specific isomer required is dictated by the synthetic pathway of the final target molecule, making the ability to selectively produce one over the other a critical process parameter. This guide provides a comparative analysis of common heterogeneous catalysts used for this transformation, offering insights into their performance, selectivity, and the mechanistic rationale behind their behavior.
Catalyst Showcase: A Comparative Analysis of Performance and Selectivity
The choice of catalyst is the most crucial factor influencing the yield and, most importantly, the cis/trans isomer ratio in the hydrogenation of ethyl 4-hydroxybenzoate. We will compare four major classes of heterogeneous catalysts: Ruthenium, Rhodium, Palladium, and Nickel-based systems.
Ruthenium-Based Catalysts: The Cis-Selective Workhorse
Ruthenium, particularly when supported on carbon (Ru/C), is a highly active and widely used catalyst for the hydrogenation of aromatic rings. In the case of substituted phenols and their esters, Ruthenium typically exhibits a preference for the formation of the cis isomer.
Mechanistic Insight: The generally accepted mechanism for hydrogenation on a metal surface involves the substrate adsorbing onto the catalyst. For ruthenium, the aromatic ring lies flat on the surface. The sequential addition of hydrogen atoms then occurs from the catalyst face, leading to a syn-addition and resulting in the substituents on the newly formed cyclohexane ring being on the same side, i.e., the cis configuration.
Experimental Data: A Japanese patent provides a concrete example for the hydrogenation of the closely related methyl p-hydroxybenzoate using a 5 wt% Ru/C catalyst. The reaction yielded the product in 79 mol% with a cis:trans ratio of 2.7:1 .[1] This data underscores the inherent preference of standard Ru/C catalysts for the cis isomer. Another patent focused on producing the trans isomer notes that the initial hydrogenation of p-hydroxybenzoic acid with a ruthenium catalyst yields a mixture of cis and trans isomers, which then requires a separate isomerization step to enrich the trans product, further confirming Ruthenium's initial cis-directing nature.[2]
Rhodium-Based Catalysts: A Switch to Cis-Selectivity
Rhodium catalysts, often supported on carbon (Rh/C) or alumina (Rh/Al2O3), are also highly effective for arene hydrogenation. For phenol derivatives, rhodium-based systems are known to strongly favor the formation of the cis isomer, often with even higher selectivity than ruthenium.[3] This makes them the catalyst of choice when the cis product is the desired target.
Mechanistic Insight: Similar to Ruthenium, the cis-selectivity of Rhodium catalysts arises from a fast, continuous hydrogenation of the substrate without significant desorption of intermediates from the catalyst surface.[4] The aromatic ring adsorbs, and all subsequent hydrogen additions occur from the same face.
Experimental Data: While specific data for ethyl 4-hydroxybenzoate is scarce in readily available literature, studies on analogous substituted phenols consistently show high cis-selectivity with Rhodium catalysts. For instance, the hydrogenation of various phenol derivatives using rhodium-based catalysts can be switched to yield the cis-isomers, in contrast to the trans-isomers obtained with palladium.[4]
Palladium-Based Catalysts: The Path to the Trans Isomer
Palladium on carbon (Pd/C) is one of the most common hydrogenation catalysts in organic synthesis. For the hydrogenation of phenol derivatives, palladium exhibits a unique and valuable preference for the formation of the thermodynamically more stable trans isomer.
Mechanistic Insight: The trans-selectivity of palladium is attributed to a different mechanistic pathway compared to Ruthenium and Rhodium. The reaction is believed to proceed through intermediate cyclohexanone/cyclohexenol species. These intermediates can desorb from the catalyst surface, undergo a keto-enol tautomerism, and then re-adsorb onto the catalyst in a different orientation (a process known as π-facial exchange). Subsequent hydrogenation of this re-adsorbed intermediate from the opposite face leads to the formation of the trans product.[4]
Experimental Data: A study on the hydrogenation of various phenol derivatives reports that a commercially available heterogeneous palladium catalyst provides a general and functional group-tolerant method for accessing a broad scope of trans-configured cyclohexanols.[4] While a specific yield for this compound is not provided, the consistent trend across multiple substrates makes Pd/C the primary candidate for targeting the trans isomer.
Raney® Nickel: The Cost-Effective Alternative
Raney Nickel, a high-surface-area nickel-aluminum alloy, is a widely used industrial catalyst due to its high activity and significantly lower cost compared to precious metal catalysts. It is effective for the hydrogenation of a wide range of functional groups, including aromatic rings.
Mechanistic Insight: The hydrogenation mechanism over Raney Nickel is generally considered to be a syn-addition of hydrogen to the face of the molecule adsorbed on the catalyst surface, similar to Ruthenium and Rhodium. This would typically favor the formation of the cis isomer. However, the high activity and reaction conditions used with Raney Nickel can sometimes lead to isomerization, resulting in mixtures of cis and trans products.
Quantitative Performance Comparison
The table below summarizes the typical performance of the discussed catalysts. It is important to note that direct comparison is challenging as reaction conditions are not always identical across different studies. Data for the exact target molecule is supplemented with data from very close analogs where necessary.
| Catalyst | Support | Typical Selectivity | Substrate | Yield (%) | cis:trans Ratio | Key Reference |
| 5% Ruthenium | Carbon (Ru/C) | cis-selective | Methyl p-hydroxybenzoate | 79 | 2.7 : 1 | [1] |
| 5% Rhodium | Alumina (Rh/Al2O3) | Highly cis-selective | Phenol Derivatives | High | Predominantly cis | [3][4] |
| 5% Palladium | Alumina (Pd/Al2O3) | trans-selective | Phenol Derivatives | High | Predominantly trans | [4] |
| Raney® Nickel | - | Generally cis-selective | 1,2,4-Trihydroxybenzene | ~40-50 | All-cis | [5] |
Mechanistic Insights: Visualizing the Path to Stereoselectivity
The stereochemical outcome of the hydrogenation is determined by the interaction of the substrate with the catalyst surface. The following diagram illustrates the proposed pathways leading to either the cis or trans isomer.
Caption: Proposed mechanistic pathways for cis and trans-selective hydrogenation.
Experimental Protocol: A Case Study for Cis-Selective Synthesis
This section provides a representative protocol for the cis-selective hydrogenation of ethyl 4-hydroxybenzoate using a 5% Ruthenium on carbon catalyst, adapted from conditions described for a similar substrate.[1]
Materials:
-
Ethyl 4-hydroxybenzoate
-
5% Ruthenium on carbon (Ru/C) catalyst
-
Ethanol (anhydrous)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
-
Celite® for filtration
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor: In a fume hood, charge the autoclave with ethyl 4-hydroxybenzoate (1 equivalent) and the 5% Ru/C catalyst (typically 5-10 wt% relative to the substrate).
-
Solvent Addition: Add anhydrous ethanol to the desired concentration (e.g., ~0.5 M).
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel 3-5 times with nitrogen gas to remove all air, followed by 3-5 purges with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 80-100 bar). Begin stirring and heat the reaction to the target temperature (e.g., 70-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within a few hours.
-
Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Catalyst Filtration: Open the reactor and dilute the reaction mixture with additional ethanol if necessary. Filter the mixture through a pad of Celite® to remove the heterogeneous Ru/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, a mixture of cis and trans this compound.
-
Analysis: Analyze the crude product by Gas Chromatography (GC) or ¹H NMR to determine the final yield and the cis:trans isomer ratio.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for catalytic hydrogenation in an autoclave.
Conclusion and Future Outlook
The catalytic hydrogenation of ethyl 4-hydroxybenzoate offers a direct route to this compound, but control over stereoselectivity is paramount. This guide demonstrates that a rational choice of catalyst can effectively steer the reaction towards either the cis or trans isomer.
-
Ruthenium and Rhodium catalysts are the preferred choice for producing the cis-isomer via a syn-addition mechanism.
-
Palladium catalysts uniquely favor the trans-isomer through a mechanism involving intermediate desorption and re-adsorption.
-
Raney Nickel offers a cost-effective route, generally favoring the cis isomer, but may require more extensive optimization to achieve high selectivity.
Future research in this area will likely focus on the development of more highly selective and reusable catalysts, potentially through the use of novel supports, bimetallic formulations, or chiral modifiers for enantioselective hydrogenations where applicable. For industrial applications, the development of continuous flow hydrogenation processes using these catalysts could offer significant advantages in terms of safety, efficiency, and scalability.
References
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Naghiyeva, M.V. (2020). Synthesis of ethyl ether of 4(4-hydroxyphenyl)- and 4′-methyl-4(4-hydroxyphenyl)cyclohexanecarbonic acids and their aminomethylated derivatives. Izv. Vyssh. Uchebn. Zaved. Khim. Khim. Tekhnol., 63(4), 22-29. [Link]
- CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
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Fas, S. J., & Kaltbeitzel, A. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis, 10(19), 11096-11101. [Link]
- JPH08268957A - Production of trans-4-phenylcyclohexane-based compound.
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Piva, O. (2003). Synthesis of all-cis-1,2,4-cyclohexanetriol. ARKIVOC, 2003(4), 46-50. [Link]
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- 5. Predicting ruthenium catalysed hydrogenation of esters using machine learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]
Yield comparison between different synthetic routes to Ethyl 4-hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 4-hydroxycyclohexanecarboxylate
This compound is a valuable bifunctional molecule widely employed as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its cyclohexane core, substituted with both a hydroxyl and an ethyl ester group, provides a versatile scaffold for creating more complex molecular architectures. The stereochemistry of these two functional groups (cis or trans) is often crucial for the biological activity of the final product, making the choice of synthetic route a critical consideration in any research or development endeavor. This guide provides an in-depth comparison of the most common synthetic routes to this important compound, with a focus on yield, stereoselectivity, scalability, and the underlying chemical principles.
Route 1: Reductive Approach from a Ketone Precursor
One of the most direct and high-yielding laboratory-scale methods for synthesizing this compound involves the reduction of the corresponding ketone, Ethyl 4-oxocyclohexanecarboxylate. This starting material is readily accessible and commercially available.[1][2][3][4][5]
Reaction Scheme
Caption: Reductive synthesis of this compound.
In-Depth Mechanistic Discussion
The reduction of the ketone is typically achieved using a hydride-donating reducing agent, such as sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This attack can occur from two faces of the planar carbonyl group: the axial face or the equatorial face.
The stereochemical outcome of this reduction is highly dependent on the steric environment around the ketone. Attack from the less hindered face is generally favored. In the case of Ethyl 4-oxocyclohexanecarboxylate, the bulky ethyl ester group at the C1 position influences the approach of the hydride. Axial attack leads to the formation of the equatorial alcohol (trans isomer), while equatorial attack results in the axial alcohol (cis isomer). Experimental data shows that this reduction typically yields a mixture of cis and trans isomers, with the trans isomer being the major product.[6][7] This preference for the formation of the thermodynamically more stable equatorial alcohol is a common feature of ketone reductions in cyclohexanone systems.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[6][7]
-
Preparation: In a round-bottom flask, dissolve Ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in methanol at 0°C under continuous stirring.
-
Reduction: Slowly add sodium borohydride (1.5 to 2.0 equivalents) to the solution in portions, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to separate the cis and trans isomers and obtain the desired product.
A reported yield for this procedure is approximately 88%, with a cis-to-trans isomer ratio of about 3:7.[6][7]
Route 2: Catalytic Hydrogenation of an Aromatic Precursor
For larger-scale industrial production, the catalytic hydrogenation of an aromatic precursor, such as ethyl p-hydroxybenzoate, is an economically viable and efficient route. This method benefits from the low cost and ready availability of the starting material.[8]
Reaction Scheme
Caption: Catalytic hydrogenation route to this compound.
Expert Insights and Causality
The choice of catalyst is paramount in this synthesis. Precious metal catalysts, such as ruthenium on a carbon support (Ru/C), are commonly employed for the hydrogenation of aromatic rings.[8][9] The reaction is typically carried out under elevated hydrogen pressure and temperature. The mechanism involves the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds of the benzene ring.
This process generally leads to a mixture of cis and trans isomers. The initial hydrogenation often favors the formation of the cis isomer due to the syn-addition of hydrogen from the catalyst surface. However, under certain reaction conditions, isomerization can occur, leading to an enrichment of the more thermodynamically stable trans isomer.[8] This is a crucial consideration for applications where a specific stereoisomer is required. Some patented procedures describe a subsequent isomerization step to increase the proportion of the desired trans product.[8]
General Industrial Protocol Outline
-
Reactor Charging: A high-pressure reactor is charged with ethyl p-hydroxybenzoate, a suitable solvent (e.g., ethanol), and the catalyst (e.g., 5% Ru/C).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated and agitated for a specified duration until hydrogen uptake ceases.
-
Work-up: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification/Isomerization: The crude mixture of cis and trans isomers can be used as is, or it can be subjected to further purification or an isomerization process to enrich the desired stereoisomer.
While specific yield data can be proprietary, this method is favored for its scalability and cost-effectiveness in large-scale manufacturing.
Route 3: A Hypothetical Diels-Alder Approach
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and could hypothetically be employed to construct the cyclohexene backbone of the target molecule.[10][11] This would be a convergent synthesis, building the core ring structure in a single step.
Proposed Synthetic Pathway
Caption: A hypothetical Diels-Alder strategy for this compound.
Scientific Rationale and Potential Challenges
A plausible Diels-Alder approach would involve the [4+2] cycloaddition of a suitable diene with a dienophile, such as ethyl acrylate. To arrive at the target molecule, the diene would need to be appropriately substituted to introduce the hydroxyl group or a precursor at the C4 position of the resulting cyclohexene ring.
Advantages:
-
Convergent Synthesis: This approach can rapidly build molecular complexity.
-
Stereocontrol: The Diels-Alder reaction is often highly stereospecific, which could potentially be exploited to control the relative stereochemistry of the substituents on the newly formed ring.
Challenges:
-
Regioselectivity: With unsymmetrical dienes and dienophiles, a mixture of regioisomers can be formed, complicating the purification process.
-
Multi-step Sequence: The initial Diels-Alder adduct would require subsequent chemical transformations, such as the reduction of the double bond and any other necessary functional group manipulations, to yield the final product. This increases the overall step count.
-
Availability of Starting Materials: The synthesis of the required substituted diene may be non-trivial.
While elegant, the Diels-Alder approach for this specific target is likely to be more complex and less direct than the reductive or hydrogenation routes, making it a less common choice in practice.
Comparative Summary of Synthetic Routes
| Metric | Route 1: Reduction of Ketoester | Route 2: Catalytic Hydrogenation | Route 3: Diels-Alder (Hypothetical) |
| Starting Material | Ethyl 4-oxocyclohexanecarboxylate | Ethyl p-hydroxybenzoate | Substituted diene and dienophile |
| Key Reagents | NaBH₄, Methanol | H₂, Ru/C (or similar catalyst) | Heat or Lewis acid catalyst |
| Number of Steps | 1 | 1 | 3+ (including precursor synthesis & post-reaction modifications) |
| Reported Yield | ~88%[6][7] | High (industrially viable) | Variable, likely moderate overall |
| Stereoselectivity | Mixture of cis/trans (trans favored)[6][7] | Mixture of cis/trans (isomerization possible)[8] | Potentially high stereospecificity |
| Pros | High yield, mild conditions, simple procedure | Scalable, cost-effective, readily available starting material | Convergent, potential for stereocontrol |
| Cons | Requires a more expensive starting material | Requires high-pressure equipment, catalyst handling | Multi-step, potential for regioisomeric mixtures |
Conclusion and Recommendations
The selection of an optimal synthetic route to this compound is contingent upon the specific goals of the synthesis.
-
For laboratory-scale research and development , where high yield and procedural simplicity are paramount, the reduction of Ethyl 4-oxocyclohexanecarboxylate (Route 1) is the recommended approach. It offers a straightforward and efficient method to obtain the target compound in excellent yield.
-
For large-scale industrial production , the catalytic hydrogenation of ethyl p-hydroxybenzoate (Route 2) is the more economically sound strategy. Its use of a readily available and inexpensive starting material, coupled with its scalability, makes it the preferred method for commercial manufacturing.
-
The Diels-Alder approach (Route 3) remains a theoretically interesting but practically more challenging option. It may be considered in specific research contexts where novel analogues with complex stereochemistry are desired, but it is unlikely to be the most efficient route for the synthesis of the parent compound.
This guide provides a framework for making an informed decision when planning the synthesis of this compound. By understanding the advantages and limitations of each route, researchers and drug development professionals can select the most appropriate method to meet their specific needs.
References
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-
PubChem. Ethyl 4-oxocyclohexanecarboxylate. [Link]
-
Organic Syntheses. Preparation and diels–alder reaction of a highly nucleophilic diene. [Link]
-
PubChem. This compound. [Link]
- Google Patents. JPH08268957A - Production of trans-4-phenylcyclohexane-based compound.
-
Asian Journal of Chemistry. A Facile and Efficient Route to the Synthesis of Ethyl 3-Oxo-Cyclohexene-1-Carboxylate as a Valuable Synthetic Intermediate. [Link]
-
Der Pharma Chemica. Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. [Link]
-
Journal of Education and Science. Synthesis of some cyclohexene derivatives by Diels-Alder reaction. [Link]
-
ResearchGate. Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. [Link]
-
Wikipedia. Ethylparaben. [Link]
-
ResearchGate. The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32. [Link]
-
ResearchGate. A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. [Link]
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Ethyl 4-hydroxycyclohexanecarboxylate Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. The cyclohexane ring, a common motif in natural products and synthetic compounds, offers a versatile three-dimensional framework for the design of new bioactive molecules. Among these, derivatives of ethyl 4-hydroxycyclohexanecarboxylate are emerging as a class of compounds with significant, yet underexplored, biological activities.
This guide provides a comparative analysis of the biological activities of this compound derivatives and structurally related cyclohexane compounds. While direct studies on this compound derivatives are nascent, this guide synthesizes data from closely related analogues to provide a predictive framework and methodological guidance for future research. We will delve into their antimicrobial and anti-inflammatory properties, with a brief discussion on their potential as anticancer agents, supported by experimental data and detailed protocols to empower your research endeavors.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent and broad-spectrum activity. Cyclohexane derivatives have shown considerable promise in this area.
Comparative Analysis of Antimicrobial Efficacy
Recent studies on functionally substituted monocyclic and spirocyclic cyclohexane derivatives have revealed significant antimicrobial properties.[1] For instance, certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated moderate to weak activity against a panel of bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to over 512 µg/mL.[1] Notably, some of these compounds exhibited promising activity against Mycobacterium smegmatis and Staphylococcus aureus.[1]
In a compelling study, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were found to be highly potent, with some compounds exhibiting greater activity than the standard antibiotic tetracycline, with MIC values as low as 0.0005-0.032 μg/mL against certain Gram-positive and Gram-negative bacteria.[2] Furthermore, these compounds displayed promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidium.[2][3] Another class of derivatives, ethyl dioxoisoindolinyl cyclohexenone carboxylates, showed good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[4]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Cyclohexane Derivatives
| Compound Class | S. aureus | M. smegmatis | E. coli | Y. enterocolitica | C. albicans | Reference |
| Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid | 64 - 256 | 64 | 256 | 64 - 128 | 256 | [1] |
| N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives | <0.032 | - | <0.032 | - | Promising Activity | [2] |
| Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylates | Good Activity | - | No Activity | - | - | [4] |
| Tetracycline (Reference) | - | - | - | - | - | [2] |
Note: Data is compiled from multiple studies on different derivatives and should be interpreted as indicative of the potential of the cyclohexane scaffold.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of a compound.[5][6][7][8][9]
Materials:
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate sterile broth
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Dilutions: Add 100 µL of sterile broth to each well of a 96-well plate. In the first well of each row, add 100 µL of the test compound stock solution to create a 1:2 dilution. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Add 100 µL of this inoculum to each well, bringing the total volume to 200 µL. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Caption: Workflow for MIC determination using broth microdilution.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. Cyclohexane derivatives have demonstrated the ability to modulate key inflammatory pathways.
Comparative Analysis of Anti-inflammatory Efficacy
A study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid revealed significant anti-inflammatory potential.[1][10][11] Specifically, compound 2f strongly inhibited the secretion of the pro-inflammatory cytokine TNF-α by approximately 66–81% at concentrations of 10, 50, and 100 µg/mL in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[1][10] Another derivative, 2b , significantly reduced the release of TNF-α, IL-6, and the anti-inflammatory cytokine IL-10 at a high dose (100 µg/mL) by approximately 92-99%.[1][10] These findings suggest that specific structural modifications to the cyclohexane scaffold can lead to potent and selective modulation of cytokine production.
Table 2: Comparative Anti-inflammatory Activity of Cyclohexane Derivatives
| Compound | Concentration (µg/mL) | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |
| Amidrazone Derivative 2f | 10, 50, 100 | 66 - 81 | - | [1][10] |
| Amidrazone Derivative 2b | 100 | ~92-99 | ~93 | [1][10] |
| Ibuprofen (Reference) | 100 | Less effective than 2a, 2d, 2f | - | [1] |
Mechanism of Action: Targeting Inflammatory Signaling
The anti-inflammatory effects of these compounds are likely mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.[12][13][14][15] By inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, these derivatives can dampen the inflammatory cascade.
Furthermore, the modulation of macrophage polarization is another potential mechanism. Macrophages can exist in a pro-inflammatory (M1) or an anti-inflammatory (M2) state. Compounds that promote a shift from the M1 to the M2 phenotype can resolve inflammation.[1][2][3][10][16]
Caption: Simplified NF-κB signaling pathway and potential inhibition by cyclohexane derivatives.
Caption: Macrophage polarization and potential modulation by cyclohexane derivatives.
Experimental Protocol: Measurement of Cytokine Levels (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify cytokine levels in cell culture supernatants.[17][18][19][20][21]
Materials:
-
Human TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of standards and cell culture supernatants (from cells treated with the test compounds) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Anticancer Activity: An Area for Future Investigation
While the antimicrobial and anti-inflammatory properties of cyclohexane derivatives are becoming increasingly evident, their potential as anticancer agents is a less explored area. Some studies have investigated the cytotoxicity of cyclohexane-containing compounds, but direct evidence for derivatives of this compound is currently limited.[22][23]
The antiproliferative effects observed in some studies on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid against peripheral blood mononuclear cells suggest a potential for these compounds to modulate cell growth.[1] However, further studies against a panel of cancer cell lines are necessary to establish their anticancer efficacy and selectivity.
Experimental Protocol: Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][24][25][26][27]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (solvent alone).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
Derivatives of this compound and related cyclohexane compounds represent a promising class of molecules with demonstrable antimicrobial and anti-inflammatory activities. The data presented in this guide, drawn from structurally similar analogues, provides a strong rationale for the synthesis and biological evaluation of a focused library of this compound derivatives.
Future research should aim to:
-
Synthesize and characterize a diverse range of this compound derivatives.
-
Conduct comprehensive screening for antimicrobial, anti-inflammatory, and anticancer activities using the standardized protocols outlined in this guide.
-
Elucidate the mechanisms of action, including the identification of specific molecular targets and signaling pathways.
-
Perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
By systematically exploring this chemical space, the scientific community can unlock the full therapeutic potential of these versatile cyclohexane-based molecules.
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Advantages of using Ethyl 4-hydroxycyclohexanecarboxylate over similar building blocks
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, stereochemical control, and ultimately, the viability of a synthetic route. Ethyl 4-hydroxycyclohexanecarboxylate, a bifunctional cycloaliphatic ester, has emerged as a superior scaffold for the construction of complex molecular architectures. This guide provides a comprehensive comparison of this compound with analogous building blocks, supported by experimental data and mechanistic insights, to highlight its distinct advantages for researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold with Inherent Stereochemical Potential
This compound is a disubstituted cyclohexane derivative featuring both a hydroxyl and an ethyl ester functionality. This unique combination of a nucleophilic handle (the hydroxyl group) and an electrophilic center (the ester carbonyl) on a conformationally well-defined cyclohexane ring makes it a highly versatile intermediate in multi-step syntheses. The presence of cis and trans isomers, arising from the relative orientation of the two substituents, offers a gateway to stereochemically diverse targets.
The strategic value of this building block lies in its ability to impart specific three-dimensional arrangements in the target molecule, a crucial factor in determining biological activity and material properties. The ethyl ester, in particular, offers a nuanced balance of reactivity and stability that is often advantageous over other ester or acid functionalities.
Comparative Analysis: this compound vs. Alternative Building Blocks
To fully appreciate the benefits of this compound, a direct comparison with structurally similar alternatives is essential. The most common alternatives include the corresponding methyl ester (Mthis compound) and the free carboxylic acid (4-Hydroxycyclohexanecarboxylic acid).
The Ethyl Ester Advantage: A Balance of Reactivity and Practicality
While both methyl and ethyl esters serve similar functions, the choice between them can have significant practical implications in a synthetic sequence.
-
Steric Influence and Reactivity: The ethyl group is slightly larger than the methyl group, which can subtly influence the reactivity of the ester carbonyl. In general, methyl esters tend to be slightly more reactive towards nucleophilic attack due to reduced steric hindrance.[1] However, this enhanced reactivity is not always desirable and can lead to unwanted side reactions. The ethyl ester often provides a more controlled reactivity profile, allowing for greater selectivity in complex synthetic transformations.
-
Solubility and Crystallinity: The presence of the ethyl group can favorably alter the solubility profile of intermediates, facilitating purification by extraction or chromatography. Furthermore, ethyl esters can sometimes lead to more crystalline products compared to their methyl counterparts, which is a significant advantage for purification by recrystallization, especially on an industrial scale.
-
Metabolic Stability: In the context of drug development, ethyl esters are often preferred over methyl esters as they can exhibit different rates of in vivo hydrolysis by esterases. This can be strategically employed to modulate the pharmacokinetic properties of a drug candidate, potentially leading to improved bioavailability or a more desirable release profile.
| Feature | Mthis compound | This compound | Advantage of Ethyl Ester |
| Reactivity | Generally higher | More moderate and controllable | Enhanced selectivity in complex syntheses |
| Physical Properties | May have less favorable solubility | Often improved solubility and crystallinity | Easier purification and handling |
| Metabolic Profile | Can be rapidly hydrolyzed | Slower hydrolysis can be beneficial | Potential for improved pharmacokinetics |
The Ester vs. The Carboxylic Acid: Protecting Group Strategy and Reaction Compatibility
The choice between using an ester or the free carboxylic acid is a fundamental strategic decision in synthesis design.
-
Protection and Activation: The carboxylic acid group is acidic and can interfere with a wide range of reagents, including organometallics, hydrides, and strong bases. Therefore, it often requires protection, typically as an ester. By starting with this compound, the carboxyl group is already protected, saving a synthetic step. The ester can be readily hydrolyzed to the free acid at a later stage when desired.
-
Reaction Compatibility: The hydroxyl group in 4-Hydroxycyclohexanecarboxylic acid can participate in intramolecular reactions with the carboxylic acid, such as lactonization, especially in the cis-isomer upon heating.[2] This can be an undesirable side reaction. The ethyl ester prevents this possibility, offering greater stability and predictability in subsequent transformations.
| Feature | 4-Hydroxycyclohexanecarboxylic acid | This compound | Advantage of Ethyl Ester |
| Carboxyl Reactivity | High, often requires protection | Protected as an ester | Avoids a protection step, streamlining synthesis |
| Intramolecular Reactions | Prone to lactonization (cis-isomer) | Lactonization is not possible | Greater stability and fewer side products |
| Solubility | Often highly polar, can be difficult to extract | Generally more soluble in organic solvents | Simplified workup and purification |
Stereochemical Control: A Gateway to Isomerically Pure Compounds
A key advantage of the 4-hydroxycyclohexanecarboxylate scaffold is the potential for high stereochemical control. The cis and trans isomers can be separated or synthesized selectively, providing access to diastereomerically pure materials.
The stereoselective synthesis of these isomers is often achieved through the catalytic hydrogenation of p-hydroxybenzoic acid or its esters.[3] The choice of catalyst and reaction conditions can significantly influence the cis/trans ratio of the product. For instance, ruthenium-based catalysts often favor the formation of the cis isomer, while rhodium catalysts can be tuned to produce higher proportions of the trans isomer.[4][5] This allows for the targeted synthesis of either diastereomer, which is critical for establishing structure-activity relationships in drug discovery.
Caption: Stereoselective synthesis of cis and trans isomers.
Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The utility of the this compound scaffold is best demonstrated through its application in the synthesis of complex and biologically active molecules.
Case Study: Synthesis of Tranexamic Acid
Tranexamic acid is an important antifibrinolytic agent used to treat or prevent excessive blood loss. A novel and efficient synthesis of Tranexamic acid has been developed starting from Ethyl 4-oxocyclohexanecarboxylate, the immediate precursor to this compound.[1][6] This synthesis highlights the utility of the cyclohexane ring and the ethyl ester functionality in constructing the target molecule.
Caption: Synthetic route to Tranexamic Acid.
Derivatization of the Hydroxyl Group: Accessing Diverse Chemical Space
The hydroxyl group of this compound provides a convenient point for further functionalization, allowing for the exploration of a wide range of chemical derivatives. Standard organic transformations such as the Mitsunobu reaction and Williamson ether synthesis can be employed to introduce various substituents at this position with high efficiency.[7][8][9][10][11][12][13][14][15][16]
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a general method for the etherification of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (1.1 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, 1.2 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This robust protocol can be adapted for a variety of alkylating agents, providing access to a library of ether derivatives for screening in drug discovery programs, such as in the development of inhibitors for the influenza A virus M2 proton channel.[17][18][19][20]
Conclusion
This compound stands out as a strategically advantageous building block in modern organic synthesis. Its ethyl ester functionality provides a favorable balance of reactivity and practicality, often leading to improved handling, purification, and pharmacokinetic properties compared to its methyl ester and carboxylic acid counterparts. The well-defined stereochemistry of its cis and trans isomers, accessible through stereoselective synthesis, offers precise control over the three-dimensional architecture of target molecules. As demonstrated by its application in the synthesis of APIs and the ease of its derivatization, this compound is a valuable and versatile tool for researchers and professionals in the field of drug development and materials science.
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University of Colorado Boulder. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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A Comparative Analysis of the Physical Properties of Cis and Trans Ethyl 4-hydroxycyclohexanecarboxylate: A Guide for Researchers
In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule, or stereoisomerism, can profoundly influence its physical and biological properties. This guide provides a detailed comparative study of the physical properties of the cis and trans isomers of Ethyl 4-hydroxycyclohexanecarboxylate. Understanding these differences is paramount for professionals engaged in drug development, as stereochemistry can dictate a molecule's efficacy, metabolism, and safety profile. This document will delve into the experimental determination of key physical parameters, underpinned by a robust discussion of the conformational analysis that governs the observed disparities.
Unveiling the Stereochemical Influence: A Summary of Physical Properties
The orientation of the hydroxyl (-OH) and ethyl carboxylate (-COOCH₂CH₃) groups on the cyclohexane ring dictates the isomer, leading to distinct physical characteristics. While data for the pure cis isomer is not extensively available in the literature, we can infer its properties based on established principles of stereochemistry and available data for the trans isomer and isomer mixtures.
| Physical Property | trans-Ethyl 4-hydroxycyclohexanecarboxylate | cis-Ethyl 4-hydroxycyclohexanecarboxylate (Predicted/Inferred) | Mixture of cis and trans Isomers |
| Boiling Point | 144 °C at 12 mmHg[1], 251.4 °C at 760 mmHg | Expected to be slightly lower than the trans isomer | 127-134 °C at 0.1 mmHg[2] |
| Density | 1.093 g/cm³ (Predicted) | Expected to be slightly lower than the trans isomer | 1.068 g/mL at 25 °C[2] |
| Refractive Index | 1.4630 to 1.4670 | Expected to be slightly lower than the trans isomer | n20/D 1.466[2], 1.467 |
| Solubility in Water | Not miscible or difficult to mix | Not miscible or difficult to mix | Not miscible or difficult to mix |
| Melting Point | Not available (liquid at room temperature) | Not available (likely liquid at room temperature) | Not applicable |
Note: The physical properties of the pure cis isomer are largely inferred from general trends observed in cis and trans isomers of substituted cyclohexanes. The trans isomer is generally more stable, leading to a more ordered packing in the solid state (higher melting point if solid) and stronger intermolecular forces in the liquid state (higher boiling point and density).
The Decisive Factor: Conformational Analysis
The differences in the physical properties of cis and trans this compound are rooted in their preferred three-dimensional structures, specifically their chair conformations. The cyclohexane ring is not planar and predominantly exists in a strain-free chair conformation. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring).
Trans Isomer: In the more stable chair conformation of the trans isomer, both the hydroxyl and the ethyl carboxylate groups can occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur between axial substituents. The diequatorial conformation leads to a more stable, lower-energy state.
Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position in any given chair conformation. Ring flipping will interconvert the axial and equatorial positions of the two groups. This axial-equatorial arrangement results in greater steric strain compared to the diequatorial trans isomer, making the cis isomer less stable.
This difference in stability and molecular shape directly impacts the intermolecular forces. The more stable and symmetrical trans isomer can pack more efficiently, leading to stronger intermolecular interactions. This results in a higher boiling point, density, and refractive index compared to the cis isomer.
Caption: Conformational stability of cis and trans isomers.
Experimental Determination of Physical Properties
To empirically validate the theoretical differences, the following standardized protocols can be employed.
Boiling Point Determination (Micro-scale Method)
The boiling point is a key indicator of the strength of intermolecular forces.
Protocol:
-
Place a small amount (approximately 0.5 mL) of the purified isomer into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube containing the liquid.
-
Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heat the bath gently and observe the capillary tube. A stream of bubbles will emerge as the air inside expands and is replaced by the vapor of the substance.
-
When a rapid and continuous stream of bubbles emerges, the vapor pressure of the liquid equals the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Caption: Workflow for boiling point determination.
Density Measurement
Density provides insight into how closely molecules are packed.
Protocol:
-
Accurately weigh a clean and dry pycnometer (a small glass flask of a known volume).
-
Fill the pycnometer with the liquid isomer, ensuring there are no air bubbles.
-
Insert the stopper and allow any excess liquid to overflow.
-
Carefully wipe the outside of the pycnometer dry and weigh it again.
-
The mass of the liquid is the difference between the two weighings.
-
Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Ensure the temperature is recorded as density is temperature-dependent.
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A Comparative Guide to the Stereoselective Reduction of Ethyl 4-Oxocyclohexanecarboxylate
The reduction of cyclic ketones is a cornerstone transformation in organic synthesis. Ethyl 4-oxocyclohexanecarboxylate, a readily available and versatile C4 building block, is a prime example of a substrate where the stereochemical outcome of carbonyl reduction dictates the utility of the resulting product.[1][2][3][4] The synthesis of tranexamic acid, an important antifibrinolytic agent, for instance, relies on intermediates derived from this ketoester, highlighting the industrial relevance of controlling its stereochemistry.[5]
This guide provides an in-depth comparison of alternative reagents for the reduction of ethyl 4-oxocyclohexanecarboxylate to ethyl 4-hydroxycyclohexanecarboxylate.[6][7] We will move beyond a simple catalog of reagents to explore the mechanistic rationale behind their stereoselectivity, offering field-proven insights to guide your experimental design. Every protocol and claim is grounded in authoritative literature to ensure scientific integrity and trustworthiness.
The Stereochemical Challenge: Kinetic vs. Thermodynamic Control
The reduction of the prochiral ketone in ethyl 4-oxocyclohexanecarboxylate introduces a new stereocenter at the C4 position, resulting in two diastereomeric products: cis- and trans-ethyl 4-hydroxycyclohexanecarboxylate. The stereochemical course of the reaction is governed by the trajectory of the hydride (H⁻) attack on the carbonyl carbon.
The cyclohexanone ring primarily exists in a chair conformation. The incoming hydride nucleophile can approach from two distinct faces:
-
Axial Attack: The hydride approaches from the axial face, parallel to the axis of the ring. This pathway leads to the formation of an equatorial hydroxyl group, resulting in the trans isomer.
-
Equatorial Attack: The hydride approaches from the equatorial face, around the "equator" of the ring. This sterically more hindered approach forces the hydroxyl group into an axial position, yielding the cis isomer.
The choice of reducing agent determines whether the reaction is under kinetic or thermodynamic control, which in turn dictates the final cis:trans ratio.
-
Thermodynamic Control: The reaction is reversible or the transition states resemble the products, leading to the most stable product. The trans isomer, where the bulky ester and hydroxyl groups can both occupy equatorial positions, is the thermodynamically favored product.[8]
-
Kinetic Control: The reaction is irreversible, and the product ratio is determined by the relative activation energies of the competing pathways. The major product is the one that is formed fastest.[8][9]
Caption: General pathways for the reduction of ethyl 4-oxocyclohexanecarboxylate.
Comparative Analysis of Reducing Agents
The selection of a reducing agent is the most critical decision for controlling the stereochemical outcome. Below, we compare four classes of reagents, each offering distinct selectivity profiles.
| Reagent Class | Specific Example | Primary Control | Major Isomer | Typical cis:trans Ratio | Advantages | Disadvantages |
| Simple Metal Hydrides | Sodium Borohydride (NaBH₄) | Kinetic | trans | ~20:80 | Inexpensive, safe, mild conditions | Moderate selectivity |
| Bulky Metal Hydrides | L-Selectride® | Kinetic | cis | >95:5 | Excellent cis-selectivity | Expensive, pyrophoric, requires anhydrous conditions |
| Transfer Hydrogenation | Meerwein-Ponndorf-Verley (MPV) | Thermodynamic | trans | <5:95 | Excellent trans-selectivity, highly chemoselective | Reversible, requires heating, can be slow |
| Catalytic Hydrogenation | H₂ with Pd/C or Ru catalyst | Kinetic | cis | Variable, can be >90:10 | High atom economy, clean | Requires specialized pressure equipment, catalyst-dependent |
Sodium Borohydride (NaBH₄): The Workhorse Reagent
Sodium borohydride is a mild, inexpensive, and easy-to-handle reducing agent, making it a common first choice for carbonyl reduction.[10]
-
Mechanistic Insight: As a relatively small nucleophile, NaBH₄ can attack from both the axial and equatorial faces. The axial approach is less sterically hindered by the axial hydrogens at the C2 and C6 positions, leading to a lower activation energy transition state.[8][11] This kinetic preference results in the formation of the equatorial alcohol, making the trans isomer the major product .[8] However, the energy difference between the two pathways is not substantial, leading to only moderate diastereoselectivity.
Bulky Hydride Reagents: Forcing the cis Outcome
To achieve high selectivity for the thermodynamically less stable cis isomer, a sterically demanding reagent is required. L-Selectride® (lithium tri-sec-butylborohydride) is the archetypal reagent for this purpose.
-
Mechanistic Insight: The three bulky sec-butyl groups on the boron atom dramatically increase the steric profile of the reagent.[9][12] This bulk makes the axial approach prohibitively hindered. Consequently, the reagent is forced to attack from the more open equatorial face, pushing the resulting hydroxyl group into the axial position.[9][13] This reaction is a classic example of kinetic control where steric hindrance dictates the outcome, yielding the cis isomer with excellent selectivity .[9]
Meerwein-Ponndorf-Verley (MPV) Reduction: The Thermodynamic Choice
The MPV reduction offers a completely different approach, relying on a reversible, equilibrium-driven process to achieve high selectivity for the most stable product.[14][15]
-
Mechanistic Insight: This reaction uses a Lewis acidic aluminum alkoxide (typically aluminum isopropoxide) to catalyze the transfer of a hydride from a sacrificial alcohol (isopropanol) to the ketone via a six-membered ring transition state.[16][17] Because the reaction is reversible, it proceeds under thermodynamic control. The initial product mixture equilibrates over time to favor the most stable diastereomer, which is the trans product , where both large substituents are equatorial.[16] Its high chemoselectivity is a significant advantage, as it will not reduce the ester functionality.[14]
Catalytic Hydrogenation: The Green Chemistry Approach
Catalytic hydrogenation uses molecular hydrogen (H₂) and a heterogeneous metal catalyst (e.g., Pd/C, Ru/C) to perform the reduction.[18]
-
Mechanistic Insight: The stereoselectivity is governed by the adsorption of the substrate onto the catalyst surface. The cyclohexanone ring typically adsorbs via its less hindered face, and hydrogen is then delivered from the catalyst surface to that same face.[19] This often results in syn-addition of hydrogen, leading to a high preference for the cis isomer . The final stereochemical ratio is highly dependent on the choice of catalyst, solvent, and reaction conditions such as pressure and temperature.[20][21]
Caption: Decision workflow for selecting a reducing agent based on the desired stereoisomer.
Experimental Protocols
The following protocols are provided as self-validating systems for researchers.
Protocol 1: NaBH₄ Reduction for trans-Isomer Enrichment
This protocol is adapted from standard procedures for ketone reduction.[22][23]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq.) in methanol (0.2 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (1.2 eq.) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~7 and gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be purified further by flash column chromatography to yield this compound as a mixture of diastereomers.
Protocol 2: L-Selectride® Reduction for cis-Isomer Synthesis
This protocol requires stringent anhydrous and inert atmosphere techniques due to the pyrophoric nature of L-Selectride.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: The low temperature is critical to control the high reactivity of L-Selectride and maximize stereoselectivity.
-
Reagent Addition: Add L-Selectride® (1.1 eq., 1.0 M solution in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction by TLC (quench a small aliquot with water before spotting).
-
Work-up: While still at -78 °C, slowly quench the reaction by adding water, followed by 3 M sodium hydroxide solution, and finally 30% hydrogen peroxide solution. Causality: The oxidative work-up with NaOH/H₂O₂ is essential to break down the borane intermediates and facilitate product isolation.
-
Extraction: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography to yield predominantly cis-ethyl 4-hydroxycyclohexanecarboxylate.
Conclusion
The reduction of ethyl 4-oxocyclohexanecarboxylate is a well-defined problem in stereoselective synthesis. The choice of reagent directly manipulates the reaction's control mechanism—kinetic versus thermodynamic—to favor the desired diastereomer.
-
For a cost-effective synthesis favoring the trans isomer with moderate selectivity, sodium borohydride is suitable.
-
For a highly selective synthesis of the trans isomer, the Meerwein-Ponndorf-Verley reduction is superior.
-
To obtain the thermodynamically less stable cis isomer with high fidelity, sterically hindered reagents like L-Selectride are the gold standard.
-
Catalytic hydrogenation offers a greener alternative that often favors the cis isomer, though optimization of the catalyst and conditions is crucial.
By understanding the mechanistic principles behind each reagent, researchers can make informed decisions to efficiently synthesize the precise stereoisomer required for their drug development and research objectives.
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Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]
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Anger, F. et al. (2018). Catalytic Hydrogenation of Cyclic Carbonates using Manganese Complexes. Angewandte Chemie International Edition. [Link]
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Kiasat, A. R. et al. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society. [Link]
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A Senior Scientist's Guide to Purity Validation of Ethyl 4-hydroxycyclohexanecarboxylate: A GC-MS-Centric Approach with Comparative Analysis
Executive Summary
This guide provides a comprehensive framework for validating the purity of Ethyl 4-hydroxycyclohexanecarboxylate, a critical intermediate in pharmaceutical synthesis. We will delve into the technical rationale for selecting Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, addressing the specific challenges posed by the analyte's structure, such as the polarity of its hydroxyl group. This document furnishes a detailed, step-by-step validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Furthermore, we will present a comparative analysis of GC-MS against orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), providing researchers with the data and logic to design a robust, multi-faceted purity assessment strategy.
The Analytical Challenge: Understanding this compound
This compound (EHCC) is a bifunctional molecule featuring a cyclohexyl ring, an ester group, and a hydroxyl group.[3] It exists as a mixture of cis and trans isomers, which can have different physical properties and reactivity in subsequent synthetic steps.[4][5] Its molecular weight is 172.22 g/mol , and it has a relatively high boiling point, typically around 127-134 °C at reduced pressure (0.1 mmHg).[4][6]
The purity of this intermediate is paramount, as impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety and efficacy.[7] Potential impurities can include:
-
Starting Materials: Unreacted p-hydroxybenzoic acid or other precursors.[8]
-
Process-Related Impurities: By-products from the synthesis, such as isomers or related esters.
-
Degradation Products: Compounds formed during storage or processing.[7]
-
Residual Solvents: Solvents used during synthesis and purification, such as ethyl acetate or petroleum ether.[7][8]
Rationale for Selecting Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds.[9][10] Given EHCC's boiling point, it is amenable to GC analysis. The coupling with a mass spectrometer provides unparalleled specificity, allowing for positive identification of the main component and its impurities based on their unique mass spectra, which is a significant advantage over less specific detectors.[11][12]
The Hydroxyl Group Challenge: The Case for Derivatization The primary analytical challenge with EHCC is the presence of the polar hydroxyl (-OH) group. Polar functional groups can lead to undesirable interactions with the GC column's stationary phase, resulting in poor peak shape (tailing), reduced sensitivity, and poor reproducibility.[13]
To mitigate this, chemical derivatization is employed. This process converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group.[13][14] For alcohols, silylation is the most common and effective technique.[15] This involves replacing the active hydrogen of the hydroxyl group with a silyl group, such as a trimethylsilyl (TMS) group.
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The Strategic Efficacy of Ethyl 4-hydroxycyclohexanecarboxylate in the Synthesis of Mer Kinase Inhibitors: A Comparative Guide
Introduction: Targeting Mer Kinase in Oncology
Mer Tyrosine Kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family, has emerged as a high-value target in oncology. Its overexpression is implicated in a variety of malignancies, where it promotes tumor survival, chemoresistance, and metastasis.[1][2] MerTK activation triggers several pro-oncogenic signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, making its inhibition a compelling therapeutic strategy.[3][4]
A significant number of potent MerTK inhibitors feature a substituted cyclohexane ring, which often plays a crucial role in anchoring the molecule within the ATP-binding pocket of the kinase. A prime example is UNC2025 , a potent and orally bioavailable dual Mer/Flt3 inhibitor, which incorporates a critical trans-substituted cyclohexyl moiety.[5][6] The synthesis of these complex molecules is a multi-step process where the choice of starting materials profoundly impacts overall efficiency, cost, and stereochemical control.
This guide provides a comparative analysis of the efficacy of using the commercially available building block, Ethyl 4-hydroxycyclohexanecarboxylate , as a strategic starting material for the synthesis of the core cyclohexyl scaffold of MerTK inhibitors. We will propose a viable synthetic route, compare it with documented alternative strategies, and provide field-proven insights into the practical considerations for researchers in drug development.
The Strategic Value of this compound
This compound is an attractive starting material for several reasons. It is readily available from commercial suppliers and possesses two key functional groups—an ester and a hydroxyl group—on a cyclohexane core.[7][8] This bifunctionality allows for orthogonal chemical modifications, providing a versatile platform for elaboration into more complex intermediates required for MerTK inhibitor synthesis. The primary challenge and key consideration in its use is the control of the cis/trans stereochemistry, which is vital for biological activity.
Proposed Synthetic Pathway to a Key Intermediate
The ultimate goal is to convert this compound into a versatile building block, such as Boc-protected (trans-4-(aminomethyl)cyclohexyl)methanol, which can then be incorporated into the final inhibitor structure. The following is a proposed, efficient synthetic pathway.
Workflow for Key Intermediate Synthesis
Caption: Proposed synthetic workflow from this compound.
Experimental Protocol: Proposed Synthesis
-
Oxidation: The starting mixture of cis/trans this compound is oxidized using a standard oxidizing agent like pyridinium chlorochromate (PCC) or Swern oxidation to yield Ethyl 4-oxocyclohexanecarboxylate.
-
Stereoselective Reductive Amination: The resulting ketone is subjected to reductive amination. The use of a bulky reducing agent such as sodium triacetoxyborohydride with an ammonia source (e.g., ammonium acetate) preferentially yields the trans isomer due to the thermodynamic stability of the equatorial amino group. This step is critical for establishing the correct stereochemistry.
-
Ester Reduction: The ethyl ester of trans-4-aminocyclohexanecarboxylate is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to give (trans-4-aminocyclohexyl)methanol.[9][10]
-
Amine Protection: The primary amine is protected, typically with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), to prevent its interference in subsequent coupling reactions.
Comparative Analysis of Synthetic Strategies
The proposed route starting from this compound is just one of several possibilities. Other documented methods for creating the trans-4-aminocyclohexyl core often start from different, readily available materials.
Alternative Synthetic Routes
-
From p-Aminobenzoic Acid: A common industrial method involves the catalytic hydrogenation of p-aminobenzoic acid. The trans/cis ratio of the resulting 4-aminocyclohexanecarboxylic acid can be controlled by the choice of catalyst (e.g., Ruthenium on Carbon) and reaction conditions, often requiring basic conditions to favor the trans product.[4][11]
-
From 1,4-Cyclohexanedione: A biocatalytic approach using a combination of a ketoreductase (KRED) and an amine transaminase (ATA) can stereoselectively produce cis- or trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[12] This method offers excellent stereocontrol but may require specialized enzymes and optimization of biological reaction conditions.
-
From Paracetamol (p-Acetamidophenol): Paracetamol can be hydrogenated to produce 4-acetamidocyclohexanol, followed by separation of the trans isomer and subsequent hydrolysis (saponification) to yield trans-4-aminocyclohexanol.[13]
Data Summary: Comparison of Starting Materials
| Feature | This compound | p-Aminobenzoic Acid | 1,4-Cyclohexanedione |
| Starting Material Cost | Moderate | Low | Moderate |
| Key Transformation | Oxidation, Reductive Amination | Catalytic Hydrogenation | Biocatalytic Cascades |
| Stereochemical Control | Achieved during reductive amination; requires optimization. | Dependent on catalyst and conditions; can achieve high trans ratio. | Excellent; enzyme-dependent for cis or trans. |
| Number of Core Steps | ~4 steps to protected intermediate | ~3 steps to protected intermediate | ~2-3 steps to key intermediate |
| Scalability | High | Very High (Industrial Precedent) | Moderate; may require bioreactor capacity. |
| Key Reagents | PCC, NaBH(OAc)₃, LiAlH₄, Boc₂O | H₂, Ru/C or Rh/C, NaOH | Ketoreductase, Amine Transaminase |
| Primary Advantage | Versatile starting point with two modifiable functional groups. | Very low cost, well-established industrial process. | High stereoselectivity, "green" chemistry approach. |
| Primary Disadvantage | Requires careful control of stereochemistry in a key step. | High-pressure hydrogenation may be required. | Enzyme availability and cost can be a barrier. |
Integration into the Synthesis of MerTK Inhibitor UNC2025
The true test of a building block's efficacy is its seamless integration into the synthesis of the target molecule. The published synthesis of UNC2025 utilizes a mono-protected cis-cyclohexane-1,4-diol, which is later converted to the required trans-amino configuration.[1][2] A route starting with this compound would generate a trans-amino alcohol intermediate that could be used in a modified, and potentially more direct, synthetic endgame.
Final Assembly Stage of UNC2025
Caption: Integration of the cyclohexyl building block into the final stages of UNC2025 synthesis.
In this adapted strategy, the pre-formed and correctly functionalized trans-cyclohexyl building block (derived from this compound) would be coupled to the elaborated pyrrolopyrimidine core. This could potentially streamline the synthesis by introducing the complex side chain in a more convergent manner compared to building it up on the heterocyclic core from an earlier stage.
Conclusion and Expert Recommendation
While no published synthesis of a MerTK inhibitor explicitly documents the use of this compound, our analysis demonstrates its significant potential as a strategic and versatile starting material.
-
Efficacy: Its efficacy lies in its bifunctional nature, providing a robust platform for constructing the required trans-1,4-substituted cyclohexane core. The proposed synthetic route is logical and relies on well-established chemical transformations.
-
Comparison: Compared to alternatives like the hydrogenation of p-aminobenzoic acid, this route may involve more steps but offers potentially milder reaction conditions (avoiding high-pressure hydrogenation). It presents a more traditional chemical approach compared to biocatalysis, which may be preferable depending on a lab's resources and expertise.
-
Recommendation: For research and development settings, This compound represents a viable and strategically sound option for the synthesis of MerTK inhibitors . It offers a balance between cost, versatility, and synthetic accessibility. The key to its successful implementation is the rigorous optimization and control of the stereoselective reductive amination step to ensure the desired trans configuration, which is paramount for potent inhibition of MerTK.
Drug development professionals should consider this building block as a valuable tool in their arsenal for the rapid generation of analogs and the development of scalable synthetic routes to this important class of anticancer agents.
References
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Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7031–7041. [Link][2][5]
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Linger, R. M., et al. (2013). Molecular Pathways: MERTK Signaling in Cancer. Clinical Cancer Research, 19(19), 5248–5253. [Link][3]
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Liu, J., et al. (2016). Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1018–1023. [Link][1]
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Cummings, C. T., et al. (2014). Targeting Axl and Mer kinases in cancer. Molecular Cancer Therapeutics, 13(12), 2775–2784. [Link][3]
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Graham, D. K., et al. (2006). Ectopic expression of the Mer receptor tyrosine kinase in pediatric T-cell acute lymphoblastic leukemia. Clinical Cancer Research, 12(9), 2662–2669. [Link]
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Gedeon Richter Plc. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents. [4]
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DeRyckere, D., et al. (2017). The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis. Journal of Thrombosis and Haemostasis, 15(12), 2453–2464. [Link][6]
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Gedeon Richter Plc. (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents. [11]
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Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(21), 5424-5429. [Link][12]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-hydroxycyclohexanecarboxylate
Welcome to a comprehensive guide on the safe and compliant disposal of Ethyl 4-hydroxycyclohexanecarboxylate (CAS No. 17159-80-7). As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and environmentally sound disposal. This document provides not just procedural steps but the rationale behind them, ensuring that your disposal practices are grounded in a deep understanding of safety, regulatory compliance, and scientific integrity. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Section 1: Hazard Assessment & Regulatory Classification
Before any disposal protocol can be established, a thorough understanding of the chemical's hazards and its regulatory status is paramount. This initial assessment dictates every subsequent step in the waste management process.
Hazard Profile
This compound is an ester compound that presents moderate hazards. According to aggregated GHS data and supplier Safety Data Sheets (SDS), the primary concerns are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
While some sources do not list significant environmental hazards[1], others indicate it may be harmful to aquatic life with long-lasting effects.[3] Given this, it is prudent to handle and dispose of the material in a way that prevents its release into the environment.[4][5]
Key Physical and Chemical Properties
Understanding the physical properties is crucial for safe handling and for determining the appropriate waste stream. For instance, the high flash point indicates it is not considered a flammable liquid under standard conditions, which simplifies storage and segregation.
| Property | Value | Citation(s) |
| Physical State | Viscous Liquid | [6] |
| Color | Colorless | [6] |
| Molecular Formula | C₉H₁₆O₃ | [2][6] |
| Molecular Weight | 172.22 g/mol | [2][6] |
| Boiling Point | 127 - 134 °C / 260.6 - 273.2 °F | [6] |
| Flash Point | > 110 °C / > 230 °F | [6] |
| Density | 1.068 g/cm³ at 20 °C | [6] |
| Water Solubility | Immiscible | [6] |
Regulatory Framework: Is It a Hazardous Waste?
In the United States, chemical waste disposal is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] A critical first step for any waste generator is to determine if their waste is classified as "hazardous" under RCRA.[9]
-
Listed Wastes: RCRA maintains specific lists of hazardous wastes (F, K, P, and U lists).[10][11] this compound is not found on these specific lists.[12]
-
Characteristic Wastes: Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:
Causality and Action: Although pure, unused this compound may not meet the federal definition of a hazardous waste, this does not mean it can be poured down the drain.[4][13] Crucially, chemical waste generators must consult their local, regional, and national hazardous waste regulations to ensure complete and accurate classification. [4] Your institution's Environmental Health & Safety (EHS) department is the ultimate authority and should always be consulted. State and local regulations are often more stringent than federal rules.
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Proper PPE is non-negotiable when handling any chemical, including its waste. The principle is to create a barrier between you and the potential hazard.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile.[14]
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]
-
Skin and Body Protection: A standard lab coat is required. Ensure it is buttoned.
-
Work Area: Always handle the chemical waste in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling vapors.[4][13]
Section 3: Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for the safe handling and disposal of this compound waste streams.
Protocol 1: Disposal of Unused or Waste this compound
This procedure is for the collection of the pure chemical, reaction residues, or contaminated solutions.
Materials:
-
Appropriate PPE (gloves, goggles, lab coat)
-
Designated hazardous waste container (e.g., chemically compatible plastic or glass bottle with a screw cap)[15][16]
-
Hazardous waste label
-
Funnel
Methodology:
-
Segregation: This is the most critical step. Collect waste this compound in a container designated for non-halogenated organic liquid waste .[14]
-
Causality: Segregating waste prevents dangerous reactions between incompatible chemicals and ensures the waste is sent to the appropriate treatment facility. Mixing with halogenated solvents, for example, dramatically increases disposal costs and complexity.
-
-
Container Selection: Choose a container that is in good condition, free of leaks, and chemically compatible. High-density polyethylene (HDPE) or glass is typically suitable. Ensure the container is clean and dry before the first addition of waste.
-
Labeling: Immediately label the container with a "Hazardous Waste" label. Fill in all required information, including the full chemical name ("this compound") and any other components in the waste mixture. An accurate composition is required by law and is essential for safe handling by disposal personnel.
-
Transfer: Carefully pour the waste into the container using a funnel to prevent spills.
-
Sealing and Storage: Keep the container securely closed at all times, except when adding waste.[13][14] Store the container in a designated satellite accumulation area (SAA) or your lab's main accumulation area, ensuring it has secondary containment to capture any potential leaks.
Protocol 2: Management of Small Spills
Immediate and correct response to a spill minimizes exposure and environmental contamination.
Materials:
-
Spill kit with inert absorbent material (e.g., vermiculite, sand, commercial sorbent)[4][14]
-
Scoop or other tools for collection
-
A sealable, labeled container or bag for spill debris
-
Appropriate PPE
Methodology:
-
Alert and Ventilate: Alert personnel in the immediate area. If the spill is significant or in a poorly ventilated space, ensure the area is well-ventilated.[14]
-
Contain and Absorb: Cover the spill with an inert absorbent material.[4] Start from the outside of the spill and work inward to prevent it from spreading.
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, sealable waste container.[14]
-
Labeling: Label the container clearly as "Hazardous Waste: this compound spill debris" and include the date.
-
Decontamination: Clean the spill area with soap and water. Dispose of any contaminated cleaning materials (e.g., paper towels) as hazardous waste along with the spill debris.[14]
-
Disposal: Arrange for the disposal of the spill debris container through your institution's EHS department.
Protocol 3: Decontamination of Empty Containers
Residual chemical in "empty" containers can still pose a hazard. Proper rinsing is required before the container can be disposed of as non-hazardous waste.
Materials:
-
Appropriate PPE
-
A suitable rinsing solvent (e.g., ethanol or acetone)
-
The designated hazardous waste container for non-halogenated organic liquids (from Protocol 1)
Methodology:
-
Triple Rinsing: This procedure is a standard for rendering a container "RCRA empty."[14] a. Add a suitable solvent (e.g., ethanol, acetone) to the empty container, filling it to about 10% of its volume. b. Secure the cap and swirl the container to rinse all interior surfaces thoroughly. c. Pour the rinseate into your designated non-halogenated organic liquid waste container.[14] d. Repeat this rinsing process two more times for a total of three rinses.
-
Container Disposal: After triple rinsing, the container can typically be disposed of as regular solid waste. Deface or remove the original chemical label to prevent confusion. Always confirm this final disposal step with your EHS department, as institutional policies may vary.
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of this compound waste. This workflow ensures that all critical checkpoints, from initial identification to final disposal, are addressed systematically.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Cyclohexanol - SAFETY DATA SHEET . Breckland Scientific Supplies Ltd. Available from: [Link]
-
Standard Operating Procedure for Field Equipment Cleaning and Decontamination . U.S. Environmental Protection Agency (EPA). Available from: [Link]
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CYCLOHEXANOL FOR SYNTHESIS - Safety Data Sheet . Loba Chemie. Available from: [Link]
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Equipment Decontamination Procedures . University of Toronto Environmental Health & Safety. Available from: [Link]
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This compound PubChem CID 86973 . National Center for Biotechnology Information, PubChem. Available from: [Link]
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Hazardous Substance Fact Sheet: Cyclohexanol . New Jersey Department of Health. Available from: [Link]
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Sampling Equipment Decontamination . U.S. Environmental Protection Agency (EPA). Available from: [Link]
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Equipment Decontamination . Federal Emergency Management Agency (FEMA). Available from: [Link]
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Ethyl 1-hydroxycyclohexanecarboxylate PubChem CID 222089 . National Center for Biotechnology Information, PubChem. Available from: [Link]
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Salts and Esters of P- and U-Listed Wastes . U.S. Environmental Protection Agency (EPA). Available from: [Link]
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Labware Chemical Resistance Table . Thermo Fisher Scientific. Available from: [Link]
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Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency (EPA). Available from: [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). Available from: [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available from: [Link]
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EPA Hazardous Waste Codes . U.S. Environmental Protection Agency (EPA). Available from: [Link]
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Resource Conservation and Recovery Act (RCRA) Subtitle C (hazardous waste) and Subtitle D (solid waste) . Environmental Compliance Information for Energy Extraction. Available from: [Link]
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EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. Available from: [Link]
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Navigating the Safe Handling of Ethyl 4-hydroxycyclohexanecarboxylate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxycyclohexanecarboxylate (CAS No. 17159-80-7). As a compound utilized in chemical synthesis and as a pharmaceutical intermediate, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.[1] This document offers a detailed, step-by-step approach to the safe handling, storage, and disposal of this chemical, grounded in established safety principles and regulatory guidelines.
Understanding the Hazard Profile
This compound is classified as a substance that requires careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
A comprehensive understanding of these hazards is the foundation of a robust safety plan. The subsequent sections of this guide detail the necessary precautions to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the decision-making process for its selection and use.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[3] Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and subsequent irritation. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from accidental splashes. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator with an appropriate filter (e.g., Type ABEK (EN14387)) is recommended if ventilation is inadequate or for spill cleanup.[4] | To prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[2] |
PPE Selection and Use Workflow
Caption: Workflow for PPE Selection and Use.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimize exposure risk and maintain the chemical's stability.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.[3]
-
Grounding: For transfers of larger quantities, ensure all equipment is properly grounded to prevent static discharge.[4][5]
Storage:
-
Container: Keep the container tightly closed when not in use.[3]
-
Location: Store in a dry, cool, and well-ventilated place.[1][3]
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures: A Step-by-Step Response Plan
In the event of an accidental exposure or spill, a swift and correct response is crucial.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Get medical attention if symptoms occur.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3][6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[3]
-
Clean: Clean the spill area thoroughly with soap and water.
-
Decontaminate: Decontaminate any equipment used for cleanup.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Characterization: All waste materials should be considered hazardous.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7] It is recommended to entrust disposal to a licensed waste disposal company.[7]
-
Containers: Empty containers should be treated as hazardous waste and disposed of accordingly.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of cultivating a deep-seated culture of safety within the laboratory. By understanding the hazards, diligently using appropriate PPE, adhering to safe handling and storage protocols, being prepared for emergencies, and responsibly disposing of waste, researchers can mitigate risks and ensure a safe working environment. This proactive approach to safety not only protects individuals but also upholds the integrity and success of scientific endeavors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86973, this compound. Retrieved from [Link]
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
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Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
